Garcinol
Description
Properties
CAS No. |
78824-30-3 |
|---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1 |
InChI Key |
DTTONLKLWRTCAB-UDFURZHRSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cambogin camboginol garcinol |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Polyisoprenylated Benzophenone: A Technical Guide to the Natural Sources and Extraction of Garcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinol (B8244382), a prominent polyisoprenylated benzophenone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fruit rind of Garcinia indica and Garcinia cambogia. It delves into the intricacies of various extraction methodologies, from conventional solvent extraction to modern, eco-friendly techniques. Detailed experimental protocols and quantitative data are presented to offer a comparative analysis of extraction efficiencies. Furthermore, this document elucidates key signaling pathways modulated by this compound, providing a foundation for future research and drug development endeavors.
Natural Sources of this compound
This compound is predominantly isolated from the fruit rind of plants belonging to the Garcinia genus. The most notable and commercially significant sources are:
-
Garcinia indica : Commonly known as kokum, this plant is native to the Western Ghats of India. The dried fruit rind is a rich source of this compound.
-
Garcinia cambogia : Also known as Malabar tamarind, this species is another primary source of this compound.
While this compound is the major active compound, these sources also contain a variety of other bioactive molecules, including isothis compound, xanthochymol, and guttiferones. The concentration of this compound can vary depending on the geographical location, climatic conditions, and post-harvest processing of the plant material.
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and pharmaceutical applications. A range of techniques have been developed, each with its own set of advantages and limitations.
Conventional Solvent Extraction
Conventional solvent extraction remains a widely used method for obtaining this compound. This technique involves the use of organic solvents to dissolve and isolate the compound from the plant matrix.
Experimental Protocol: Soxhlet Extraction
-
Preparation of Plant Material : The dried fruit rinds of Garcinia indica are coarsely powdered to a particle size of 2-3 mm.
-
Soxhlet Apparatus Setup : A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble and inserted into the main chamber of the Soxhlet extractor.
-
Solvent Addition : The extraction flask is filled with a suitable solvent (e.g., methanol, ethanol, or acetone) to approximately two-thirds of its volume.
-
Extraction Process : The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the this compound. Once the side arm is filled, the solvent and extracted compounds are siphoned back into the extraction flask. This cycle is repeated for a predetermined duration (e.g., 6-8 hours).
-
Solvent Recovery : After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification : The crude extract is then subjected to further purification steps, such as column chromatography, to isolate pure this compound.
Table 1: Comparison of Conventional Solvents for this compound Extraction
| Solvent | Extraction Time (hours) | Yield (%) | Purity (%) | Reference |
| Methanol | 8 | 10.5 | 85 | |
| Ethanol | 8 | 9.2 | 82 | |
| Acetone | 6 | 12.1 | 88 | |
| n-Hexane | 12 | 4.5 | 75 |
Modern Extraction Techniques
In recent years, there has been a shift towards more efficient, rapid, and environmentally friendly extraction methods.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be tuned by altering pressure and temperature, allowing for selective extraction.
Experimental Protocol: Supercritical CO2 Extraction
-
Sample Preparation : Finely ground Garcinia indica rind (e.g., 50 g) is packed into the extraction vessel.
-
System Parameters : The extraction vessel is pressurized with CO2 to the desired pressure (e.g., 300 bar) and heated to the set temperature (e.g., 60°C).
-
Extraction : The supercritical CO2 is passed through the packed bed of plant material. The extracted this compound is then separated from the CO2 in a separator by reducing the pressure.
-
Collection : The this compound-rich extract is collected from the separator.
-
Optimization : The process can be optimized by varying parameters such as pressure, temperature, CO2 flow rate, and the addition of co-solvents (e.g., ethanol).
Table 2: Supercritical Fluid Extraction Parameters for this compound
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol, %) | Yield (%) | Purity (%) | Reference |
| 250 | 50 | 0 | 5.8 | 90 | |
| 300 | 60 | 5 | 8.2 | 92 | |
| 350 | 70 | 10 | 10.5 | 95 |
UAE employs high-frequency sound waves to disrupt the plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample and Solvent : A specific amount of powdered Garcinia cambogia rind (e.g., 10 g) is mixed with a suitable solvent (e.g., 70% ethanol) in a flask.
-
Ultrasonication : The flask is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe. The sonication is carried out at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a defined period (e.g., 30 minutes).
-
Separation : After sonication, the mixture is filtered or centrifuged to separate the extract from the solid plant material.
-
Solvent Removal : The solvent is evaporated to obtain the crude this compound extract.
Table 3: Ultrasound-Assisted Extraction Parameters for this compound
| Solvent | Sonication Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 70% Ethanol | 30 | 40 | 9.8 | 87 | |
| Methanol | 25 | 35 | 10.2 | 89 | |
| Acetone | 40 | 45 | 8.9 | 85 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from its natural sources.
Caption: General experimental workflow for this compound.
Conclusion
This compound continues to be a molecule of immense interest in the field of drug discovery. This guide has provided a detailed overview of its primary natural sources and a comparative analysis of various extraction techniques, from traditional to modern. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to optimize extraction efficiency. Furthermore, the elucidation of the signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its therapeutic potential. Future research
The Multifaceted Polyisoprenylated Benzophenone: A Technical Guide to the Natural Sources and Extraction of Garcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinol, a prominent polyisoprenylated benzophenone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fruit rind of Garcinia indica and Garcinia cambogia. It delves into the intricacies of various extraction methodologies, from conventional solvent extraction to modern, eco-friendly techniques. Detailed experimental protocols and quantitative data are presented to offer a comparative analysis of extraction efficiencies. Furthermore, this document elucidates key signaling pathways modulated by this compound, providing a foundation for future research and drug development endeavors.
Natural Sources of this compound
This compound is predominantly isolated from the fruit rind of plants belonging to the Garcinia genus. The most notable and commercially significant sources are:
-
Garcinia indica : Commonly known as kokum, this plant is native to the Western Ghats of India. The dried fruit rind is a rich source of this compound.
-
Garcinia cambogia : Also known as Malabar tamarind, this species is another primary source of this compound.
While this compound is the major active compound, these sources also contain a variety of other bioactive molecules, including isothis compound, xanthochymol, and guttiferones. The concentration of this compound can vary depending on the geographical location, climatic conditions, and post-harvest processing of the plant material.
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and pharmaceutical applications. A range of techniques have been developed, each with its own set of advantages and limitations.
Conventional Solvent Extraction
Conventional solvent extraction remains a widely used method for obtaining this compound. This technique involves the use of organic solvents to dissolve and isolate the compound from the plant matrix.
Experimental Protocol: Soxhlet Extraction
-
Preparation of Plant Material : The dried fruit rinds of Garcinia indica are coarsely powdered to a particle size of 2-3 mm.
-
Soxhlet Apparatus Setup : A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble and inserted into the main chamber of the Soxhlet extractor.
-
Solvent Addition : The extraction flask is filled with a suitable solvent (e.g., methanol, ethanol, or acetone) to approximately two-thirds of its volume.
-
Extraction Process : The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the this compound. Once the side arm is filled, the solvent and extracted compounds are siphoned back into the extraction flask. This cycle is repeated for a predetermined duration (e.g., 6-8 hours).
-
Solvent Recovery : After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification : The crude extract is then subjected to further purification steps, such as column chromatography, to isolate pure this compound.
Table 1: Comparison of Conventional Solvents for this compound Extraction
| Solvent | Extraction Time (hours) | Yield (%) | Purity (%) | Reference |
| Methanol | 8 | 10.5 | 85 | |
| Ethanol | 8 | 9.2 | 82 | |
| Acetone | 6 | 12.1 | 88 | |
| n-Hexane | 12 | 4.5 | 75 |
Modern Extraction Techniques
In recent years, there has been a shift towards more efficient, rapid, and environmentally friendly extraction methods.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be tuned by altering pressure and temperature, allowing for selective extraction.
Experimental Protocol: Supercritical CO2 Extraction
-
Sample Preparation : Finely ground Garcinia indica rind (e.g., 50 g) is packed into the extraction vessel.
-
System Parameters : The extraction vessel is pressurized with CO2 to the desired pressure (e.g., 300 bar) and heated to the set temperature (e.g., 60°C).
-
Extraction : The supercritical CO2 is passed through the packed bed of plant material. The extracted this compound is then separated from the CO2 in a separator by reducing the pressure.
-
Collection : The this compound-rich extract is collected from the separator.
-
Optimization : The process can be optimized by varying parameters such as pressure, temperature, CO2 flow rate, and the addition of co-solvents (e.g., ethanol).
Table 2: Supercritical Fluid Extraction Parameters for this compound
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol, %) | Yield (%) | Purity (%) | Reference |
| 250 | 50 | 0 | 5.8 | 90 | |
| 300 | 60 | 5 | 8.2 | 92 | |
| 350 | 70 | 10 | 10.5 | 95 |
UAE employs high-frequency sound waves to disrupt the plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample and Solvent : A specific amount of powdered Garcinia cambogia rind (e.g., 10 g) is mixed with a suitable solvent (e.g., 70% ethanol) in a flask.
-
Ultrasonication : The flask is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe. The sonication is carried out at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a defined period (e.g., 30 minutes).
-
Separation : After sonication, the mixture is filtered or centrifuged to separate the extract from the solid plant material.
-
Solvent Removal : The solvent is evaporated to obtain the crude this compound extract.
Table 3: Ultrasound-Assisted Extraction Parameters for this compound
| Solvent | Sonication Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 70% Ethanol | 30 | 40 | 9.8 | 87 | |
| Methanol | 25 | 35 | 10.2 | 89 | |
| Acetone | 40 | 45 | 8.9 | 85 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from its natural sources.
Caption: General experimental workflow for this compound.
Conclusion
This compound continues to be a molecule of immense interest in the field of drug discovery. This guide has provided a detailed overview of its primary natural sources and a comparative analysis of various extraction techniques, from traditional to modern. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to optimize extraction efficiency. Furthermore, the elucidation of the signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its therapeutic potential. Future research
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Garcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a prominent polyisoprenylated benzophenone (B1666685), is a phytochemical primarily isolated from the fruit rind of Garcinia indica and other Garcinia species.[1][2] This compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Structurally, this compound is similar to other well-known natural products like curcumin, sharing features such as phenolic hydroxyl groups and a β-diketone moiety, which are believed to contribute to its bioactivity.[2][4] A thorough understanding of its complex chemical structure and precise stereochemistry is fundamental for its synthesis, derivatization, and the elucidation of its mechanism of action in various biological systems.
This technical guide provides an in-depth analysis of this compound's molecular architecture, its stereochemical configuration, and the experimental methodologies employed for its characterization.
Chemical Structure of this compound
This compound, also known as Camboginol, is characterized by a bicyclo[3.3.1]nonane core, which is extensively substituted.[2][5] The molecule is a member of the polyisoprenylated benzophenone class of compounds.[1][6] Its structure was first elucidated using spectroscopic techniques, primarily NMR and IR spectroscopy.[2]
The key structural features of this compound include:
-
A Benzophenone Core: This consists of a 3,4-dihydroxybenzoyl group attached to the bicyclic system.[4]
-
Polyisoprenylation: The core structure is decorated with three isoprenyl-derived chains: two 3-methylbut-2-enyl groups and one larger (2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl group.[7]
-
β-Diketone Moiety: The structure contains an enolizable 1,3-diketone system, which is a crucial feature for some of its biological activities, including its antioxidant properties.[2][4]
-
Phenolic Hydroxyl Groups: The presence of a catechol (3,4-dihydroxyphenyl) moiety contributes significantly to its potent free-radical scavenging capabilities.[4]
The molecular formula of this compound is C₃₈H₅₀O₆ , with a molecular weight of approximately 602.8 g/mol .[2][7]
Stereochemistry and Absolute Configuration
This compound is a chiral molecule possessing multiple stereocenters, leading to a specific three-dimensional arrangement that is critical for its biological function. The determination of its absolute configuration is essential for enantioselective synthesis and for understanding its interactions with chiral biological targets like enzymes and receptors.
The absolute configuration of the chiral centers in the bicyclo[3.3.1]nonane ring system has been established through extensive spectroscopic analysis and chemical synthesis.[8][9] The IUPAC name, reflecting its stereochemistry, is (1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione.[7]
Under acidic conditions, the terminal alkene in one of the isoprenyl substituents can undergo cyclization to form Isothis compound, an isomeric form of this compound.[2][6] While they share the same molecular formula, their chemical structures and some biological activities differ.[4][10]
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₅₀O₆ | [2][7] |
| Molecular Weight | 602.8 g/mol | [2][7] |
| Appearance | Pale yellow needle-like crystals | [11] |
| Melting Point | 121 °C | [11] |
| Optical Rotation | [α]D = -135 (c in CHCl₃) | [11] |
| CAS Number | 78824-30-3 | [7] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on spectroscopic methods. The following tables present characteristic spectral data.
Table 3.2.1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| 6.95 | dd | 9.0, 2.0 | Aromatic CH | [11] |
| 6.91 | d | 2.0 | Aromatic CH | [11] |
| 6.60 | d | 9.0 | Aromatic CH | [11] |
| 5.10, 5.06, 4.96 | t | 5.0 | Olefinic CH | [11] |
| 4.40 | d | 15.0 | [11] | |
| 2.80-1.46 | m | - | Methylene and methine protons | [11] |
| 1.78, 1.74, 1.69, 1.62, 1.59, 1.56, 1.21, 1.05 | s | - | Methyl protons | [11] |
Table 3.2.2: ¹³C NMR Spectral Data (MeOD)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 148.14, 144.84 | Aromatic C-O | [12] |
| 132.14, 131.21 | Olefinic C | [12] |
| 124.32, 123.87, 122.84, 122.81, 120.13, 115.80, 113.64, 111.49 | Aromatic/Olefinic CH | [12] |
| 48.67 - 46.61 | Aliphatic CH, CH₂ | [12] |
| 28.93 - 16.77 | Methyl C | [12] |
Table 3.2.3: Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference(s) |
| EI-MS | 602 | [M]⁺ | [11] |
| EI-MS | 533, 465, 341 | Fragments | [11] |
Experimental Protocols
Isolation and Purification of this compound
Source Material: Dried fruit rind of Garcinia indica.
Protocol:
-
Extraction: The dried and powdered fruit rind is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane (B92381), using a Soxhlet apparatus or maceration.[11][13]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Fractionation: The crude extract is then fractionated using column chromatography. A silica (B1680970) gel stationary phase is typically used, with a gradient elution system of hexane and ethyl acetate.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and concentrated.
-
Crystallization: The purified residue is dissolved in a minimal amount of a suitable solvent (e.g., hot acetonitrile (B52724) or hexane) and allowed to cool slowly.[11] this compound crystallizes as pale yellow needles.[11]
-
Verification: The purity of the isolated compound is confirmed by HPLC, and its identity is verified using NMR and mass spectrometry.[10]
Structural Elucidation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to identify the types and number of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguously assigning the complex proton and carbon signals and establishing the complete connectivity of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula (C₃₈H₅₀O₆).[10]
-
Tandem MS (MS/MS): Used to analyze the fragmentation pattern of the molecule, which provides valuable information about its substructures.[10]
-
-
X-ray Crystallography:
-
This is the gold standard for determining the three-dimensional structure of a crystalline solid.
-
A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density.
-
This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.[9][14]
-
Visualizations
Logical Relationships
Caption: Relationship between this compound and its isomer, Isothis compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C38H50O6 | CID 5490884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and Antimicrobial Activity of this compound Capped Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Garcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a prominent polyisoprenylated benzophenone, is a phytochemical primarily isolated from the fruit rind of Garcinia indica and other Garcinia species.[1][2] This compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Structurally, this compound is similar to other well-known natural products like curcumin, sharing features such as phenolic hydroxyl groups and a β-diketone moiety, which are believed to contribute to its bioactivity.[2][4] A thorough understanding of its complex chemical structure and precise stereochemistry is fundamental for its synthesis, derivatization, and the elucidation of its mechanism of action in various biological systems.
This technical guide provides an in-depth analysis of this compound's molecular architecture, its stereochemical configuration, and the experimental methodologies employed for its characterization.
Chemical Structure of this compound
This compound, also known as Camboginol, is characterized by a bicyclo[3.3.1]nonane core, which is extensively substituted.[2][5] The molecule is a member of the polyisoprenylated benzophenone class of compounds.[1][6] Its structure was first elucidated using spectroscopic techniques, primarily NMR and IR spectroscopy.[2]
The key structural features of this compound include:
-
A Benzophenone Core: This consists of a 3,4-dihydroxybenzoyl group attached to the bicyclic system.[4]
-
Polyisoprenylation: The core structure is decorated with three isoprenyl-derived chains: two 3-methylbut-2-enyl groups and one larger (2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl group.[7]
-
β-Diketone Moiety: The structure contains an enolizable 1,3-diketone system, which is a crucial feature for some of its biological activities, including its antioxidant properties.[2][4]
-
Phenolic Hydroxyl Groups: The presence of a catechol (3,4-dihydroxyphenyl) moiety contributes significantly to its potent free-radical scavenging capabilities.[4]
The molecular formula of this compound is C₃₈H₅₀O₆ , with a molecular weight of approximately 602.8 g/mol .[2][7]
Stereochemistry and Absolute Configuration
This compound is a chiral molecule possessing multiple stereocenters, leading to a specific three-dimensional arrangement that is critical for its biological function. The determination of its absolute configuration is essential for enantioselective synthesis and for understanding its interactions with chiral biological targets like enzymes and receptors.
The absolute configuration of the chiral centers in the bicyclo[3.3.1]nonane ring system has been established through extensive spectroscopic analysis and chemical synthesis.[8][9] The IUPAC name, reflecting its stereochemistry, is (1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione.[7]
Under acidic conditions, the terminal alkene in one of the isoprenyl substituents can undergo cyclization to form Isothis compound, an isomeric form of this compound.[2][6] While they share the same molecular formula, their chemical structures and some biological activities differ.[4][10]
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₅₀O₆ | [2][7] |
| Molecular Weight | 602.8 g/mol | [2][7] |
| Appearance | Pale yellow needle-like crystals | [11] |
| Melting Point | 121 °C | [11] |
| Optical Rotation | [α]D = -135 (c in CHCl₃) | [11] |
| CAS Number | 78824-30-3 | [7] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on spectroscopic methods. The following tables present characteristic spectral data.
Table 3.2.1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| 6.95 | dd | 9.0, 2.0 | Aromatic CH | [11] |
| 6.91 | d | 2.0 | Aromatic CH | [11] |
| 6.60 | d | 9.0 | Aromatic CH | [11] |
| 5.10, 5.06, 4.96 | t | 5.0 | Olefinic CH | [11] |
| 4.40 | d | 15.0 | [11] | |
| 2.80-1.46 | m | - | Methylene and methine protons | [11] |
| 1.78, 1.74, 1.69, 1.62, 1.59, 1.56, 1.21, 1.05 | s | - | Methyl protons | [11] |
Table 3.2.2: ¹³C NMR Spectral Data (MeOD)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 148.14, 144.84 | Aromatic C-O | [12] |
| 132.14, 131.21 | Olefinic C | [12] |
| 124.32, 123.87, 122.84, 122.81, 120.13, 115.80, 113.64, 111.49 | Aromatic/Olefinic CH | [12] |
| 48.67 - 46.61 | Aliphatic CH, CH₂ | [12] |
| 28.93 - 16.77 | Methyl C | [12] |
Table 3.2.3: Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference(s) |
| EI-MS | 602 | [M]⁺ | [11] |
| EI-MS | 533, 465, 341 | Fragments | [11] |
Experimental Protocols
Isolation and Purification of this compound
Source Material: Dried fruit rind of Garcinia indica.
Protocol:
-
Extraction: The dried and powdered fruit rind is subjected to extraction with a suitable organic solvent, such as ethanol or hexane, using a Soxhlet apparatus or maceration.[11][13]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Fractionation: The crude extract is then fractionated using column chromatography. A silica gel stationary phase is typically used, with a gradient elution system of hexane and ethyl acetate.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and concentrated.
-
Crystallization: The purified residue is dissolved in a minimal amount of a suitable solvent (e.g., hot acetonitrile or hexane) and allowed to cool slowly.[11] this compound crystallizes as pale yellow needles.[11]
-
Verification: The purity of the isolated compound is confirmed by HPLC, and its identity is verified using NMR and mass spectrometry.[10]
Structural Elucidation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to identify the types and number of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguously assigning the complex proton and carbon signals and establishing the complete connectivity of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula (C₃₈H₅₀O₆).[10]
-
Tandem MS (MS/MS): Used to analyze the fragmentation pattern of the molecule, which provides valuable information about its substructures.[10]
-
-
X-ray Crystallography:
-
This is the gold standard for determining the three-dimensional structure of a crystalline solid.
-
A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density.
-
This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.[9][14]
-
Visualizations
Logical Relationships
Caption: Relationship between this compound and its isomer, Isothis compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C38H50O6 | CID 5490884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and Antimicrobial Activity of this compound Capped Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Garcinol: A Multi-Pronged Approach to Disrupting Cancer Cell Proliferation and Survival
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) derived from the rind of the Garcinia indica fruit, has emerged as a promising natural compound with potent anti-cancer properties. Extensive preclinical research, both in vitro and in vivo, has elucidated its multifaceted mechanism of action, targeting key oncogenic signaling pathways, inducing apoptosis, and promoting cell cycle arrest in a variety of cancer cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily revolving around its ability to modulate critical cellular processes that are often dysregulated in cancer. These core mechanisms include the inhibition of histone acetyltransferases (HATs), suppression of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and halting of the cell division cycle.
Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition
A key and distinguishing feature of this compound is its activity as a natural inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[1][2] By competitively binding to the active site of these enzymes, this compound prevents the acetylation of histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[2] This epigenetic modulation leads to the repression of transcription of various oncogenes.[2]
Dysregulation of Oncogenic Signaling Pathways
This compound has been shown to interfere with multiple signaling pathways that are constitutively active in many cancers and play a crucial role in tumor growth, proliferation, and survival.[1][3]
1.2.1. NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][4] It has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.[1][3]
1.2.2. STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway frequently activated in cancer. This compound effectively inhibits both total and phosphorylated STAT3, leading to the suppression of its transcriptional activity.[5][6] This inhibition has been demonstrated to be dose-dependent and results in the downregulation of STAT3 target genes involved in cell invasion and angiogenesis, including urokinase-type plasminogen activator (uPA), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[5][6] In silico analysis suggests that this compound may directly bind to the SH2 domain of STAT3, thereby blocking its dimerization.[3]
1.2.3. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to downregulate this pathway, leading to the inhibition of cancer cell progression.[1][7] In gastric cancer cells, this compound treatment resulted in decreased phosphorylation of Akt and mTOR.[7]
1.2.4. Other Signaling Pathways: Emerging evidence suggests that this compound also modulates other signaling pathways implicated in cancer, including the MAPK and Wnt/β-catenin pathways.[1][3] In non-small cell lung cancer, this compound has been shown to inactivate STAT3 and regulate Wnt/β-catenin signaling.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3][8][9] This programmed cell death is triggered through multiple mechanisms:
-
Mitochondrial Pathway: this compound can induce the intrinsic pathway of apoptosis by altering the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.[3][10] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3.[10]
-
Death Receptor Pathway: this compound can also sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[9] It achieves this by upregulating the expression of death receptors DR4 and DR5 on the cell surface.[9]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cell types, such as rhabdomyosarcoma, this compound has been shown to induce ER stress, leading to the upregulation of stress-responsive genes that facilitate apoptosis.[1]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger DNA damage signaling and promote apoptosis.[1][11]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1][12][13] The specific phase of cell cycle arrest can vary depending on the cancer cell type. This compound has been reported to induce arrest at the G1/S phase, S phase, and G2/M phase.[1][12][13] This is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[1][12] In some instances, this compound can also upregulate the expression of CDK inhibitors like p21.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Leukemia | HL-60 | 9.42 | [10] |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified, but significant inhibition at tested concentrations | [14] |
| Breast Cancer | MDA-MB-231 | Not specified, but dose-dependent inhibition | [15] |
| Prostate Cancer | LNCaP, C4-2B, PC3 | Not specified, but dose-dependent inhibition | [4] |
| Pancreatic Cancer | BxPC-3 | Not specified, but dose-dependent inhibition | [4] |
Table 2: Effects of this compound on Key Protein Expression and Cellular Processes
| Cancer Type | Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Breast Cancer | MDA-MB-231 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Prostate Cancer | DU145 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Pancreatic Cancer | BxPC-3 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Breast Cancer | MCF-7 | This compound | Downregulation of Cyclin D1, Bcl-2, Bcl-xL | Significant decrease | [3] |
| Hepatocellular Carcinoma | Hep3B | This compound | Increased Bax/Bcl-2 ratio | Significant increase | [3] |
| Leukemia | HL-60 | 20 µM this compound | Increased Bax and Bad expression | Dramatic increase | [10] |
| Leukemia | HL-60 | 20 µM this compound | Decreased Bcl-2 expression | Slight decrease | [10] |
| Prostate Cancer | PC-3 | This compound | Reduced tumor mass in xenograft model | >80% reduction | [1] |
| Gastric Cancer | HGC-27 | 10, 20, 40 µM this compound | Decreased p-Akt (Ser473) and p-mTOR | Dose-dependent decrease | [7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. After treatment with this compound, cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells). The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits. Cells are treated with this compound, lysed, and the cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore. The cleavage of the substrate by active caspases releases the fluorophore or chromophore, and the resulting signal is measured using a fluorometer or a spectrophotometer.
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key apoptosis-regulating proteins, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP, can be determined by Western blotting.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of this compound on cell cycle distribution, treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. The stained cells are analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction and Quantification: Cancer cells are treated with this compound and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of NF-κB p65, STAT3, Akt, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Histone Acetyltransferase (HAT) Activity Assay
-
In Vitro HAT Assay: The inhibitory effect of this compound on HAT activity can be assessed using an in vitro assay. Recombinant HAT enzymes (e.g., p300 or PCAF) are incubated with a histone substrate (e.g., core histones or a specific histone peptide) and [³H]-acetyl-CoA in the presence or absence of this compound. The reaction mixture is then spotted onto a filter paper, and the unincorporated [³H]-acetyl-CoA is washed away. The amount of [³H]-acetyl-CoA incorporated into the histones is quantified by liquid scintillation counting.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's multifaceted mechanism of action in cancer cells.
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Inhibition of STAT3 dimerization and acetylation by this compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound A Novel Inhibitor of Platelet Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Garcinol: A Multi-Pronged Approach to Disrupting Cancer Cell Proliferation and Survival
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has emerged as a promising natural compound with potent anti-cancer properties. Extensive preclinical research, both in vitro and in vivo, has elucidated its multifaceted mechanism of action, targeting key oncogenic signaling pathways, inducing apoptosis, and promoting cell cycle arrest in a variety of cancer cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily revolving around its ability to modulate critical cellular processes that are often dysregulated in cancer. These core mechanisms include the inhibition of histone acetyltransferases (HATs), suppression of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and halting of the cell division cycle.
Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition
A key and distinguishing feature of this compound is its activity as a natural inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[1][2] By competitively binding to the active site of these enzymes, this compound prevents the acetylation of histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[2] This epigenetic modulation leads to the repression of transcription of various oncogenes.[2]
Dysregulation of Oncogenic Signaling Pathways
This compound has been shown to interfere with multiple signaling pathways that are constitutively active in many cancers and play a crucial role in tumor growth, proliferation, and survival.[1][3]
1.2.1. NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][4] It has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.[1][3]
1.2.2. STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway frequently activated in cancer. This compound effectively inhibits both total and phosphorylated STAT3, leading to the suppression of its transcriptional activity.[5][6] This inhibition has been demonstrated to be dose-dependent and results in the downregulation of STAT3 target genes involved in cell invasion and angiogenesis, including urokinase-type plasminogen activator (uPA), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[5][6] In silico analysis suggests that this compound may directly bind to the SH2 domain of STAT3, thereby blocking its dimerization.[3]
1.2.3. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to downregulate this pathway, leading to the inhibition of cancer cell progression.[1][7] In gastric cancer cells, this compound treatment resulted in decreased phosphorylation of Akt and mTOR.[7]
1.2.4. Other Signaling Pathways: Emerging evidence suggests that this compound also modulates other signaling pathways implicated in cancer, including the MAPK and Wnt/β-catenin pathways.[1][3] In non-small cell lung cancer, this compound has been shown to inactivate STAT3 and regulate Wnt/β-catenin signaling.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3][8][9] This programmed cell death is triggered through multiple mechanisms:
-
Mitochondrial Pathway: this compound can induce the intrinsic pathway of apoptosis by altering the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.[3][10] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3.[10]
-
Death Receptor Pathway: this compound can also sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[9] It achieves this by upregulating the expression of death receptors DR4 and DR5 on the cell surface.[9]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cell types, such as rhabdomyosarcoma, this compound has been shown to induce ER stress, leading to the upregulation of stress-responsive genes that facilitate apoptosis.[1]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger DNA damage signaling and promote apoptosis.[1][11]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1][12][13] The specific phase of cell cycle arrest can vary depending on the cancer cell type. This compound has been reported to induce arrest at the G1/S phase, S phase, and G2/M phase.[1][12][13] This is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[1][12] In some instances, this compound can also upregulate the expression of CDK inhibitors like p21.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Leukemia | HL-60 | 9.42 | [10] |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified, but significant inhibition at tested concentrations | [14] |
| Breast Cancer | MDA-MB-231 | Not specified, but dose-dependent inhibition | [15] |
| Prostate Cancer | LNCaP, C4-2B, PC3 | Not specified, but dose-dependent inhibition | [4] |
| Pancreatic Cancer | BxPC-3 | Not specified, but dose-dependent inhibition | [4] |
Table 2: Effects of this compound on Key Protein Expression and Cellular Processes
| Cancer Type | Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Breast Cancer | MDA-MB-231 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Prostate Cancer | DU145 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Pancreatic Cancer | BxPC-3 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |
| Breast Cancer | MCF-7 | This compound | Downregulation of Cyclin D1, Bcl-2, Bcl-xL | Significant decrease | [3] |
| Hepatocellular Carcinoma | Hep3B | This compound | Increased Bax/Bcl-2 ratio | Significant increase | [3] |
| Leukemia | HL-60 | 20 µM this compound | Increased Bax and Bad expression | Dramatic increase | [10] |
| Leukemia | HL-60 | 20 µM this compound | Decreased Bcl-2 expression | Slight decrease | [10] |
| Prostate Cancer | PC-3 | This compound | Reduced tumor mass in xenograft model | >80% reduction | [1] |
| Gastric Cancer | HGC-27 | 10, 20, 40 µM this compound | Decreased p-Akt (Ser473) and p-mTOR | Dose-dependent decrease | [7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. After treatment with this compound, cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells). The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits. Cells are treated with this compound, lysed, and the cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore. The cleavage of the substrate by active caspases releases the fluorophore or chromophore, and the resulting signal is measured using a fluorometer or a spectrophotometer.
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key apoptosis-regulating proteins, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP, can be determined by Western blotting.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of this compound on cell cycle distribution, treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. The stained cells are analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction and Quantification: Cancer cells are treated with this compound and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of NF-κB p65, STAT3, Akt, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Histone Acetyltransferase (HAT) Activity Assay
-
In Vitro HAT Assay: The inhibitory effect of this compound on HAT activity can be assessed using an in vitro assay. Recombinant HAT enzymes (e.g., p300 or PCAF) are incubated with a histone substrate (e.g., core histones or a specific histone peptide) and [³H]-acetyl-CoA in the presence or absence of this compound. The reaction mixture is then spotted onto a filter paper, and the unincorporated [³H]-acetyl-CoA is washed away. The amount of [³H]-acetyl-CoA incorporated into the histones is quantified by liquid scintillation counting.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.
Caption: this compound's multifaceted mechanism of action in cancer cells.
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Inhibition of STAT3 dimerization and acetylation by this compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound A Novel Inhibitor of Platelet Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Garcinol: A Technical Guide to its Function as a Histone Acetyltransferase (HAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone (B1666685) extracted from the rind of the Garcinia indica fruit, has emerged as a significant natural compound in the field of epigenetics.[1][2][3] Traditionally utilized for its anti-inflammatory and antioxidant properties, extensive research has illuminated its potent role as an inhibitor of histone acetyltransferases (HATs).[1][2][3] This activity positions this compound as a valuable tool for studying cellular processes regulated by histone acetylation and as a promising candidate for the development of novel therapeutics, particularly in oncology.[1][2][4]
Histone acetylation, a key epigenetic modification, is crucial for regulating gene expression.[5] HATs catalyze the transfer of an acetyl group to lysine (B10760008) residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation.[6] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[5] this compound's ability to modulate the activity of specific HATs provides a molecular basis for its observed anti-cancer, anti-inflammatory, and other biological effects.[4][7] This guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its function.
Mechanism of Action
This compound functions primarily by inhibiting the activity of the p300/CBP and PCAF families of histone acetyltransferases.[1][2][8]
-
Target Specificity: this compound is a potent inhibitor of p300 and p300/CBP associated factor (PCAF).[5][9] It demonstrates a slightly higher potency for PCAF compared to p300.[5][9] Some studies suggest it may not significantly affect other HATs like GCN5 at similar concentrations.[1]
-
Kinetics of Inhibition: Kinetic analyses have revealed that this compound acts as a mixed-type inhibitor for p300 and PCAF.[5] It has been shown to compete with histones for binding to the enzyme's active site.[1][2] Another study suggests it binds to a non-active site region of p300, inducing a conformational change that leads to uncompetitive inhibition with respect to acetyl-CoA and competitive inhibition with respect to the histone substrate.[10]
-
Effects on Histone Acetylation: By inhibiting HATs, this compound leads to a decrease in histone acetylation levels in vivo.[1][5] Specifically, it has been shown to reduce H3K18 acetylation, a mark primarily mediated by p300/CBP.[1][4] Interestingly, this compound's inhibition of p300-mediated acetylation is more pronounced for histone H4 than for histone H3.[1][2][9] This leads to the repression of HAT activity-dependent chromatin transcription, while transcription from a naked DNA template remains unaffected.[5]
Quantitative Data
The inhibitory effects of this compound have been quantified in various assays and cell lines. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Concentration (IC50) of this compound against Histone Acetyltransferases
| Target HAT | IC50 Value (µM) | Assay Conditions | Reference |
| p300 | ~7 | In vitro HAT assay with HeLa core histones | [5][9][11] |
| PCAF | ~5 | In vitro HAT assay with HeLa core histones | [5][9][11] |
Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Reference |
| RH30 | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |
| RD | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |
| SH-SY5Y | Neuroblastoma | Inhibition of proliferation (72h) | 6.30 | [12] |
| Various | Breast, Colon, Prostate, etc. | Inhibition of growth | Varies | [8] |
Signaling Pathways Modulated by this compound
This compound's inhibition of HATs has profound effects on numerous signaling pathways critical for cell growth, survival, and inflammation. HATs like p300/CBP act as transcriptional co-activators for key transcription factors, and their inhibition by this compound leads to the downregulation of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to suppress this pathway by inhibiting the acetylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity.[4][13] This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.[4][7]
Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor whose activity is regulated by acetylation. Constitutive activation of STAT3 is common in many cancers. This compound can directly bind to the SH2 domain of STAT3, blocking its dimerization and subsequent nuclear translocation and DNA binding.[14] Furthermore, by inhibiting p300/CBP, this compound prevents the acetylation of STAT3, which is necessary for its stability and transcriptional co-activator function.[4]
Caption: this compound disrupts STAT3 signaling by inhibiting both dimerization and p300/CBP activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in development and is often aberrantly activated in cancer. This compound has been found to inhibit this pathway, leading to a reversal of the epithelial-to-mesenchymal transition (EMT) phenotype in breast cancer cells.[15] It promotes the phosphorylation of β-catenin, leading to its cytoplasmic degradation and reduced nuclear localization, thereby inhibiting the transcription of Wnt target genes.[15][16] This effect is mechanistically linked to its regulation of NF-κB and specific microRNAs.[15]
Caption: this compound inhibits Wnt signaling by promoting β-catenin degradation and inhibiting p300/CBP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a HAT inhibitor.
In Vitro HAT Activity Assay (Filter Binding Assay)
This assay measures the incorporation of radiolabeled acetyl groups onto histone substrates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), purified core histones (e.g., from HeLa cells, ~1 µg), and the purified HAT enzyme (e.g., recombinant p300 or PCAF).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding [³H]-acetyl-CoA (e.g., 0.25 µCi).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Spot the reaction mixture onto P-81 phosphocellulose filter papers.
-
Washing: Wash the filters three times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity relative to the solvent control and determine the IC50 value of this compound.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of this compound on histone acetylation levels within cells.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, MCF7) to ~70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours). To observe inhibition of hyperacetylation, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) or sodium butyrate.[9]
-
Histone Extraction: Harvest the cells by scraping and pelleting. Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Quantify the extracted histone protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4, or site-specific antibodies like anti-acetyl-H3K18). Use an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels upon this compound treatment.
In Vitro Chromatin Transcription Assay
This assay evaluates the effect of this compound on transcription from a chromatin template, which is dependent on HAT activity.[17]
-
Chromatin Assembly: Assemble chromatin on a DNA template containing a promoter (e.g., Gal4-responsive promoter) using purified core histones and a chromatin assembly system (e.g., Drosophila ACF).[17]
-
Transcription Reaction: Set up an in vitro transcription reaction containing the assembled chromatin template, a transcriptional activator (e.g., Gal4-VP16), purified p300, acetyl-CoA, and nuclear extract or purified RNA polymerase II and general transcription factors.[17]
-
This compound Treatment: Add this compound or a solvent control to the reaction.[17]
-
RNA Synthesis: Allow transcription to proceed by adding NTPs (including [α-³²P]UTP for radiolabeling).
-
RNA Purification: Purify the synthesized RNA.
-
Analysis: Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography. Compare the amount of transcript produced in the presence and absence of this compound.[17]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for investigating a novel HAT inhibitor like this compound.
Caption: Workflow for the preclinical evaluation of this compound as a HAT inhibitor.
Applications in Research and Drug Development
This compound's role as a HAT inhibitor makes it a subject of intense research for therapeutic applications.
-
Anti-Cancer Agent: this compound exhibits potent anti-cancer properties across a wide range of malignancies, including breast, colon, pancreatic, and lung cancer.[4] Its mechanisms include:
-
Induction of Apoptosis: this compound induces programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[4][7]
-
Cell Cycle Arrest: It causes cell cycle arrest, often at the G0/G1 or S phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][4][8]
-
Inhibition of Angiogenesis: this compound suppresses the formation of new blood vessels by downregulating key factors like VEGF, an effect mediated through inhibition of NF-κB and STAT3 signaling.[4]
-
Suppression of Metastasis: By reversing EMT and inhibiting pathways like Wnt/β-catenin, this compound can reduce cancer cell invasion and metastasis.[4][15]
-
Targeting Cancer Stem Cells: It has been shown to inhibit cancer stem cell characteristics, which are responsible for tumor recurrence and chemoresistance.[1][4]
-
-
Anti-Inflammatory Effects: By inhibiting the NF-κB and STAT3 pathways, this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.[4][13]
-
Limitations and Future Directions: Despite its promising preclinical activity, the clinical translation of this compound is hampered by its poor aqueous solubility and limited bioavailability.[4] To overcome these issues, research is focused on developing nanoparticle-based drug delivery systems (e.g., liposomes, polymeric nanoparticles) and synthesizing more potent and bioavailable this compound analogs through structure-activity relationship (SAR) studies.[4]
Conclusion
This compound is a well-characterized natural inhibitor of p300/CBP and PCAF histone acetyltransferases. Its ability to modulate histone acetylation and the activity of key transcription factors like NF-κB and STAT3 underpins its potent anti-cancer and anti-inflammatory activities. While challenges related to its bioavailability remain, this compound serves as an invaluable chemical probe for studying epigenetic regulation and a promising scaffold for the development of a new class of epigenetic drugs. Further research, particularly in the areas of drug delivery and clinical evaluation, is necessary to fully realize its therapeutic potential.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug [mdpi.com]
- 3. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential | MDPI [mdpi.com]
- 5. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Garcinol: A Technical Guide to its Function as a Histone Acetyltransferase (HAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a significant natural compound in the field of epigenetics.[1][2][3] Traditionally utilized for its anti-inflammatory and antioxidant properties, extensive research has illuminated its potent role as an inhibitor of histone acetyltransferases (HATs).[1][2][3] This activity positions this compound as a valuable tool for studying cellular processes regulated by histone acetylation and as a promising candidate for the development of novel therapeutics, particularly in oncology.[1][2][4]
Histone acetylation, a key epigenetic modification, is crucial for regulating gene expression.[5] HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation.[6] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[5] this compound's ability to modulate the activity of specific HATs provides a molecular basis for its observed anti-cancer, anti-inflammatory, and other biological effects.[4][7] This guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its function.
Mechanism of Action
This compound functions primarily by inhibiting the activity of the p300/CBP and PCAF families of histone acetyltransferases.[1][2][8]
-
Target Specificity: this compound is a potent inhibitor of p300 and p300/CBP associated factor (PCAF).[5][9] It demonstrates a slightly higher potency for PCAF compared to p300.[5][9] Some studies suggest it may not significantly affect other HATs like GCN5 at similar concentrations.[1]
-
Kinetics of Inhibition: Kinetic analyses have revealed that this compound acts as a mixed-type inhibitor for p300 and PCAF.[5] It has been shown to compete with histones for binding to the enzyme's active site.[1][2] Another study suggests it binds to a non-active site region of p300, inducing a conformational change that leads to uncompetitive inhibition with respect to acetyl-CoA and competitive inhibition with respect to the histone substrate.[10]
-
Effects on Histone Acetylation: By inhibiting HATs, this compound leads to a decrease in histone acetylation levels in vivo.[1][5] Specifically, it has been shown to reduce H3K18 acetylation, a mark primarily mediated by p300/CBP.[1][4] Interestingly, this compound's inhibition of p300-mediated acetylation is more pronounced for histone H4 than for histone H3.[1][2][9] This leads to the repression of HAT activity-dependent chromatin transcription, while transcription from a naked DNA template remains unaffected.[5]
Quantitative Data
The inhibitory effects of this compound have been quantified in various assays and cell lines. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Concentration (IC50) of this compound against Histone Acetyltransferases
| Target HAT | IC50 Value (µM) | Assay Conditions | Reference |
| p300 | ~7 | In vitro HAT assay with HeLa core histones | [5][9][11] |
| PCAF | ~5 | In vitro HAT assay with HeLa core histones | [5][9][11] |
Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Reference |
| RH30 | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |
| RD | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |
| SH-SY5Y | Neuroblastoma | Inhibition of proliferation (72h) | 6.30 | [12] |
| Various | Breast, Colon, Prostate, etc. | Inhibition of growth | Varies | [8] |
Signaling Pathways Modulated by this compound
This compound's inhibition of HATs has profound effects on numerous signaling pathways critical for cell growth, survival, and inflammation. HATs like p300/CBP act as transcriptional co-activators for key transcription factors, and their inhibition by this compound leads to the downregulation of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to suppress this pathway by inhibiting the acetylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity.[4][13] This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.[4][7]
Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor whose activity is regulated by acetylation. Constitutive activation of STAT3 is common in many cancers. This compound can directly bind to the SH2 domain of STAT3, blocking its dimerization and subsequent nuclear translocation and DNA binding.[14] Furthermore, by inhibiting p300/CBP, this compound prevents the acetylation of STAT3, which is necessary for its stability and transcriptional co-activator function.[4]
Caption: this compound disrupts STAT3 signaling by inhibiting both dimerization and p300/CBP activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in development and is often aberrantly activated in cancer. This compound has been found to inhibit this pathway, leading to a reversal of the epithelial-to-mesenchymal transition (EMT) phenotype in breast cancer cells.[15] It promotes the phosphorylation of β-catenin, leading to its cytoplasmic degradation and reduced nuclear localization, thereby inhibiting the transcription of Wnt target genes.[15][16] This effect is mechanistically linked to its regulation of NF-κB and specific microRNAs.[15]
Caption: this compound inhibits Wnt signaling by promoting β-catenin degradation and inhibiting p300/CBP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a HAT inhibitor.
In Vitro HAT Activity Assay (Filter Binding Assay)
This assay measures the incorporation of radiolabeled acetyl groups onto histone substrates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), purified core histones (e.g., from HeLa cells, ~1 µg), and the purified HAT enzyme (e.g., recombinant p300 or PCAF).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding [³H]-acetyl-CoA (e.g., 0.25 µCi).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Spot the reaction mixture onto P-81 phosphocellulose filter papers.
-
Washing: Wash the filters three times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity relative to the solvent control and determine the IC50 value of this compound.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of this compound on histone acetylation levels within cells.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, MCF7) to ~70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours). To observe inhibition of hyperacetylation, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) or sodium butyrate.[9]
-
Histone Extraction: Harvest the cells by scraping and pelleting. Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Quantify the extracted histone protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4, or site-specific antibodies like anti-acetyl-H3K18). Use an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels upon this compound treatment.
In Vitro Chromatin Transcription Assay
This assay evaluates the effect of this compound on transcription from a chromatin template, which is dependent on HAT activity.[17]
-
Chromatin Assembly: Assemble chromatin on a DNA template containing a promoter (e.g., Gal4-responsive promoter) using purified core histones and a chromatin assembly system (e.g., Drosophila ACF).[17]
-
Transcription Reaction: Set up an in vitro transcription reaction containing the assembled chromatin template, a transcriptional activator (e.g., Gal4-VP16), purified p300, acetyl-CoA, and nuclear extract or purified RNA polymerase II and general transcription factors.[17]
-
This compound Treatment: Add this compound or a solvent control to the reaction.[17]
-
RNA Synthesis: Allow transcription to proceed by adding NTPs (including [α-³²P]UTP for radiolabeling).
-
RNA Purification: Purify the synthesized RNA.
-
Analysis: Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography. Compare the amount of transcript produced in the presence and absence of this compound.[17]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for investigating a novel HAT inhibitor like this compound.
Caption: Workflow for the preclinical evaluation of this compound as a HAT inhibitor.
Applications in Research and Drug Development
This compound's role as a HAT inhibitor makes it a subject of intense research for therapeutic applications.
-
Anti-Cancer Agent: this compound exhibits potent anti-cancer properties across a wide range of malignancies, including breast, colon, pancreatic, and lung cancer.[4] Its mechanisms include:
-
Induction of Apoptosis: this compound induces programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[4][7]
-
Cell Cycle Arrest: It causes cell cycle arrest, often at the G0/G1 or S phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][4][8]
-
Inhibition of Angiogenesis: this compound suppresses the formation of new blood vessels by downregulating key factors like VEGF, an effect mediated through inhibition of NF-κB and STAT3 signaling.[4]
-
Suppression of Metastasis: By reversing EMT and inhibiting pathways like Wnt/β-catenin, this compound can reduce cancer cell invasion and metastasis.[4][15]
-
Targeting Cancer Stem Cells: It has been shown to inhibit cancer stem cell characteristics, which are responsible for tumor recurrence and chemoresistance.[1][4]
-
-
Anti-Inflammatory Effects: By inhibiting the NF-κB and STAT3 pathways, this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.[4][13]
-
Limitations and Future Directions: Despite its promising preclinical activity, the clinical translation of this compound is hampered by its poor aqueous solubility and limited bioavailability.[4] To overcome these issues, research is focused on developing nanoparticle-based drug delivery systems (e.g., liposomes, polymeric nanoparticles) and synthesizing more potent and bioavailable this compound analogs through structure-activity relationship (SAR) studies.[4]
Conclusion
This compound is a well-characterized natural inhibitor of p300/CBP and PCAF histone acetyltransferases. Its ability to modulate histone acetylation and the activity of key transcription factors like NF-κB and STAT3 underpins its potent anti-cancer and anti-inflammatory activities. While challenges related to its bioavailability remain, this compound serves as an invaluable chemical probe for studying epigenetic regulation and a promising scaffold for the development of a new class of epigenetic drugs. Further research, particularly in the areas of drug delivery and clinical evaluation, is necessary to fully realize its therapeutic potential.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug [mdpi.com]
- 3. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential | MDPI [mdpi.com]
- 5. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Garcinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide
Abstract
Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) derived from the fruit rind of Garcinia indica, is a phytochemical with a growing body of scientific evidence supporting its pleiotropic bioactivities.[1][2][3][4][5] Traditionally used for its antioxidant and anti-inflammatory properties, recent research has illuminated its potential as a therapeutic agent, particularly in oncology, by demonstrating its ability to modulate critical cellular signaling pathways.[1][2][6] This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its role as a modulator of key signaling cascades including NF-κB, PI3K/Akt, STAT3, MAPK, and Wnt/β-catenin. It summarizes quantitative data, details common experimental protocols for its study, and presents visual diagrams of its interactions within these pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory, antioxidant, and anti-cancer effects by interfering with multiple, often interconnected, signaling pathways that are crucial for cell survival, proliferation, and metastasis.[2][7][8] Its ability to target multiple nodes within the cellular signaling network underscores its potential as a multi-targeted therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell survival, proliferation, and angiogenesis.[2][9] this compound is a well-established inhibitor of this pathway.[9][10][11][12] Its mechanisms include preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of downstream target genes like Bcl-2, Bcl-xL, cyclin D1, COX-2, and iNOS.[2][13][14] Studies show that this compound's anti-inflammatory effects in macrophages and chondrocytes, as well as its apoptosis-inducing effects in breast, prostate, and pancreatic cancer cells, are mediated through the downregulation of NF-κB signaling.[11][12][13][15][16]
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Suppresses IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Garcinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide
Abstract
Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, is a phytochemical with a growing body of scientific evidence supporting its pleiotropic bioactivities.[1][2][3][4][5] Traditionally used for its antioxidant and anti-inflammatory properties, recent research has illuminated its potential as a therapeutic agent, particularly in oncology, by demonstrating its ability to modulate critical cellular signaling pathways.[1][2][6] This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its role as a modulator of key signaling cascades including NF-κB, PI3K/Akt, STAT3, MAPK, and Wnt/β-catenin. It summarizes quantitative data, details common experimental protocols for its study, and presents visual diagrams of its interactions within these pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory, antioxidant, and anti-cancer effects by interfering with multiple, often interconnected, signaling pathways that are crucial for cell survival, proliferation, and metastasis.[2][7][8] Its ability to target multiple nodes within the cellular signaling network underscores its potential as a multi-targeted therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell survival, proliferation, and angiogenesis.[2][9] this compound is a well-established inhibitor of this pathway.[9][10][11][12] Its mechanisms include preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of downstream target genes like Bcl-2, Bcl-xL, cyclin D1, COX-2, and iNOS.[2][13][14] Studies show that this compound's anti-inflammatory effects in macrophages and chondrocytes, as well as its apoptosis-inducing effects in breast, prostate, and pancreatic cancer cells, are mediated through the downregulation of NF-κB signaling.[11][12][13][15][16]
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Suppresses IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Garcinol Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) derived from Garcinia indica, in preclinical animal models of cancer. The following sections detail the experimental protocols, summarize quantitative data from various studies, and illustrate the key signaling pathways affected by this compound treatment.
Introduction
This compound has garnered significant interest in cancer research due to its demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] In vitro studies have shown its ability to induce apoptosis, inhibit cell proliferation, and suppress invasion in various cancer cell lines.[4][5] These promising results have led to further investigation in in vivo animal models to evaluate its therapeutic potential. This document summarizes the key findings and methodologies from these preclinical studies.
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft mouse models of cancer, based on published literature.
Breast Cancer Xenograft Model
This protocol is adapted from studies using MDA-MB-231 human breast cancer cells in immunodeficient mice.[4][5][6][7]
Objective: To assess the in vivo anti-tumor efficacy of this compound against triple-negative breast cancer.
Materials:
-
Animal Model: Female severe combined immunodeficient (SCID) or athymic nu/nu mice, 4-6 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
This compound: Purified this compound.
-
Vehicle: Sesame oil or a solution of 0.5% DMSO and 0.5% Tween-80 in normal saline.[8]
-
Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: Syringes, gavage needles, calipers, animal housing facilities.
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpable tumors are typically observed within 1-2 weeks.
-
Measure tumor dimensions using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[4]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (e.g., sesame oil) orally via gavage.[4][7]
-
This compound Group: Administer this compound at a dose of 1-5 mg/kg body weight, prepared in the vehicle, orally via gavage, 5-6 days a week for 4 weeks.[4][7][8]
-
-
Endpoint and Analysis:
Pancreatic Cancer Xenograft and Transgenic Models
This section describes protocols for both xenograft and genetically engineered mouse models of pancreatic cancer.
2.2.1. Xenograft Model
Objective: To evaluate the effect of this compound on the growth of human pancreatic cancer xenografts.
Protocol: Similar to the breast cancer model, using pancreatic cancer cell lines such as BxPC-3 or Panc-1.
2.2.2. Transgenic Mouse Model (KPC mice)
This protocol is based on studies using the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) transgenic mouse model, which spontaneously develops pancreatic cancer.[9]
Objective: To assess the effect of dietary this compound on pancreatic tumor progression.
Protocol:
-
Animal Model: KPC transgenic mice.
-
Treatment Regimen:
-
Control Group: Feed mice a standard diet.
-
This compound Group: Feed mice a diet containing 0.05% this compound.[9]
-
-
Monitoring and Analysis:
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in animal models of cancer.
Table 1: this compound Administration in Breast Cancer Animal Models
| Animal Model | Cell Line | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Significant reduction in tumor growth.[4] | [4] |
| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Inhibition of NF-κB, vimentin, and nuclear β-catenin.[6][7] | [6][7] |
| Balb/c Mice | 4T1 | 1 mg/kg, intragastric (in combination with Taxol) | Not specified | Reduced tumor vascularization and proliferation.[8] | [8] |
Table 2: this compound Administration in Other Cancer Animal Models
| Cancer Type | Animal Model | Cell Line/Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer | KPC Transgenic Mice | KPC model | 0.05% in diet | Not specified | Improved survival rate, reduction in tumor volume.[9] | [9] |
| Primary Effusion Lymphoma | NOD/SCID Mice | BCBL1-Luc | 2.5 and 25 mg/kg, intraperitoneal | 3 weeks | Dose-dependent suppression of tumor growth.[8] | [8] |
| Glioblastoma | NOD/SCID Mice | U87MG | 1 mg/kg, intraperitoneal | Not specified | Reduced tumor size, 100% survival vs. 60% in control.[8] | [8] |
| Head and Neck Squamous Cell Carcinoma | Nude Mice | FaDu | 1 mg/kg, intraperitoneal | 3 weeks | Decreased tumor growth, modulation of inflammatory pathways.[8] | [8] |
| Melanoma | C57BL/6 mice | B16F10 | Not specified | Not specified | Inhibition of tumor growth.[8] | [8] |
| Esophageal Cancer | Mouse model | Not specified | 20 mg/kg, intraperitoneal | Not specified | Significant decrease in lung tumor nodules.[11] | [11] |
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are attributed to its modulation of several key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit pro-tumorigenic signaling pathways, including STAT-3, NF-κB, and Wnt/β-catenin, while also influencing the expression of microRNAs.[4][6][8][11]
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
Application Notes and Protocols for Garcinol Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of garcinol, a polyisoprenylated benzophenone derived from Garcinia indica, in preclinical animal models of cancer. The following sections detail the experimental protocols, summarize quantitative data from various studies, and illustrate the key signaling pathways affected by this compound treatment.
Introduction
This compound has garnered significant interest in cancer research due to its demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] In vitro studies have shown its ability to induce apoptosis, inhibit cell proliferation, and suppress invasion in various cancer cell lines.[4][5] These promising results have led to further investigation in in vivo animal models to evaluate its therapeutic potential. This document summarizes the key findings and methodologies from these preclinical studies.
Experimental Protocols
The following are detailed protocols for the administration of this compound in xenograft mouse models of cancer, based on published literature.
Breast Cancer Xenograft Model
This protocol is adapted from studies using MDA-MB-231 human breast cancer cells in immunodeficient mice.[4][5][6][7]
Objective: To assess the in vivo anti-tumor efficacy of this compound against triple-negative breast cancer.
Materials:
-
Animal Model: Female severe combined immunodeficient (SCID) or athymic nu/nu mice, 4-6 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
This compound: Purified this compound.
-
Vehicle: Sesame oil or a solution of 0.5% DMSO and 0.5% Tween-80 in normal saline.[8]
-
Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Equipment: Syringes, gavage needles, calipers, animal housing facilities.
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpable tumors are typically observed within 1-2 weeks.
-
Measure tumor dimensions using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[4]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (e.g., sesame oil) orally via gavage.[4][7]
-
This compound Group: Administer this compound at a dose of 1-5 mg/kg body weight, prepared in the vehicle, orally via gavage, 5-6 days a week for 4 weeks.[4][7][8]
-
-
Endpoint and Analysis:
Pancreatic Cancer Xenograft and Transgenic Models
This section describes protocols for both xenograft and genetically engineered mouse models of pancreatic cancer.
2.2.1. Xenograft Model
Objective: To evaluate the effect of this compound on the growth of human pancreatic cancer xenografts.
Protocol: Similar to the breast cancer model, using pancreatic cancer cell lines such as BxPC-3 or Panc-1.
2.2.2. Transgenic Mouse Model (KPC mice)
This protocol is based on studies using the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) transgenic mouse model, which spontaneously develops pancreatic cancer.[9]
Objective: To assess the effect of dietary this compound on pancreatic tumor progression.
Protocol:
-
Animal Model: KPC transgenic mice.
-
Treatment Regimen:
-
Control Group: Feed mice a standard diet.
-
This compound Group: Feed mice a diet containing 0.05% this compound.[9]
-
-
Monitoring and Analysis:
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in animal models of cancer.
Table 1: this compound Administration in Breast Cancer Animal Models
| Animal Model | Cell Line | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Significant reduction in tumor growth.[4] | [4] |
| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Inhibition of NF-κB, vimentin, and nuclear β-catenin.[6][7] | [6][7] |
| Balb/c Mice | 4T1 | 1 mg/kg, intragastric (in combination with Taxol) | Not specified | Reduced tumor vascularization and proliferation.[8] | [8] |
Table 2: this compound Administration in Other Cancer Animal Models
| Cancer Type | Animal Model | Cell Line/Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer | KPC Transgenic Mice | KPC model | 0.05% in diet | Not specified | Improved survival rate, reduction in tumor volume.[9] | [9] |
| Primary Effusion Lymphoma | NOD/SCID Mice | BCBL1-Luc | 2.5 and 25 mg/kg, intraperitoneal | 3 weeks | Dose-dependent suppression of tumor growth.[8] | [8] |
| Glioblastoma | NOD/SCID Mice | U87MG | 1 mg/kg, intraperitoneal | Not specified | Reduced tumor size, 100% survival vs. 60% in control.[8] | [8] |
| Head and Neck Squamous Cell Carcinoma | Nude Mice | FaDu | 1 mg/kg, intraperitoneal | 3 weeks | Decreased tumor growth, modulation of inflammatory pathways.[8] | [8] |
| Melanoma | C57BL/6 mice | B16F10 | Not specified | Not specified | Inhibition of tumor growth.[8] | [8] |
| Esophageal Cancer | Mouse model | Not specified | 20 mg/kg, intraperitoneal | Not specified | Significant decrease in lung tumor nodules.[11] | [11] |
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are attributed to its modulation of several key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit pro-tumorigenic signaling pathways, including STAT-3, NF-κB, and Wnt/β-catenin, while also influencing the expression of microRNAs.[4][6][8][11]
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
Application Note: Quantification of Garcinol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of garcinol (B8244382) in plant extracts, particularly from Garcinia species. The described protocol provides a reliable and reproducible methodology for researchers, scientists, and professionals in the drug development and natural products industries. The method utilizes a reversed-phase C8 or C18 column with UV detection, offering high sensitivity and specificity for this compound. This document provides comprehensive experimental protocols, from sample preparation to HPLC analysis, along with a summary of method validation parameters.
Introduction
This compound, a polyisoprenylated benzophenone (B1666685) derivative primarily found in the fruit rinds of Garcinia indica and other Garcinia species, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary precision, accuracy, and sensitivity for this purpose. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Orthophosphoric acid and trifluoroacetic acid (TFA).
-
Standards: this compound reference standard (purity ≥95%).
-
Plant Material: Dried and powdered fruit rinds of Garcinia species.
-
Filters: 0.2 µm or 0.45 µm syringe filters.
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Rotary evaporator.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 30 µg/mL to 300 µg/mL.
Preparation of Plant Extracts
-
Extraction: Weigh 5 g of dried, powdered fruit rinds of Garcinia indica and place it in a 50 mL volumetric flask.[1] Macerate with 80% ethanol (B145695) or extract with methanol.[2] Alternatively, use a Soxhlet extractor with 95% ethanol.[3] For a sequential extraction, the dried powder can be extracted with methanol, and the resulting residue can be further partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).[4]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[2]
-
Sample Solution for HPLC: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[2]
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound quantification.
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (150 x 4.6 mm, 3.5 µm)[5] | Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water[5] | 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B)[2] |
| Elution Mode | Isocratic | Isocratic (20:80, A:B v/v)[2] |
| Flow Rate | 1 mL/min[2] | 1 mL/min |
| Injection Volume | 20 µL[2] | 20 µL |
| Column Temperature | 30°C[2] | Ambient |
| Detection Wavelength | 254 nm[2] | 276 nm[1] |
| Internal Standard | di-n-butyl phthalate (B1215562) (optional)[5] | - |
Data Presentation: Method Validation Summary
The HPLC method for this compound quantification has been validated according to the International Conference on Harmonization (ICH) guidelines. A summary of the validation parameters is presented in the table below.
| Parameter | Result | Reference |
| Linearity Range | 32.5–300 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy (Recovery) | 100% to 102% | [5] |
| Precision (%RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 62.17 ng/band (HPTLC) | [6] |
| Limit of Quantification (LOQ) | 164 ng/band (HPTLC) | [6] |
Visualizations
Caption: Workflow for this compound quantification in plant extracts.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant extracts. The protocol is straightforward and employs common laboratory instrumentation and reagents. The validation data demonstrates that the method is linear, accurate, and precise, making it a valuable tool for quality control and research in the field of natural products and drug development.
References
Application Note: Quantification of Garcinol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of garcinol in plant extracts, particularly from Garcinia species. The described protocol provides a reliable and reproducible methodology for researchers, scientists, and professionals in the drug development and natural products industries. The method utilizes a reversed-phase C8 or C18 column with UV detection, offering high sensitivity and specificity for this compound. This document provides comprehensive experimental protocols, from sample preparation to HPLC analysis, along with a summary of method validation parameters.
Introduction
This compound, a polyisoprenylated benzophenone derivative primarily found in the fruit rinds of Garcinia indica and other Garcinia species, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary precision, accuracy, and sensitivity for this purpose. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water. Orthophosphoric acid and trifluoroacetic acid (TFA).
-
Standards: this compound reference standard (purity ≥95%).
-
Plant Material: Dried and powdered fruit rinds of Garcinia species.
-
Filters: 0.2 µm or 0.45 µm syringe filters.
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Rotary evaporator.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 30 µg/mL to 300 µg/mL.
Preparation of Plant Extracts
-
Extraction: Weigh 5 g of dried, powdered fruit rinds of Garcinia indica and place it in a 50 mL volumetric flask.[1] Macerate with 80% ethanol or extract with methanol.[2] Alternatively, use a Soxhlet extractor with 95% ethanol.[3] For a sequential extraction, the dried powder can be extracted with methanol, and the resulting residue can be further partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).[4]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[2]
-
Sample Solution for HPLC: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[2]
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound quantification.
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (150 x 4.6 mm, 3.5 µm)[5] | Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water[5] | 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B)[2] |
| Elution Mode | Isocratic | Isocratic (20:80, A:B v/v)[2] |
| Flow Rate | 1 mL/min[2] | 1 mL/min |
| Injection Volume | 20 µL[2] | 20 µL |
| Column Temperature | 30°C[2] | Ambient |
| Detection Wavelength | 254 nm[2] | 276 nm[1] |
| Internal Standard | di-n-butyl phthalate (optional)[5] | - |
Data Presentation: Method Validation Summary
The HPLC method for this compound quantification has been validated according to the International Conference on Harmonization (ICH) guidelines. A summary of the validation parameters is presented in the table below.
| Parameter | Result | Reference |
| Linearity Range | 32.5–300 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy (Recovery) | 100% to 102% | [5] |
| Precision (%RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 62.17 ng/band (HPTLC) | [6] |
| Limit of Quantification (LOQ) | 164 ng/band (HPTLC) | [6] |
Visualizations
Caption: Workflow for this compound quantification in plant extracts.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant extracts. The protocol is straightforward and employs common laboratory instrumentation and reagents. The validation data demonstrates that the method is linear, accurate, and precise, making it a valuable tool for quality control and research in the field of natural products and drug development.
References
Application of Garcinol in cancer chemoprevention studies
Application Notes: Garcinol (B8244382) in Cancer Chemoprevention
1. Introduction
This compound, a polyisoprenylated benzophenone (B1666685) derivative extracted from the rind of the Garcinia indica fruit, has emerged as a significant compound in cancer chemoprevention research.[1][2][3] Traditionally used in Ayurvedic medicine for its anti-inflammatory and antioxidant properties, recent scientific investigations have elucidated its potent anti-cancer activities across a spectrum of malignancies, including breast, colon, pancreatic, and oral cancers.[1][4][5] this compound's multifaceted mechanism of action, targeting key cellular processes and signaling pathways involved in tumorigenesis, makes it a promising candidate for further development as a chemopreventive or therapeutic agent.[4][6][7]
2. Mechanisms of Action in Cancer Chemoprevention
This compound exerts its anti-cancer effects through the modulation of numerous, often interconnected, cellular pathways. Its pleiotropic nature allows it to influence epigenetic regulation, cell signaling, apoptosis, cell cycle progression, inflammation, and angiogenesis.
2.1. Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition
A primary and well-documented mechanism of this compound is its role as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF.[1][8] HATs are enzymes that play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins.[1] Dysregulation of HAT activity is linked to the development of cancer.[1] By competitively inhibiting HATs, this compound alters the acetylation status of histones and various transcription factors, leading to the suppression of oncogenic gene expression and the activation of tumor-suppressor pathways.[4][8] This epigenetic modulation is a key contributor to its broad anti-cancer activities.[1]
2.2. Modulation of Key Signaling Pathways
This compound has been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
-
NF-κB Pathway: this compound effectively suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] It has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby blocking NF-κB's transcriptional activity.[4][10] The inhibition of NF-κB leads to the downregulation of its target genes, which are involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF).[6][10][11]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in many cancers, is another primary target of this compound.[12][13][14] this compound inhibits both total and phosphorylated STAT3 in a dose-dependent manner.[12][13][14] This inhibition disrupts the transcription of STAT3-regulated genes essential for tumor survival and proliferation, such as Bcl-2, survivin, and cyclin D1.[15]
-
PI3K/Akt Pathway: this compound downregulates the PI3K/AKT pathway, which is central to tumor cell survival and growth.[4] By inhibiting this pathway, this compound can promote apoptosis and reduce cell proliferation.[6]
-
Wnt/β-catenin Pathway: In breast cancer models, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[4][9] It promotes the phosphorylation of β-catenin, leading to its reduced nuclear localization and thereby inhibiting the transcription of Wnt target genes.[9]
2.3. Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[11][16] It triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[1][16] This cascade leads to the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16] Furthermore, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4][15][16]
2.4. Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[2] It has been shown to induce cell cycle arrest at different phases, most commonly the G0/G1 or S-phase, depending on the cancer type.[2][4][17] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][4][18]
2.5. Anti-Angiogenic and Anti-Metastatic Effects
This compound exhibits significant anti-angiogenic and anti-metastatic properties.[1] It inhibits the formation of new blood vessels (angiogenesis) by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][19] This is achieved through the suppression of signaling pathways such as NF-κB and STAT3, which regulate VEGF expression.[4] this compound also inhibits metastasis by reducing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[6][15]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo research.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cancer Type | Cell Line(s) | Assay | Concentration / IC50 | Key Effects & Findings | Reference(s) |
| Leukemia | HL-60 | MTT | IC50: 9.42 µM | Induced apoptosis via cytochrome c release and caspase activation. | [16] |
| Breast Cancer | MDA-MB-231, MCF-7 | MTT, Apoptosis Assays | 5-25 µM | Inhibited cell proliferation; induced caspase-mediated apoptosis via NF-κB inhibition. | [11] |
| Pancreatic Cancer | BxPC-3, Panc-1 | MTT, Apoptosis Assays | IC50 (BxPC-3): ~20 µM | Inhibited cell growth and induced apoptosis; caused G0/G1 phase arrest. | [17][18] |
| Oral Cancer | SCC-4, SCC-9, SCC-25 | MTT, Clonogenic Assay | 5-20 µM | Inhibited proliferation and colony formation; induced apoptosis and cell cycle arrest. | [19] |
| Prostate Cancer | LNCaP, C4-2B, PC3 | MTT, Apoptosis Assays | 5-20 µM | Inhibited cell growth and induced apoptosis via NF-κB downregulation. | [20] |
| Endometrial Cancer | Ishikawa (ISH), HEC-1B | Proliferation Assays | 5-20 µM | Inhibited proliferation; induced G1 (ISH) and G2/M (HEC-1B) phase arrest. | [2] |
| Colon Cancer | HCT-116, HT-29 | Apoptosis Assay | 2-10 µM | Induced apoptosis via caspase-3 activity. | [6] |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Cancer Model | Animal Model | This compound Dose & Administration | Duration | Outcome | Reference(s) |
| Breast Cancer Xenograft | SCID Mice (MDA-MB-231 cells) | Intraperitoneal injection | 4 weeks | Significantly reduced tumor growth; downregulated total and phosphorylated STAT-3 in tumors. | [13][14] |
| Breast Cancer Xenograft | Xenograft Mouse Model | Not specified | Not specified | Inhibited NF-κB, vimentin, and nuclear β-catenin in tumors. | [9] |
| Colon Cancer | Male F344 Rats (AOM-induced) | 0.01% and 0.05% in diet | Not specified | Significantly reduced the formation of aberrant crypt foci (ACF) in a dose-dependent manner. | [1] |
| Hepatocellular Carcinoma | Nude Mouse Model | Not specified | Not specified | Significantly suppressed tumor growth by reducing p-STAT3 expression in tumor tissues. | [15] |
| Head & Neck Cancer | Nude Mice (CAL27 xenografts) | Intraperitoneal injection | Not specified | Significantly suppressed tumor progression; suppressed p-STAT3 and p65 expression in tumors. | [10] |
Visualizations: Signaling Pathways and Workflows
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment using flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Materials:
-
Cancer cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
PBS, 1.5 mL microcentrifuge tubes.
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Objective: To determine the effect of this compound on cell cycle distribution by staining cellular DNA with PI and analyzing by flow cytometry.
-
Materials:
-
Cancer cells treated with this compound.
-
PBS.
-
Ice-cold 70% ethanol (B145695).
-
PI staining solution (containing PI and RNase A in PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat cells with this compound for the desired duration. Harvest approximately 1-2 x 10⁶ cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A will degrade RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human cancer cells (e.g., MDA-MB-231).
-
Matrigel (optional, to aid tumor formation).
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil or DMSO/PBS mixture).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
-
-
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing with Matrigel, to a final concentration of ~5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the health and weight of the mice regularly.
-
Randomization and Treatment: Once tumors reach the target size, randomly assign mice to a control group (vehicle only) and a treatment group (this compound).[21]
-
This compound Administration: Administer this compound via a predetermined route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., daily or 5 days/week) for a set duration (e.g., 4 weeks).[14]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for biomarker analysis like p-STAT3, or histopathology).[13][14]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and this compound-treated groups to determine efficacy.
-
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of endometrial cancer cells by inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling [cancer.fr]
- 13. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by this compound and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. article.imrpress.com [article.imrpress.com]
- 21. aacrjournals.org [aacrjournals.org]
Application of Garcinol in cancer chemoprevention studies
Application Notes: Garcinol in Cancer Chemoprevention
1. Introduction
This compound, a polyisoprenylated benzophenone derivative extracted from the rind of the Garcinia indica fruit, has emerged as a significant compound in cancer chemoprevention research.[1][2][3] Traditionally used in Ayurvedic medicine for its anti-inflammatory and antioxidant properties, recent scientific investigations have elucidated its potent anti-cancer activities across a spectrum of malignancies, including breast, colon, pancreatic, and oral cancers.[1][4][5] this compound's multifaceted mechanism of action, targeting key cellular processes and signaling pathways involved in tumorigenesis, makes it a promising candidate for further development as a chemopreventive or therapeutic agent.[4][6][7]
2. Mechanisms of Action in Cancer Chemoprevention
This compound exerts its anti-cancer effects through the modulation of numerous, often interconnected, cellular pathways. Its pleiotropic nature allows it to influence epigenetic regulation, cell signaling, apoptosis, cell cycle progression, inflammation, and angiogenesis.
2.1. Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition
A primary and well-documented mechanism of this compound is its role as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF.[1][8] HATs are enzymes that play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins.[1] Dysregulation of HAT activity is linked to the development of cancer.[1] By competitively inhibiting HATs, this compound alters the acetylation status of histones and various transcription factors, leading to the suppression of oncogenic gene expression and the activation of tumor-suppressor pathways.[4][8] This epigenetic modulation is a key contributor to its broad anti-cancer activities.[1]
2.2. Modulation of Key Signaling Pathways
This compound has been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
-
NF-κB Pathway: this compound effectively suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] It has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby blocking NF-κB's transcriptional activity.[4][10] The inhibition of NF-κB leads to the downregulation of its target genes, which are involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF).[6][10][11]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in many cancers, is another primary target of this compound.[12][13][14] this compound inhibits both total and phosphorylated STAT3 in a dose-dependent manner.[12][13][14] This inhibition disrupts the transcription of STAT3-regulated genes essential for tumor survival and proliferation, such as Bcl-2, survivin, and cyclin D1.[15]
-
PI3K/Akt Pathway: this compound downregulates the PI3K/AKT pathway, which is central to tumor cell survival and growth.[4] By inhibiting this pathway, this compound can promote apoptosis and reduce cell proliferation.[6]
-
Wnt/β-catenin Pathway: In breast cancer models, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[4][9] It promotes the phosphorylation of β-catenin, leading to its reduced nuclear localization and thereby inhibiting the transcription of Wnt target genes.[9]
2.3. Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[11][16] It triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[1][16] This cascade leads to the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16] Furthermore, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4][15][16]
2.4. Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[2] It has been shown to induce cell cycle arrest at different phases, most commonly the G0/G1 or S-phase, depending on the cancer type.[2][4][17] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][4][18]
2.5. Anti-Angiogenic and Anti-Metastatic Effects
This compound exhibits significant anti-angiogenic and anti-metastatic properties.[1] It inhibits the formation of new blood vessels (angiogenesis) by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][19] This is achieved through the suppression of signaling pathways such as NF-κB and STAT3, which regulate VEGF expression.[4] this compound also inhibits metastasis by reducing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[6][15]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo research.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cancer Type | Cell Line(s) | Assay | Concentration / IC50 | Key Effects & Findings | Reference(s) |
| Leukemia | HL-60 | MTT | IC50: 9.42 µM | Induced apoptosis via cytochrome c release and caspase activation. | [16] |
| Breast Cancer | MDA-MB-231, MCF-7 | MTT, Apoptosis Assays | 5-25 µM | Inhibited cell proliferation; induced caspase-mediated apoptosis via NF-κB inhibition. | [11] |
| Pancreatic Cancer | BxPC-3, Panc-1 | MTT, Apoptosis Assays | IC50 (BxPC-3): ~20 µM | Inhibited cell growth and induced apoptosis; caused G0/G1 phase arrest. | [17][18] |
| Oral Cancer | SCC-4, SCC-9, SCC-25 | MTT, Clonogenic Assay | 5-20 µM | Inhibited proliferation and colony formation; induced apoptosis and cell cycle arrest. | [19] |
| Prostate Cancer | LNCaP, C4-2B, PC3 | MTT, Apoptosis Assays | 5-20 µM | Inhibited cell growth and induced apoptosis via NF-κB downregulation. | [20] |
| Endometrial Cancer | Ishikawa (ISH), HEC-1B | Proliferation Assays | 5-20 µM | Inhibited proliferation; induced G1 (ISH) and G2/M (HEC-1B) phase arrest. | [2] |
| Colon Cancer | HCT-116, HT-29 | Apoptosis Assay | 2-10 µM | Induced apoptosis via caspase-3 activity. | [6] |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Cancer Model | Animal Model | This compound Dose & Administration | Duration | Outcome | Reference(s) |
| Breast Cancer Xenograft | SCID Mice (MDA-MB-231 cells) | Intraperitoneal injection | 4 weeks | Significantly reduced tumor growth; downregulated total and phosphorylated STAT-3 in tumors. | [13][14] |
| Breast Cancer Xenograft | Xenograft Mouse Model | Not specified | Not specified | Inhibited NF-κB, vimentin, and nuclear β-catenin in tumors. | [9] |
| Colon Cancer | Male F344 Rats (AOM-induced) | 0.01% and 0.05% in diet | Not specified | Significantly reduced the formation of aberrant crypt foci (ACF) in a dose-dependent manner. | [1] |
| Hepatocellular Carcinoma | Nude Mouse Model | Not specified | Not specified | Significantly suppressed tumor growth by reducing p-STAT3 expression in tumor tissues. | [15] |
| Head & Neck Cancer | Nude Mice (CAL27 xenografts) | Intraperitoneal injection | Not specified | Significantly suppressed tumor progression; suppressed p-STAT3 and p65 expression in tumors. | [10] |
Visualizations: Signaling Pathways and Workflows
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Materials:
-
Cancer cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
PBS, 1.5 mL microcentrifuge tubes.
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Objective: To determine the effect of this compound on cell cycle distribution by staining cellular DNA with PI and analyzing by flow cytometry.
-
Materials:
-
Cancer cells treated with this compound.
-
PBS.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing PI and RNase A in PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat cells with this compound for the desired duration. Harvest approximately 1-2 x 10⁶ cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A will degrade RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human cancer cells (e.g., MDA-MB-231).
-
Matrigel (optional, to aid tumor formation).
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil or DMSO/PBS mixture).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
-
-
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing with Matrigel, to a final concentration of ~5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the health and weight of the mice regularly.
-
Randomization and Treatment: Once tumors reach the target size, randomly assign mice to a control group (vehicle only) and a treatment group (this compound).[21]
-
This compound Administration: Administer this compound via a predetermined route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., daily or 5 days/week) for a set duration (e.g., 4 weeks).[14]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for biomarker analysis like p-STAT3, or histopathology).[13][14]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and this compound-treated groups to determine efficacy.
-
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of endometrial cancer cells by inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling [cancer.fr]
- 13. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by this compound and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. article.imrpress.com [article.imrpress.com]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Research of Garcinol Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of Garcinol delivery systems for in vivo research, focusing on nanoparticle and liposomal formulations. Detailed protocols for the preparation and evaluation of these systems are provided to facilitate further research and development.
Introduction to this compound and the Need for Advanced Delivery Systems
This compound, a polyisoprenylated benzophenone (B1666685) extracted from the rind of Garcinia indica, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical studies have demonstrated its efficacy against a range of cancers, including breast, colon, and pancreatic cancer.[1] The anticancer activity of this compound is attributed to its ability to modulate multiple oncogenic signaling pathways, most notably the NF-κB and STAT3 pathways.[2]
Despite its therapeutic potential, the clinical translation of this compound is hampered by its poor aqueous solubility, low bioavailability, and rapid elimination from the body.[1][3] To overcome these limitations, various drug delivery systems have been explored to enhance the in vivo efficacy of this compound. This document focuses on two promising strategies: polymeric nanoparticles and liposomes. While research into other systems like micelles and nanoemulsions for this compound is ongoing, robust in vivo data for these formulations is not yet available in the public domain.
This compound Delivery Systems: A Comparative Overview
The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound-loaded nanoparticles and liposomes based on available preclinical data.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid), Vitamin E TPGS | ~88.05 | -28.10 | >88 | ~9.25 | [4] |
| Targeted Liposomes | Phospholipids, VRPMPLQ-NC16 peptide | 134.4 | Not Reported | 77.29 | Not Reported | [5] |
Table 2: Pharmacokinetic Parameters of this compound Delivery Systems in Rodent Models
| Delivery System | Animal Model | Route of Administration | Cmax (ng/mL) | t½ (h) | Bioavailability | Reference |
| Free this compound | Rat | Oral | 1230.06 | 4.23 | - | [5] |
| Targeted Liposomes | Rat | Intravenous | 912.1 | 36.61 | - | [5] |
| Free this compound | Rat | Oral | 385 | 4.3 | 26.64 - 35.72% | [4][6] |
| PLGA Nanoparticles | Rat | Oral | 1814 | 40.76 | Significantly Increased | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound-loaded delivery systems and their evaluation in in vivo cancer models.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Vitamin E TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)
-
Milli-Q water
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of Vitamin E TPGS.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Continue stirring for several hours at room temperature to allow for nanoparticle formation and solvent evaporation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with Milli-Q water to remove unencapsulated this compound and excess surfactant.
-
Resuspend the nanoparticles in a suitable buffer for in vivo administration.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Experimental Workflow for Nanoparticle Preparation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Research of Garcinol Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of Garcinol delivery systems for in vivo research, focusing on nanoparticle and liposomal formulations. Detailed protocols for the preparation and evaluation of these systems are provided to facilitate further research and development.
Introduction to this compound and the Need for Advanced Delivery Systems
This compound, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical studies have demonstrated its efficacy against a range of cancers, including breast, colon, and pancreatic cancer.[1] The anticancer activity of this compound is attributed to its ability to modulate multiple oncogenic signaling pathways, most notably the NF-κB and STAT3 pathways.[2]
Despite its therapeutic potential, the clinical translation of this compound is hampered by its poor aqueous solubility, low bioavailability, and rapid elimination from the body.[1][3] To overcome these limitations, various drug delivery systems have been explored to enhance the in vivo efficacy of this compound. This document focuses on two promising strategies: polymeric nanoparticles and liposomes. While research into other systems like micelles and nanoemulsions for this compound is ongoing, robust in vivo data for these formulations is not yet available in the public domain.
This compound Delivery Systems: A Comparative Overview
The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound-loaded nanoparticles and liposomes based on available preclinical data.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid), Vitamin E TPGS | ~88.05 | -28.10 | >88 | ~9.25 | [4] |
| Targeted Liposomes | Phospholipids, VRPMPLQ-NC16 peptide | 134.4 | Not Reported | 77.29 | Not Reported | [5] |
Table 2: Pharmacokinetic Parameters of this compound Delivery Systems in Rodent Models
| Delivery System | Animal Model | Route of Administration | Cmax (ng/mL) | t½ (h) | Bioavailability | Reference |
| Free this compound | Rat | Oral | 1230.06 | 4.23 | - | [5] |
| Targeted Liposomes | Rat | Intravenous | 912.1 | 36.61 | - | [5] |
| Free this compound | Rat | Oral | 385 | 4.3 | 26.64 - 35.72% | [4][6] |
| PLGA Nanoparticles | Rat | Oral | 1814 | 40.76 | Significantly Increased | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound-loaded delivery systems and their evaluation in in vivo cancer models.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)
-
Acetone
-
Milli-Q water
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of Vitamin E TPGS.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Continue stirring for several hours at room temperature to allow for nanoparticle formation and solvent evaporation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with Milli-Q water to remove unencapsulated this compound and excess surfactant.
-
Resuspend the nanoparticles in a suitable buffer for in vivo administration.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Experimental Workflow for Nanoparticle Preparation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Garcinol's Impact on Protein Expression: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) derivative extracted from the rind of Garcinia indica, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This application note provides a detailed protocol for analyzing protein expression changes in response to this compound treatment using Western blot analysis. It further summarizes the known effects of this compound on key signaling pathways and presents quantitative data on protein modulation.
Data Presentation: Modulation of Key Proteins by this compound
This compound has been shown to modulate the expression and activation of a wide array of proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, inflammation, and metastasis.[3][4] The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after this compound treatment, as determined by Western blot analysis.
Table 1: Downregulation of Key Proteins by this compound Treatment
| Target Protein | Signaling Pathway | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| p-STAT3 (Tyr705) | STAT3 | C3A, MDA-MB-231, DU145, BxPC-3 | 10-50 µM | 6-48 hours | Dose- and time-dependent decrease in phosphorylation | [5][6][7][8] |
| STAT3 | STAT3 | MDA-MB-231, DU145, BxPC-3 | 10-50 µM | 48 hours | Decrease in total protein levels | [6][7] |
| NF-κB (p65) | NF-κB | MDA-MB-231, BT-549, CAL27 | 25-50 µM | 48 hours | Downregulation of protein expression | [9] |
| p-IκBα | NF-κB | THP-1, RAW264.7 | 10-30 µM | Not Specified | Decrease in phosphorylation | [10][11] |
| p-IKKα/β | NF-κB | THP-1, RAW264.7 | 10-30 µM | Not Specified | Decrease in phosphorylation | [10][11] |
| β-catenin (nuclear) | Wnt/β-catenin | MDA-MB-231 | 25 µM | 48 hours | Reduced nuclear localization | [9] |
| Cyclin D1 | Cell Cycle, Wnt/β-catenin | MDA-MB-231, H1299 | 25 µM | 48 hours | Significant downregulation | [1][3][9] |
| Bcl-2 | Apoptosis | Not Specified | Not Specified | Not Specified | Decreased expression | [3][12] |
| Vimentin | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant downregulation | [9][13] |
| ZEB1, ZEB2 | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant downregulation | [13] |
| MMP-9 | Metastasis | Not Specified | Not Specified | Not Specified | Downregulation | [2][12] |
| VEGF | Angiogenesis | Not Specified | Not Specified | Not Specified | Downregulation | [2][12] |
| p-p38 MAPK | MAPK | AC16 | 2.5 µM | Not Specified | Inhibition of phosphorylation | [14] |
| p-ERK | MAPK | AC16 | 2.5 µM | Not Specified | Inhibition of phosphorylation | [14] |
| COX-2 | Inflammation | SCC-4, SCC-9, SCC-25 | Not Specified | 48 hours | Downregulation | [4][15] |
| iNOS | Inflammation | THP-1, RAW264.7 | 10-30 µM | Not Specified | Downregulation | [11] |
Table 2: Upregulation of Key Proteins by this compound Treatment
| Target Protein | Signaling Pathway | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| E-cadherin | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant upregulation | [13] |
| Bax | Apoptosis | Not Specified | Not Specified | Not Specified | Increased expression | [3][12] |
| Cleaved PARP | Apoptosis | HER2+ breast cancer cells | Not Specified | Not Specified | Induction | [4] |
| Cleaved Caspase-3 | Apoptosis | Not Specified | Not Specified | Not Specified | Activation | [12] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple interconnected signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways affected by this compound treatment.
Caption: this compound's inhibitory effects on key oncogenic signaling pathways.
Experimental Protocols
This section provides a detailed methodology for cell culture, this compound treatment, and subsequent Western blot analysis to assess changes in protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, Panc-1) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) under standard culture conditions.
Caption: Workflow for Western blot analysis after this compound treatment.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.[16][17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
This compound is a promising natural compound that modulates multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis. Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying this compound's therapeutic effects. The protocols and data presented in this application note provide a comprehensive resource for researchers investigating the impact of this compound on protein expression.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 4. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 dimerization and acetylation by this compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. docs.abcam.com [docs.abcam.com]
Garcinol's Impact on Protein Expression: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone derivative extracted from the rind of Garcinia indica, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This application note provides a detailed protocol for analyzing protein expression changes in response to this compound treatment using Western blot analysis. It further summarizes the known effects of this compound on key signaling pathways and presents quantitative data on protein modulation.
Data Presentation: Modulation of Key Proteins by this compound
This compound has been shown to modulate the expression and activation of a wide array of proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, inflammation, and metastasis.[3][4] The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after this compound treatment, as determined by Western blot analysis.
Table 1: Downregulation of Key Proteins by this compound Treatment
| Target Protein | Signaling Pathway | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| p-STAT3 (Tyr705) | STAT3 | C3A, MDA-MB-231, DU145, BxPC-3 | 10-50 µM | 6-48 hours | Dose- and time-dependent decrease in phosphorylation | [5][6][7][8] |
| STAT3 | STAT3 | MDA-MB-231, DU145, BxPC-3 | 10-50 µM | 48 hours | Decrease in total protein levels | [6][7] |
| NF-κB (p65) | NF-κB | MDA-MB-231, BT-549, CAL27 | 25-50 µM | 48 hours | Downregulation of protein expression | [9] |
| p-IκBα | NF-κB | THP-1, RAW264.7 | 10-30 µM | Not Specified | Decrease in phosphorylation | [10][11] |
| p-IKKα/β | NF-κB | THP-1, RAW264.7 | 10-30 µM | Not Specified | Decrease in phosphorylation | [10][11] |
| β-catenin (nuclear) | Wnt/β-catenin | MDA-MB-231 | 25 µM | 48 hours | Reduced nuclear localization | [9] |
| Cyclin D1 | Cell Cycle, Wnt/β-catenin | MDA-MB-231, H1299 | 25 µM | 48 hours | Significant downregulation | [1][3][9] |
| Bcl-2 | Apoptosis | Not Specified | Not Specified | Not Specified | Decreased expression | [3][12] |
| Vimentin | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant downregulation | [9][13] |
| ZEB1, ZEB2 | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant downregulation | [13] |
| MMP-9 | Metastasis | Not Specified | Not Specified | Not Specified | Downregulation | [2][12] |
| VEGF | Angiogenesis | Not Specified | Not Specified | Not Specified | Downregulation | [2][12] |
| p-p38 MAPK | MAPK | AC16 | 2.5 µM | Not Specified | Inhibition of phosphorylation | [14] |
| p-ERK | MAPK | AC16 | 2.5 µM | Not Specified | Inhibition of phosphorylation | [14] |
| COX-2 | Inflammation | SCC-4, SCC-9, SCC-25 | Not Specified | 48 hours | Downregulation | [4][15] |
| iNOS | Inflammation | THP-1, RAW264.7 | 10-30 µM | Not Specified | Downregulation | [11] |
Table 2: Upregulation of Key Proteins by this compound Treatment
| Target Protein | Signaling Pathway | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| E-cadherin | EMT | MDA-MB-231, BT-549 | 25 µM | 48 hours | Significant upregulation | [13] |
| Bax | Apoptosis | Not Specified | Not Specified | Not Specified | Increased expression | [3][12] |
| Cleaved PARP | Apoptosis | HER2+ breast cancer cells | Not Specified | Not Specified | Induction | [4] |
| Cleaved Caspase-3 | Apoptosis | Not Specified | Not Specified | Not Specified | Activation | [12] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple interconnected signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways affected by this compound treatment.
Caption: this compound's inhibitory effects on key oncogenic signaling pathways.
Experimental Protocols
This section provides a detailed methodology for cell culture, this compound treatment, and subsequent Western blot analysis to assess changes in protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, Panc-1) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) under standard culture conditions.
Caption: Workflow for Western blot analysis after this compound treatment.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.[16][17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
This compound is a promising natural compound that modulates multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis. Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying this compound's therapeutic effects. The protocols and data presented in this application note provide a comprehensive resource for researchers investigating the impact of this compound on protein expression.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 4. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 dimerization and acetylation by this compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Studying the Anti-Angiogenic Effects of Garcinol
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-angiogenic properties of Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) derived from the fruit rind of Garcinia indica. The protocols detailed below cover essential in vitro and in vivo assays to elucidate the efficacy and mechanism of action of this compound in inhibiting new blood vessel formation.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1][2] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[2][3] Vascular Endothelial Growth Factor (VEGF) is a primary mediator of this process.[1][4]
This compound has been identified as a potent anti-cancer agent, exhibiting anti-inflammatory, antioxidant, and pro-apoptotic properties.[5][6][7] Emerging evidence suggests that this compound exerts anti-angiogenic effects, in part by downregulating the expression of VEGF.[6][8][9] Mechanistic studies indicate that this compound can inhibit key signaling pathways, including NF-κB, STAT3, and HIF-1α, which are critical regulators of angiogenic gene expression.[8][10][11][12] These protocols are designed to systematically evaluate these anti-angiogenic effects.
Overall Experimental Workflow
A multi-stage approach is recommended to comprehensively assess this compound's anti-angiogenic potential. The workflow begins with fundamental in vitro assays to screen for effects on key endothelial cell functions and progresses to an in vivo model for validation in a physiological context.
Key Signaling Pathway: VEGF Inhibition
This compound is hypothesized to inhibit angiogenesis by interfering with the VEGF signaling pathway, a central regulator of blood vessel growth.[3][4] This pathway is initiated when VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of intracellular events that promote cell proliferation, migration, and survival.[4][13] this compound may suppress the transcription of VEGF itself by inhibiting transcription factors like HIF-1α and STAT3.[10][11]
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[2][14] It is a rapid and quantitative method for evaluating pro- or anti-angiogenic agents.[14]
Protocol:
-
Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.[15] Using pre-cooled pipette tips, coat the wells of a 24-well plate with 300 µL of the extract, ensuring the entire surface is covered.[14][15]
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[14][16]
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial cell growth medium. Prepare a cell suspension containing various concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control (DMSO). A positive control with an angiogenesis inducer (e.g., VEGF) and a negative control with an inhibitor (e.g., Suramin) should be included.
-
Incubation: Gently add 1.0 x 10⁵ cells in 500 µL of medium to each coated well.[16] Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours. Peak tube formation typically occurs within this window.[17][18]
-
Visualization & Quantification: Observe tube formation using an inverted phase-contrast microscope. Capture images from at least three random fields per well. Quantify angiogenesis by measuring the total tube length, number of nodes (branch points), and number of meshes (loops) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | - | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| VEGF (Positive) | 20 ng/mL | |||
| Suramin (Negative) | 10 µM |
In Vitro Wound Healing (Scratch) Assay
This assay models endothelial cell migration, a critical step in angiogenesis.[2] A "wound" is created in a confluent monolayer of endothelial cells, and the rate of closure is measured over time in the presence or absence of this compound.[19][20]
Protocol:
-
Cell Culture: Seed HUVECs in a 6-well plate and grow to 90-100% confluence.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[20]
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound and the appropriate vehicle and experimental controls.
-
Imaging: Immediately capture an image of the scratch at 0 hours using a microscope (10x magnification). Place the plate back in the incubator.
-
Monitoring: Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.[20]
-
Quantification: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial area at time 0.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| VEGF (Positive) | 20 ng/mL |
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis.[21][22] Its relative simplicity, cost-effectiveness, and immunodeficient nature make it ideal for screening anti-angiogenic compounds.[21][23]
Protocol:
-
Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 3 days.[24]
-
Window Creation: On embryonic day 3, sterilize the eggshell. Create a small hole over the air sac and a larger window (approx. 1x1 cm) in the shell over the embryo, exposing the CAM.[24]
-
Sample Application: Prepare sterile, inert carriers (e.g., gelatin sponges or filter paper disks).[22] Dissolve this compound in a biocompatible solvent (e.g., DMSO diluted in PBS) to achieve the desired final doses. Apply a small volume (5-10 µL) of the this compound solution or vehicle control onto the carrier.
-
Implantation: Once the solvent has evaporated, place the carrier directly onto the CAM in a region with visible blood vessels.[23][24]
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On embryonic day 10-12, re-open the window. Place a plastic ring around the implantation site to define the analysis area. Capture high-resolution images of the vasculature under the carrier.
-
Quantification: Analyze the images to count the number of blood vessel branch points within the defined area.[24] A significant reduction in vessel branching in this compound-treated CAMs compared to the control indicates anti-angiogenic activity.
Data Presentation:
| Treatment Group | Dose per Embryo (µg) | Number of Blood Vessel Branch Points (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| TNP-470 (Inhibitor) | 10 |
By following these detailed protocols, researchers can effectively characterize the anti-angiogenic profile of this compound, providing valuable data for its potential development as a therapeutic agent.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. Angiogenesis Assays [sigmaaldrich.com]
- 3. cusabio.com [cusabio.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. abcam.com [abcam.com]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 19. Endothelial Cell Migration Assay: Wound Healing Assay [bio-protocol.org]
- 20. Wound healing assay [bio-protocol.org]
- 21. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying the Anti-Angiogenic Effects of Garcinol
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-angiogenic properties of Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica. The protocols detailed below cover essential in vitro and in vivo assays to elucidate the efficacy and mechanism of action of this compound in inhibiting new blood vessel formation.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1][2] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[2][3] Vascular Endothelial Growth Factor (VEGF) is a primary mediator of this process.[1][4]
This compound has been identified as a potent anti-cancer agent, exhibiting anti-inflammatory, antioxidant, and pro-apoptotic properties.[5][6][7] Emerging evidence suggests that this compound exerts anti-angiogenic effects, in part by downregulating the expression of VEGF.[6][8][9] Mechanistic studies indicate that this compound can inhibit key signaling pathways, including NF-κB, STAT3, and HIF-1α, which are critical regulators of angiogenic gene expression.[8][10][11][12] These protocols are designed to systematically evaluate these anti-angiogenic effects.
Overall Experimental Workflow
A multi-stage approach is recommended to comprehensively assess this compound's anti-angiogenic potential. The workflow begins with fundamental in vitro assays to screen for effects on key endothelial cell functions and progresses to an in vivo model for validation in a physiological context.
Key Signaling Pathway: VEGF Inhibition
This compound is hypothesized to inhibit angiogenesis by interfering with the VEGF signaling pathway, a central regulator of blood vessel growth.[3][4] This pathway is initiated when VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of intracellular events that promote cell proliferation, migration, and survival.[4][13] this compound may suppress the transcription of VEGF itself by inhibiting transcription factors like HIF-1α and STAT3.[10][11]
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[2][14] It is a rapid and quantitative method for evaluating pro- or anti-angiogenic agents.[14]
Protocol:
-
Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.[15] Using pre-cooled pipette tips, coat the wells of a 24-well plate with 300 µL of the extract, ensuring the entire surface is covered.[14][15]
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[14][16]
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial cell growth medium. Prepare a cell suspension containing various concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control (DMSO). A positive control with an angiogenesis inducer (e.g., VEGF) and a negative control with an inhibitor (e.g., Suramin) should be included.
-
Incubation: Gently add 1.0 x 10⁵ cells in 500 µL of medium to each coated well.[16] Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours. Peak tube formation typically occurs within this window.[17][18]
-
Visualization & Quantification: Observe tube formation using an inverted phase-contrast microscope. Capture images from at least three random fields per well. Quantify angiogenesis by measuring the total tube length, number of nodes (branch points), and number of meshes (loops) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | - | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| VEGF (Positive) | 20 ng/mL | |||
| Suramin (Negative) | 10 µM |
In Vitro Wound Healing (Scratch) Assay
This assay models endothelial cell migration, a critical step in angiogenesis.[2] A "wound" is created in a confluent monolayer of endothelial cells, and the rate of closure is measured over time in the presence or absence of this compound.[19][20]
Protocol:
-
Cell Culture: Seed HUVECs in a 6-well plate and grow to 90-100% confluence.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[20]
-
Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound and the appropriate vehicle and experimental controls.
-
Imaging: Immediately capture an image of the scratch at 0 hours using a microscope (10x magnification). Place the plate back in the incubator.
-
Monitoring: Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.[20]
-
Quantification: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial area at time 0.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| VEGF (Positive) | 20 ng/mL |
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis.[21][22] Its relative simplicity, cost-effectiveness, and immunodeficient nature make it ideal for screening anti-angiogenic compounds.[21][23]
Protocol:
-
Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 3 days.[24]
-
Window Creation: On embryonic day 3, sterilize the eggshell. Create a small hole over the air sac and a larger window (approx. 1x1 cm) in the shell over the embryo, exposing the CAM.[24]
-
Sample Application: Prepare sterile, inert carriers (e.g., gelatin sponges or filter paper disks).[22] Dissolve this compound in a biocompatible solvent (e.g., DMSO diluted in PBS) to achieve the desired final doses. Apply a small volume (5-10 µL) of the this compound solution or vehicle control onto the carrier.
-
Implantation: Once the solvent has evaporated, place the carrier directly onto the CAM in a region with visible blood vessels.[23][24]
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On embryonic day 10-12, re-open the window. Place a plastic ring around the implantation site to define the analysis area. Capture high-resolution images of the vasculature under the carrier.
-
Quantification: Analyze the images to count the number of blood vessel branch points within the defined area.[24] A significant reduction in vessel branching in this compound-treated CAMs compared to the control indicates anti-angiogenic activity.
Data Presentation:
| Treatment Group | Dose per Embryo (µg) | Number of Blood Vessel Branch Points (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| TNP-470 (Inhibitor) | 10 |
By following these detailed protocols, researchers can effectively characterize the anti-angiogenic profile of this compound, providing valuable data for its potential development as a therapeutic agent.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. Angiogenesis Assays [sigmaaldrich.com]
- 3. cusabio.com [cusabio.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. abcam.com [abcam.com]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 19. Endothelial Cell Migration Assay: Wound Healing Assay [bio-protocol.org]
- 20. Wound healing assay [bio-protocol.org]
- 21. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Utilizing Garcinol to Investigate STAT3 Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[2] Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) extracted from the rind of the Garcinia indica fruit, has emerged as a potent inhibitor of STAT3 signaling, exhibiting promising anti-cancer activity in various cancer models.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate STAT3 signaling pathways.
This compound exerts its inhibitory effect on the STAT3 pathway through a multi-faceted mechanism. It has been shown to suppress both constitutive and interleukin-6 (IL-6) induced STAT3 activation in cancer cells. The inhibitory action of this compound involves binding to the SH2 domain of STAT3, which is critical for its dimerization, a key step for its activation and nuclear translocation. Furthermore, as a known histone acetyltransferase (HAT) inhibitor, this compound can also inhibit the acetylation of STAT3, thereby impairing its DNA binding ability.[5] The downstream consequences of this compound-mediated STAT3 inhibition include the downregulation of various genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin), and angiogenesis (e.g., VEGF).[6]
Data Presentation
Quantitative Effects of this compound on Cell Viability and STAT3 Signaling
The following table summarizes the quantitative data on the inhibitory effects of this compound on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings | Reference(s) |
| MDA-MB-231 | Breast Cancer | Cell Viability | 25 µM | Significant inhibition of cell invasion. | [7] |
| DU145 | Prostate Cancer | Cell Viability | 25 µM | Dose-dependent inhibition of STAT3 phosphorylation. | [7] |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 5 µM (29.7% inhibition), 20 µM (~80% inhibition) | Dose-dependent induction of apoptosis. | [8] |
| C3A | Hepatocellular Carcinoma | Western Blot | 50 µM | Maximum inhibition of STAT3 phosphorylation. | |
| PLC/PRF5 | Hepatocellular Carcinoma | Luciferase Reporter Assay | 10 µM, 25 µM | Dose-dependent inhibition of STAT3 transcriptional activity. | |
| RH30 | Rhabdomyosarcoma | WST-1 Viability Assay | IC50: 16.91 µM | Dose-dependent decrease in cell viability. | [9] |
| RD | Rhabdomyosarcoma | WST-1 Viability Assay | IC50: 15.95 µM | Dose-dependent decrease in cell viability. | [9] |
| U87MG | Glioblastoma | Cell Viability | 10 µM (51% reduced viability), 40 µM (94.7% reduced viability) | Dose-dependent cell killing effect. | [10] |
| GBM8401 | Glioblastoma | Cell Viability | 10 µM (25% reduced viability), 40 µM (94.7% reduced viability) | Dose-dependent cell killing effect. | [10] |
| OVCAR-3 | Ovarian Cancer | CCK-8 Assay | 10-50 µM | Dose-dependent decrease in cell viability at 48 and 72 hours. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the STAT3 pathway at multiple points.
Experimental Workflow for Investigating this compound's Effect on STAT3
Caption: Workflow for studying this compound's impact on STAT3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cells.[12]
Materials:
-
Cancer cell line of interest (e.g., C3A, MDA-MB-231)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated and Total STAT3
This protocol provides a general method for detecting changes in STAT3 phosphorylation and total STAT3 levels following this compound treatment.[13][14]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A typical dilution for anti-p-STAT3 and anti-total STAT3 is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein like β-actin or GAPDH.[1]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[15][16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Inducer of STAT3 activity (e.g., IL-6 or EGF)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 4 hours.
-
Stimulate the cells with an inducer (e.g., 100 ng/mL EGF) for 2-6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the unstimulated control.
Conclusion
This compound is a valuable tool for investigating the STAT3 signaling pathway due to its well-documented inhibitory effects. The protocols and data presented in these application notes provide a framework for researchers to explore the role of STAT3 in various cellular processes and to evaluate the therapeutic potential of targeting this pathway. By employing these methodologies, scientists can further elucidate the intricate mechanisms of STAT3 signaling and its dysregulation in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling [cancer.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
Utilizing Garcinol to Investigate STAT3 Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[2] Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a potent inhibitor of STAT3 signaling, exhibiting promising anti-cancer activity in various cancer models.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate STAT3 signaling pathways.
This compound exerts its inhibitory effect on the STAT3 pathway through a multi-faceted mechanism. It has been shown to suppress both constitutive and interleukin-6 (IL-6) induced STAT3 activation in cancer cells. The inhibitory action of this compound involves binding to the SH2 domain of STAT3, which is critical for its dimerization, a key step for its activation and nuclear translocation. Furthermore, as a known histone acetyltransferase (HAT) inhibitor, this compound can also inhibit the acetylation of STAT3, thereby impairing its DNA binding ability.[5] The downstream consequences of this compound-mediated STAT3 inhibition include the downregulation of various genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin), and angiogenesis (e.g., VEGF).[6]
Data Presentation
Quantitative Effects of this compound on Cell Viability and STAT3 Signaling
The following table summarizes the quantitative data on the inhibitory effects of this compound on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings | Reference(s) |
| MDA-MB-231 | Breast Cancer | Cell Viability | 25 µM | Significant inhibition of cell invasion. | [7] |
| DU145 | Prostate Cancer | Cell Viability | 25 µM | Dose-dependent inhibition of STAT3 phosphorylation. | [7] |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 5 µM (29.7% inhibition), 20 µM (~80% inhibition) | Dose-dependent induction of apoptosis. | [8] |
| C3A | Hepatocellular Carcinoma | Western Blot | 50 µM | Maximum inhibition of STAT3 phosphorylation. | |
| PLC/PRF5 | Hepatocellular Carcinoma | Luciferase Reporter Assay | 10 µM, 25 µM | Dose-dependent inhibition of STAT3 transcriptional activity. | |
| RH30 | Rhabdomyosarcoma | WST-1 Viability Assay | IC50: 16.91 µM | Dose-dependent decrease in cell viability. | [9] |
| RD | Rhabdomyosarcoma | WST-1 Viability Assay | IC50: 15.95 µM | Dose-dependent decrease in cell viability. | [9] |
| U87MG | Glioblastoma | Cell Viability | 10 µM (51% reduced viability), 40 µM (94.7% reduced viability) | Dose-dependent cell killing effect. | [10] |
| GBM8401 | Glioblastoma | Cell Viability | 10 µM (25% reduced viability), 40 µM (94.7% reduced viability) | Dose-dependent cell killing effect. | [10] |
| OVCAR-3 | Ovarian Cancer | CCK-8 Assay | 10-50 µM | Dose-dependent decrease in cell viability at 48 and 72 hours. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the STAT3 pathway at multiple points.
Experimental Workflow for Investigating this compound's Effect on STAT3
Caption: Workflow for studying this compound's impact on STAT3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cells.[12]
Materials:
-
Cancer cell line of interest (e.g., C3A, MDA-MB-231)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated and Total STAT3
This protocol provides a general method for detecting changes in STAT3 phosphorylation and total STAT3 levels following this compound treatment.[13][14]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A typical dilution for anti-p-STAT3 and anti-total STAT3 is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein like β-actin or GAPDH.[1]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[15][16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Inducer of STAT3 activity (e.g., IL-6 or EGF)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 4 hours.
-
Stimulate the cells with an inducer (e.g., 100 ng/mL EGF) for 2-6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the unstimulated control.
Conclusion
This compound is a valuable tool for investigating the STAT3 signaling pathway due to its well-documented inhibitory effects. The protocols and data presented in these application notes provide a framework for researchers to explore the role of STAT3 in various cellular processes and to evaluate the therapeutic potential of targeting this pathway. By employing these methodologies, scientists can further elucidate the intricate mechanisms of STAT3 signaling and its dysregulation in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling [cancer.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Garcinol in Aqueous Solutions for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinol in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a this compound stock solution due to its high solubilizing capacity for poorly soluble compounds like this compound.[1][2][3][4][5] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[1][2] this compound is sparingly soluble in aqueous buffers and essentially insoluble in water.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity or off-target effects.[6] A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." Here are several strategies to prevent this:
-
Reduce the stock concentration: Lowering the concentration of your this compound stock solution in DMSO can help.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the stock into a smaller volume of serum-free media or PBS, vortex gently, and then add this to your final volume of complete media.[7]
-
Increase the final volume: A larger final volume will result in a lower final concentration of this compound, which may be more soluble.[6]
-
Vortex while diluting: Add the this compound stock solution to the aqueous medium while vortexing to promote rapid and even dispersion.[6]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | * Ensure you are not exceeding the known solubility limits (see table below). * Try gentle warming (e.g., 37°C) or brief sonication to aid dissolution.[5][8] * Use a higher grade, anhydrous solvent. |
| Compound precipitates upon addition to cell culture media. | The aqueous environment of the media has a much lower capacity to solubilize the hydrophobic this compound compared to the organic stock solvent.[7] | * Lower the final concentration of this compound in your experiment. * Decrease the concentration of your DMSO stock solution. * Employ a two-step dilution method as described in the FAQs.[7] * Ensure the media is at 37°C before adding the this compound solution. |
| Inconsistent or no biological effect observed. | The actual concentration of soluble this compound is lower than intended due to precipitation. | * Visually inspect your culture plates under a microscope for any signs of precipitation.[6] * Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. Note that this may slightly lower the concentration of the dissolved compound.[6] * Perform a solubility test of this compound in your specific cell culture medium. |
| Cell toxicity observed that is not dose-dependent. | Precipitation of the compound in the culture medium can lead to cytotoxic effects that are not related to the pharmacological activity of dissolved this compound.[6] | * Confirm that the observed toxicity is not due to the solvent by including a vehicle control. * Use the troubleshooting steps for precipitation to ensure this compound remains in solution. |
Quantitative Data on this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ~25 mg/mL | [1][2] |
| 50 mg/mL (may require ultrasonic treatment) | [5] | |
| Ethanol | ~20 mg/mL | [1] |
| 25 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
| Water | Insoluble/Nil | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 602.8 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 6.028 mg of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to facilitate dissolution if necessary.[8]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure (for a final concentration of 25 µM in 10 mL of media):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure it is homogenous.
-
In a sterile tube, add 975 µL of pre-warmed complete cell culture medium.
-
Add 25 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.25%.
-
Use this working solution to treat your cells as required for your experiment. Remember to include a vehicle control with 0.25% DMSO in your experimental setup.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.[9][10][11]
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for cell treatment with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | EpigenTek [epigentek.com]
- 3. bio-gems.com [bio-gems.com]
- 4. mybiosource.com [mybiosource.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Garcinol in Aqueous Solutions for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinol in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a this compound stock solution due to its high solubilizing capacity for poorly soluble compounds like this compound.[1][2][3][4][5] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[1][2] this compound is sparingly soluble in aqueous buffers and essentially insoluble in water.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity or off-target effects.[6] A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." Here are several strategies to prevent this:
-
Reduce the stock concentration: Lowering the concentration of your this compound stock solution in DMSO can help.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the stock into a smaller volume of serum-free media or PBS, vortex gently, and then add this to your final volume of complete media.[7]
-
Increase the final volume: A larger final volume will result in a lower final concentration of this compound, which may be more soluble.[6]
-
Vortex while diluting: Add the this compound stock solution to the aqueous medium while vortexing to promote rapid and even dispersion.[6]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | * Ensure you are not exceeding the known solubility limits (see table below). * Try gentle warming (e.g., 37°C) or brief sonication to aid dissolution.[5][8] * Use a higher grade, anhydrous solvent. |
| Compound precipitates upon addition to cell culture media. | The aqueous environment of the media has a much lower capacity to solubilize the hydrophobic this compound compared to the organic stock solvent.[7] | * Lower the final concentration of this compound in your experiment. * Decrease the concentration of your DMSO stock solution. * Employ a two-step dilution method as described in the FAQs.[7] * Ensure the media is at 37°C before adding the this compound solution. |
| Inconsistent or no biological effect observed. | The actual concentration of soluble this compound is lower than intended due to precipitation. | * Visually inspect your culture plates under a microscope for any signs of precipitation.[6] * Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. Note that this may slightly lower the concentration of the dissolved compound.[6] * Perform a solubility test of this compound in your specific cell culture medium. |
| Cell toxicity observed that is not dose-dependent. | Precipitation of the compound in the culture medium can lead to cytotoxic effects that are not related to the pharmacological activity of dissolved this compound.[6] | * Confirm that the observed toxicity is not due to the solvent by including a vehicle control. * Use the troubleshooting steps for precipitation to ensure this compound remains in solution. |
Quantitative Data on this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ~25 mg/mL | [1][2] |
| 50 mg/mL (may require ultrasonic treatment) | [5] | |
| Ethanol | ~20 mg/mL | [1] |
| 25 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
| Water | Insoluble/Nil | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 602.8 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 6.028 mg of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to facilitate dissolution if necessary.[8]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure (for a final concentration of 25 µM in 10 mL of media):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure it is homogenous.
-
In a sterile tube, add 975 µL of pre-warmed complete cell culture medium.
-
Add 25 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.25%.
-
Use this working solution to treat your cells as required for your experiment. Remember to include a vehicle control with 0.25% DMSO in your experimental setup.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.[9][10][11]
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for cell treatment with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | EpigenTek [epigentek.com]
- 3. bio-gems.com [bio-gems.com]
- 4. mybiosource.com [mybiosource.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Garcinol stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Garcinol (B8244382) in experimental buffers. Due to its inherent instability in aqueous solutions, proper handling and experimental design are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For most cell-based assays and in vitro experiments, DMSO is the preferred solvent. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in the aqueous experimental buffer immediately before use.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. When stored properly as a crystalline solid, this compound is stable for at least four years at -20°C.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble and prone to degradation in aqueous buffers, especially at neutral to alkaline pH. For experiments requiring incubation periods longer than a few hours, the stability of this compound in the specific buffer system should be validated.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation of this compound in aqueous solutions is likely initiated by the oxidation of its phenolic hydroxyl groups and the β-diketone moiety.[2][3] The presence of isoprenyl groups also provides sites for potential oxidative degradation.[4] Degradation can be accelerated by factors such as elevated temperature, alkaline pH, and exposure to light and oxygen.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during experiments with this compound that may be related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | This compound has degraded in the experimental buffer. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time this compound is in the aqueous buffer before being added to the experimental system. Consider performing a stability check of this compound in your specific buffer (see Experimental Protocol below). |
| High variability between replicate experiments. | Inconsistent degradation of this compound across different experimental runs. | Standardize the preparation of this compound working solutions. Ensure the pH and temperature of the buffer are consistent. Protect the this compound solutions from light during preparation and incubation. |
| Precipitation of this compound in the experimental buffer. | Poor solubility of this compound at the working concentration. The final concentration of the organic solvent (e.g., DMSO) is too low. | Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain this compound solubility, typically not exceeding 0.5-1% (v/v) for most cell cultures. The final concentration should be tested for its effect on the experimental system. |
| Change in color of the this compound-containing buffer over time. | Oxidation of this compound. | Prepare solutions fresh. If possible, degas the buffer before adding this compound to remove dissolved oxygen. Consider the addition of a mild antioxidant if it does not interfere with the experiment. |
Experimental Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer under their experimental conditions.
Objective: To quantify the degradation of this compound in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound (high purity)
-
DMSO (anhydrous, cell culture grade)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (HPLC grade)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution with the experimental buffer to a final concentration of 50 µM (or the desired experimental concentration). The final DMSO concentration should be kept constant and at a level compatible with the experimental system (e.g., 0.5%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately store the collected samples at -80°C until HPLC analysis to halt further degradation.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be an isocratic or gradient system. A common mobile phase for this compound analysis is a mixture of acetonitrile and water containing 0.1% TFA or orthophosphoric acid.[5][6] A typical isocratic ratio is 80:20 (acetonitrile:water with 0.1% TFA).[5]
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., 254 nm or 360 nm).
-
Inject the collected samples and a standard curve of this compound in the same buffer (prepared immediately before analysis).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Caption: this compound inhibits multiple signaling pathways involved in cancer progression.
References
- 1. BR112013014387B1 - this compound and cyclodextrin complex, its preparation process, process to extract this compound, and composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1254209B1 - Composition comprising hydroxycitric acid and this compound for weight-loss - Google Patents [patents.google.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. EP2649035A1 - A complex of this compound, cyclodextrin and method thereof - Google Patents [patents.google.com]
- 6. WO2018231923A1 - Anti-obesity potential of this compound - Google Patents [patents.google.com]
Garcinol stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Garcinol in experimental buffers. Due to its inherent instability in aqueous solutions, proper handling and experimental design are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] For most cell-based assays and in vitro experiments, DMSO is the preferred solvent. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in the aqueous experimental buffer immediately before use.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. When stored properly as a crystalline solid, this compound is stable for at least four years at -20°C.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble and prone to degradation in aqueous buffers, especially at neutral to alkaline pH. For experiments requiring incubation periods longer than a few hours, the stability of this compound in the specific buffer system should be validated.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation of this compound in aqueous solutions is likely initiated by the oxidation of its phenolic hydroxyl groups and the β-diketone moiety.[2][3] The presence of isoprenyl groups also provides sites for potential oxidative degradation.[4] Degradation can be accelerated by factors such as elevated temperature, alkaline pH, and exposure to light and oxygen.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during experiments with this compound that may be related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | This compound has degraded in the experimental buffer. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time this compound is in the aqueous buffer before being added to the experimental system. Consider performing a stability check of this compound in your specific buffer (see Experimental Protocol below). |
| High variability between replicate experiments. | Inconsistent degradation of this compound across different experimental runs. | Standardize the preparation of this compound working solutions. Ensure the pH and temperature of the buffer are consistent. Protect the this compound solutions from light during preparation and incubation. |
| Precipitation of this compound in the experimental buffer. | Poor solubility of this compound at the working concentration. The final concentration of the organic solvent (e.g., DMSO) is too low. | Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain this compound solubility, typically not exceeding 0.5-1% (v/v) for most cell cultures. The final concentration should be tested for its effect on the experimental system. |
| Change in color of the this compound-containing buffer over time. | Oxidation of this compound. | Prepare solutions fresh. If possible, degas the buffer before adding this compound to remove dissolved oxygen. Consider the addition of a mild antioxidant if it does not interfere with the experiment. |
Experimental Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer under their experimental conditions.
Objective: To quantify the degradation of this compound in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound (high purity)
-
DMSO (anhydrous, cell culture grade)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (HPLC grade)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution with the experimental buffer to a final concentration of 50 µM (or the desired experimental concentration). The final DMSO concentration should be kept constant and at a level compatible with the experimental system (e.g., 0.5%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately store the collected samples at -80°C until HPLC analysis to halt further degradation.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be an isocratic or gradient system. A common mobile phase for this compound analysis is a mixture of acetonitrile and water containing 0.1% TFA or orthophosphoric acid.[5][6] A typical isocratic ratio is 80:20 (acetonitrile:water with 0.1% TFA).[5]
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., 254 nm or 360 nm).
-
Inject the collected samples and a standard curve of this compound in the same buffer (prepared immediately before analysis).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Caption: this compound inhibits multiple signaling pathways involved in cancer progression.
References
- 1. BR112013014387B1 - this compound and cyclodextrin complex, its preparation process, process to extract this compound, and composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1254209B1 - Composition comprising hydroxycitric acid and this compound for weight-loss - Google Patents [patents.google.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. EP2649035A1 - A complex of this compound, cyclodextrin and method thereof - Google Patents [patents.google.com]
- 6. WO2018231923A1 - Anti-obesity potential of this compound - Google Patents [patents.google.com]
Navigating Garcinol Dosage in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Garcinol dosage in preclinical animal studies. It offers troubleshooting advice and answers to frequently asked questions to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent cancer models?
A starting point for efficacy studies in mice is often in the range of 5-25 mg/kg body weight, administered daily.[1][2] For instance, a study on a breast cancer xenograft model in SCID mice used a daily oral gavage of 5 mg/animal.[2] In a melanoma model in Balb/c mice, a dose of 25 mg/kg for 20 days showed tumor inhibition.[1] However, the optimal dose is highly dependent on the animal model, cancer type, and administration route.
Q2: How should I prepare this compound for oral administration?
This compound is a lipophilic compound. For oral gavage, it can be prepared in vehicles such as sesame oil or an aqueous suspension using 0.5% w/v Carboxymethyl cellulose (B213188) (CMC).[2][3] When using CMC, the required amount of this compound is mixed with the 0.5% w/v CMC solution to the desired concentration.[3] It is recommended to prepare the formulation fresh daily.[3]
Q3: What are the common routes of administration for this compound in preclinical studies?
The most frequently reported routes are oral gavage and intraperitoneal (IP) injection.[2][4] Oral gavage is often preferred for studies mimicking clinical application.[2]
Q4: What is the known toxicity profile of this compound in animals?
This compound generally exhibits a low toxicity profile in rodents.[3][5][6]
-
Acute Toxicity: Single oral doses of up to 2000 mg/kg in Wistar rats were found to be non-toxic.[3][5][7][8]
-
Sub-acute and Sub-chronic Toxicity: Repeated dose studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day.[3][7][8] In these studies, doses of 20, 50, and 100 mg/kg/day for 28 and 90 days did not produce abnormal clinical signs, or significant alterations in hematological and biochemical parameters.[3][5][8]
Q5: Are there any data on the bioavailability of this compound?
Yes, a pharmacokinetic study in Sprague Dawley rats reported oral bioavailability of 26.64 ± 0.23% at a dose of 22.5 mg/kg and 35.72 ± 0.97% at 45 mg/kg.[9] The maximum plasma concentrations (Cmax) at these doses were 2317.69 ± 180.44 ng/mL and 3446.14 ± 190.12 ng/mL, respectively.[9] Poor bioavailability is a challenge that researchers should consider.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable therapeutic effect | Inadequate dosage. | Gradually increase the dose, keeping below the NOAEL of 100 mg/kg/day for chronic studies.[3][7] Consider the specific tumor model, as sensitivity can vary. |
| Poor bioavailability of the formulation. | Ensure proper preparation of the this compound suspension. For oil-based vehicles, ensure complete dissolution. For aqueous suspensions, ensure homogeneity before each administration. Consider exploring formulation strategies to enhance bioavailability. | |
| Inappropriate administration route for the target tissue. | For systemic effects, both oral gavage and IP injection are viable. Evaluate the literature for the most effective route for your specific cancer model. | |
| Animal distress or weight loss | Potential toxicity at the administered dose. | Immediately reduce the dosage or temporarily halt the treatment. Monitor the animals closely for recovery. Ensure the dose is below the established NOAEL for repeated administration (100 mg/kg/day in rats).[3][7] |
| Vehicle-related adverse effects. | Administer a vehicle-only control group to differentiate between this compound-induced and vehicle-induced effects. If the vehicle is the issue, consider alternative, well-tolerated vehicles. | |
| Inconsistent results between animals | Improper administration technique leading to variable dosing. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection) to guarantee consistent delivery of the intended dose. |
| Variability in the this compound formulation. | Prepare fresh formulations daily and ensure thorough mixing before each administration to maintain consistency.[3] |
Quantitative Data Summary
Table 1: Effective this compound Dosages in Preclinical Cancer Models
| Animal Model | Cancer Type | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Male Balb/c mice | Melanoma | 25 mg/kg | Subcutaneous | 20 days | Tumor inhibition, increased apoptosis | [1] |
| Male athymic nu/nu mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Not specified | Not specified | Inhibited tumor growth, decreased STAT3 activation | [1] |
| SCID mice | Breast Cancer | 5 mg/day/animal | Oral gavage | 28 days | Decreased tumor growth rate | [2] |
| H441 LCSC mouse xenograft | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | Significantly inhibited tumor growth | [10] |
| Male F344 rats | Azoxymethane-induced Colon Cancer | 0.01% and 0.05% in diet | Oral (in diet) | Not specified | Reduced formation of aberrant crypt foci | [11] |
Table 2: this compound Toxicity Profile in Wistar Rats
| Study Type | Dosage | Administration Route | Key Findings | Reference |
| Acute Toxicity | Up to 2000 mg/kg (single dose) | Oral gavage | No toxic effects observed | [3][5][7][8] |
| Sub-acute Toxicity (28 days) | 20, 50, 100 mg/kg/day | Oral gavage | No abnormal clinical signs or mortality. NOAEL established at 100 mg/kg/day. | [3][5][8] |
| Sub-chronic Toxicity (90 days) | 20, 50, 100 mg/kg/day | Oral gavage | No abnormal clinical signs or mortality. NOAEL established at 100 mg/kg/day. | [5][7][8] |
| Reproductive/Developmental | 20, 50, 100 mg/kg/day | Oral gavage | No adverse effects on reproductive or developmental parameters. | [3][5][8] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats
| Parameter | 22.5 mg/kg Dose | 45 mg/kg Dose | Reference |
| Oral Bioavailability | 26.64 ± 0.23% | 35.72 ± 0.97% | [9] |
| Cmax (ng/mL) | 2317.69 ± 180.44 | 3446.14 ± 190.12 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% w/v solution of Carboxymethyl cellulose (CMC) in sterile, distilled water. This can be done by slowly adding the CMC powder to the water while stirring continuously until fully dissolved.
-
This compound Suspension: Weigh the required amount of this compound for the desired dose and animal cohort.
-
Mixing: Add the weighed this compound to the 0.5% w/v CMC vehicle.[3]
-
Homogenization: Mix thoroughly to ensure a uniform suspension. This can be achieved by vortexing or using a small homogenizer.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.[3] The dose volume is typically adjusted based on the individual animal's body weight.[3] It is recommended to prepare this formulation fresh daily.[3]
Visualizations
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Garcinol Dosage in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Garcinol dosage in preclinical animal studies. It offers troubleshooting advice and answers to frequently asked questions to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent cancer models?
A starting point for efficacy studies in mice is often in the range of 5-25 mg/kg body weight, administered daily.[1][2] For instance, a study on a breast cancer xenograft model in SCID mice used a daily oral gavage of 5 mg/animal.[2] In a melanoma model in Balb/c mice, a dose of 25 mg/kg for 20 days showed tumor inhibition.[1] However, the optimal dose is highly dependent on the animal model, cancer type, and administration route.
Q2: How should I prepare this compound for oral administration?
This compound is a lipophilic compound. For oral gavage, it can be prepared in vehicles such as sesame oil or an aqueous suspension using 0.5% w/v Carboxymethyl cellulose (CMC).[2][3] When using CMC, the required amount of this compound is mixed with the 0.5% w/v CMC solution to the desired concentration.[3] It is recommended to prepare the formulation fresh daily.[3]
Q3: What are the common routes of administration for this compound in preclinical studies?
The most frequently reported routes are oral gavage and intraperitoneal (IP) injection.[2][4] Oral gavage is often preferred for studies mimicking clinical application.[2]
Q4: What is the known toxicity profile of this compound in animals?
This compound generally exhibits a low toxicity profile in rodents.[3][5][6]
-
Acute Toxicity: Single oral doses of up to 2000 mg/kg in Wistar rats were found to be non-toxic.[3][5][7][8]
-
Sub-acute and Sub-chronic Toxicity: Repeated dose studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day.[3][7][8] In these studies, doses of 20, 50, and 100 mg/kg/day for 28 and 90 days did not produce abnormal clinical signs, or significant alterations in hematological and biochemical parameters.[3][5][8]
Q5: Are there any data on the bioavailability of this compound?
Yes, a pharmacokinetic study in Sprague Dawley rats reported oral bioavailability of 26.64 ± 0.23% at a dose of 22.5 mg/kg and 35.72 ± 0.97% at 45 mg/kg.[9] The maximum plasma concentrations (Cmax) at these doses were 2317.69 ± 180.44 ng/mL and 3446.14 ± 190.12 ng/mL, respectively.[9] Poor bioavailability is a challenge that researchers should consider.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable therapeutic effect | Inadequate dosage. | Gradually increase the dose, keeping below the NOAEL of 100 mg/kg/day for chronic studies.[3][7] Consider the specific tumor model, as sensitivity can vary. |
| Poor bioavailability of the formulation. | Ensure proper preparation of the this compound suspension. For oil-based vehicles, ensure complete dissolution. For aqueous suspensions, ensure homogeneity before each administration. Consider exploring formulation strategies to enhance bioavailability. | |
| Inappropriate administration route for the target tissue. | For systemic effects, both oral gavage and IP injection are viable. Evaluate the literature for the most effective route for your specific cancer model. | |
| Animal distress or weight loss | Potential toxicity at the administered dose. | Immediately reduce the dosage or temporarily halt the treatment. Monitor the animals closely for recovery. Ensure the dose is below the established NOAEL for repeated administration (100 mg/kg/day in rats).[3][7] |
| Vehicle-related adverse effects. | Administer a vehicle-only control group to differentiate between this compound-induced and vehicle-induced effects. If the vehicle is the issue, consider alternative, well-tolerated vehicles. | |
| Inconsistent results between animals | Improper administration technique leading to variable dosing. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection) to guarantee consistent delivery of the intended dose. |
| Variability in the this compound formulation. | Prepare fresh formulations daily and ensure thorough mixing before each administration to maintain consistency.[3] |
Quantitative Data Summary
Table 1: Effective this compound Dosages in Preclinical Cancer Models
| Animal Model | Cancer Type | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Male Balb/c mice | Melanoma | 25 mg/kg | Subcutaneous | 20 days | Tumor inhibition, increased apoptosis | [1] |
| Male athymic nu/nu mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Not specified | Not specified | Inhibited tumor growth, decreased STAT3 activation | [1] |
| SCID mice | Breast Cancer | 5 mg/day/animal | Oral gavage | 28 days | Decreased tumor growth rate | [2] |
| H441 LCSC mouse xenograft | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | Significantly inhibited tumor growth | [10] |
| Male F344 rats | Azoxymethane-induced Colon Cancer | 0.01% and 0.05% in diet | Oral (in diet) | Not specified | Reduced formation of aberrant crypt foci | [11] |
Table 2: this compound Toxicity Profile in Wistar Rats
| Study Type | Dosage | Administration Route | Key Findings | Reference |
| Acute Toxicity | Up to 2000 mg/kg (single dose) | Oral gavage | No toxic effects observed | [3][5][7][8] |
| Sub-acute Toxicity (28 days) | 20, 50, 100 mg/kg/day | Oral gavage | No abnormal clinical signs or mortality. NOAEL established at 100 mg/kg/day. | [3][5][8] |
| Sub-chronic Toxicity (90 days) | 20, 50, 100 mg/kg/day | Oral gavage | No abnormal clinical signs or mortality. NOAEL established at 100 mg/kg/day. | [5][7][8] |
| Reproductive/Developmental | 20, 50, 100 mg/kg/day | Oral gavage | No adverse effects on reproductive or developmental parameters. | [3][5][8] |
Table 3: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats
| Parameter | 22.5 mg/kg Dose | 45 mg/kg Dose | Reference |
| Oral Bioavailability | 26.64 ± 0.23% | 35.72 ± 0.97% | [9] |
| Cmax (ng/mL) | 2317.69 ± 180.44 | 3446.14 ± 190.12 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% w/v solution of Carboxymethyl cellulose (CMC) in sterile, distilled water. This can be done by slowly adding the CMC powder to the water while stirring continuously until fully dissolved.
-
This compound Suspension: Weigh the required amount of this compound for the desired dose and animal cohort.
-
Mixing: Add the weighed this compound to the 0.5% w/v CMC vehicle.[3]
-
Homogenization: Mix thoroughly to ensure a uniform suspension. This can be achieved by vortexing or using a small homogenizer.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.[3] The dose volume is typically adjusted based on the individual animal's body weight.[3] It is recommended to prepare this formulation fresh daily.[3]
Visualizations
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Garcinol's In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Garcinol (B8244382).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The low in vivo bioavailability of this compound is primarily attributed to two main factors: its poor aqueous solubility and its susceptibility to rapid metabolic clearance.[1] These characteristics limit its absorption from the gastrointestinal tract and reduce its systemic circulation time, thereby diminishing its therapeutic efficacy.
Q2: What are the most promising strategies to overcome the poor bioavailability of this compound?
A2: Nanoformulation is a key strategy to enhance the bioavailability of this compound.[1][2] By encapsulating this compound within nanocarriers, it is possible to improve its solubility, protect it from premature metabolism, and facilitate its absorption.[3][4][5] Promising nanoformulations include polymeric nanoparticles, pH-sensitive nanoparticles, and nanoliposomes.[6]
Q3: How do nanoformulations improve the therapeutic efficacy of this compound?
A3: Nanoformulations enhance this compound's therapeutic effects in several ways. They increase its solubility and stability in biological fluids, leading to improved absorption.[3] Furthermore, they can be designed for targeted delivery to specific tissues or cells, which concentrates the drug at the site of action and minimizes systemic toxicity.[2] For instance, pH-sensitive nanoparticles can release this compound in the specific pH environment of the colon for treating inflammatory bowel disease.[6]
Q4: What are the key signaling pathways modulated by this compound that are relevant to its therapeutic effects?
A4: this compound has been shown to modulate several critical signaling pathways involved in cancer and inflammation. These include the inhibition of transcription factors like NF-κB and STAT3, which are crucial for tumor cell survival and proliferation.[1][7][8] this compound also regulates the Wnt/β-catenin signaling pathway and can induce apoptosis (programmed cell death) in cancer cells.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that provides good solubility for both this compound and the polymer. |
| Inappropriate polymer-to-drug ratio. | Optimize the ratio of polymer to this compound. A higher polymer concentration can sometimes improve encapsulation, but may also lead to larger particle size. |
| Suboptimal parameters during nanoparticle synthesis (e.g., stirring speed, sonication power). | Systematically vary the synthesis parameters. For the solvent evaporation technique, ensure adequate emulsification by adjusting stirring speed or sonication intensity and duration. |
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI) of Nanoformulations
| Possible Cause | Troubleshooting Step |
| Aggregation of nanoparticles. | Optimize the concentration of the surfactant or stabilizer. Ensure uniform and sufficient energy input (stirring or sonication) during formulation. |
| Improper concentration of polymer or drug. | Adjust the concentrations of the polymer and this compound. Higher concentrations can sometimes lead to larger particles and a broader size distribution. |
| Inefficient homogenization. | For emulsion-based methods, ensure the homogenization process is efficient in creating fine and uniform droplets. |
Issue 3: Poor In Vitro Drug Release Profile
| Possible Cause | Troubleshooting Step |
| "Burst release" of the drug. | This may be due to a high amount of drug adsorbed on the nanoparticle surface. Optimize the washing steps after nanoparticle collection to remove surface-bound drug. Consider using a coating polymer to better control the initial release. |
| Incomplete drug release. | The drug may be too strongly entrapped within the polymer matrix. Try using a polymer with a faster degradation rate or a different polymer-drug combination. The drug might also be degrading within the formulation; assess its stability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Free this compound vs. Nanoformulated this compound
| Formulation | Cell Line | Assay | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| Pure this compound | WST-1 | Proliferation | 21.16 | 17.06 | 10.22 |
| HA-GA-NPs | WST-1 | Proliferation | 5.54 | 4.03 | 0.81 |
HA-GA-NPs: Hyaluronic acid-conjugated this compound nanoparticles. Data suggests that the nanoformulation significantly enhances the antiproliferative activity of this compound.[10]
Table 2: pH-Dependent In Vitro Release of this compound from Nanoparticles
| Formulation | pH | % Drug Release (2h) | % Drug Release (48h) |
| GAR-PLGA NPs | 7.4 | 27.1 ± 0.06 | 44.78 ± 0.33 |
| GAR-PLGA-ES100 NPs | 1.2 | - | ~20% |
| GAR-PLGA-ES100 NPs | 7.4 | 45.69 ± 0.9 | 70.2 ± 0.433 |
GAR-PLGA NPs: this compound-loaded PLGA nanoparticles; GAR-PLGA-ES100 NPs: this compound-loaded PLGA nanoparticles coated with Eudragit® S100. The data indicates a pH-sensitive release, with significantly higher release at the colonic pH of 7.4 for the coated nanoparticles.[6]
Experimental Protocols
1. Preparation of pH-Sensitive this compound-Loaded PLGA Nanoparticles Coated with Eudragit® S100 (GAR-PLGA-ES100 NPs)
This protocol is based on the solvent evaporation technique.[6]
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Eudragit® S100, Poly(vinyl alcohol) (PVA), organic solvent (e.g., acetone), deionized water.
-
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the GAR-PLGA nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
For the pH-sensitive coating, disperse the GAR-PLGA nanoparticles in an aqueous solution and add a solution of Eudragit® S100 under controlled pH and stirring.
-
Collect the coated nanoparticles (GAR-PLGA-ES100 NPs) by centrifugation and wash them.
-
Lyophilize the final nanoparticle suspension for long-term storage.
-
2. In Vitro Drug Release Study
-
Materials: this compound-loaded nanoparticles, phosphate-buffered saline (PBS) at different pH values (e.g., 1.2, 5.6, and 7.4), dialysis membrane.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS of a certain pH.
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the same PBS buffer, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Encapsulated Ph-Sensitive Biodegradable Nanoparticles: A Novel Therapeutic Strategy for the Treatment of Inflammatory Bowel Disease [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Garcinol's In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Garcinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The low in vivo bioavailability of this compound is primarily attributed to two main factors: its poor aqueous solubility and its susceptibility to rapid metabolic clearance.[1] These characteristics limit its absorption from the gastrointestinal tract and reduce its systemic circulation time, thereby diminishing its therapeutic efficacy.
Q2: What are the most promising strategies to overcome the poor bioavailability of this compound?
A2: Nanoformulation is a key strategy to enhance the bioavailability of this compound.[1][2] By encapsulating this compound within nanocarriers, it is possible to improve its solubility, protect it from premature metabolism, and facilitate its absorption.[3][4][5] Promising nanoformulations include polymeric nanoparticles, pH-sensitive nanoparticles, and nanoliposomes.[6]
Q3: How do nanoformulations improve the therapeutic efficacy of this compound?
A3: Nanoformulations enhance this compound's therapeutic effects in several ways. They increase its solubility and stability in biological fluids, leading to improved absorption.[3] Furthermore, they can be designed for targeted delivery to specific tissues or cells, which concentrates the drug at the site of action and minimizes systemic toxicity.[2] For instance, pH-sensitive nanoparticles can release this compound in the specific pH environment of the colon for treating inflammatory bowel disease.[6]
Q4: What are the key signaling pathways modulated by this compound that are relevant to its therapeutic effects?
A4: this compound has been shown to modulate several critical signaling pathways involved in cancer and inflammation. These include the inhibition of transcription factors like NF-κB and STAT3, which are crucial for tumor cell survival and proliferation.[1][7][8] this compound also regulates the Wnt/β-catenin signaling pathway and can induce apoptosis (programmed cell death) in cancer cells.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that provides good solubility for both this compound and the polymer. |
| Inappropriate polymer-to-drug ratio. | Optimize the ratio of polymer to this compound. A higher polymer concentration can sometimes improve encapsulation, but may also lead to larger particle size. |
| Suboptimal parameters during nanoparticle synthesis (e.g., stirring speed, sonication power). | Systematically vary the synthesis parameters. For the solvent evaporation technique, ensure adequate emulsification by adjusting stirring speed or sonication intensity and duration. |
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI) of Nanoformulations
| Possible Cause | Troubleshooting Step |
| Aggregation of nanoparticles. | Optimize the concentration of the surfactant or stabilizer. Ensure uniform and sufficient energy input (stirring or sonication) during formulation. |
| Improper concentration of polymer or drug. | Adjust the concentrations of the polymer and this compound. Higher concentrations can sometimes lead to larger particles and a broader size distribution. |
| Inefficient homogenization. | For emulsion-based methods, ensure the homogenization process is efficient in creating fine and uniform droplets. |
Issue 3: Poor In Vitro Drug Release Profile
| Possible Cause | Troubleshooting Step |
| "Burst release" of the drug. | This may be due to a high amount of drug adsorbed on the nanoparticle surface. Optimize the washing steps after nanoparticle collection to remove surface-bound drug. Consider using a coating polymer to better control the initial release. |
| Incomplete drug release. | The drug may be too strongly entrapped within the polymer matrix. Try using a polymer with a faster degradation rate or a different polymer-drug combination. The drug might also be degrading within the formulation; assess its stability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Free this compound vs. Nanoformulated this compound
| Formulation | Cell Line | Assay | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |
| Pure this compound | WST-1 | Proliferation | 21.16 | 17.06 | 10.22 |
| HA-GA-NPs | WST-1 | Proliferation | 5.54 | 4.03 | 0.81 |
HA-GA-NPs: Hyaluronic acid-conjugated this compound nanoparticles. Data suggests that the nanoformulation significantly enhances the antiproliferative activity of this compound.[10]
Table 2: pH-Dependent In Vitro Release of this compound from Nanoparticles
| Formulation | pH | % Drug Release (2h) | % Drug Release (48h) |
| GAR-PLGA NPs | 7.4 | 27.1 ± 0.06 | 44.78 ± 0.33 |
| GAR-PLGA-ES100 NPs | 1.2 | - | ~20% |
| GAR-PLGA-ES100 NPs | 7.4 | 45.69 ± 0.9 | 70.2 ± 0.433 |
GAR-PLGA NPs: this compound-loaded PLGA nanoparticles; GAR-PLGA-ES100 NPs: this compound-loaded PLGA nanoparticles coated with Eudragit® S100. The data indicates a pH-sensitive release, with significantly higher release at the colonic pH of 7.4 for the coated nanoparticles.[6]
Experimental Protocols
1. Preparation of pH-Sensitive this compound-Loaded PLGA Nanoparticles Coated with Eudragit® S100 (GAR-PLGA-ES100 NPs)
This protocol is based on the solvent evaporation technique.[6]
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Eudragit® S100, Poly(vinyl alcohol) (PVA), organic solvent (e.g., acetone), deionized water.
-
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under continuous stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the GAR-PLGA nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
For the pH-sensitive coating, disperse the GAR-PLGA nanoparticles in an aqueous solution and add a solution of Eudragit® S100 under controlled pH and stirring.
-
Collect the coated nanoparticles (GAR-PLGA-ES100 NPs) by centrifugation and wash them.
-
Lyophilize the final nanoparticle suspension for long-term storage.
-
2. In Vitro Drug Release Study
-
Materials: this compound-loaded nanoparticles, phosphate-buffered saline (PBS) at different pH values (e.g., 1.2, 5.6, and 7.4), dialysis membrane.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS of a certain pH.
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the same PBS buffer, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Encapsulated Ph-Sensitive Biodegradable Nanoparticles: A Novel Therapeutic Strategy for the Treatment of Inflammatory Bowel Disease [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Garcinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Garcinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?
A1: This is a common issue related to this compound's low aqueous solubility.[1]
-
Recommended Action:
-
Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol (B145695). This compound is soluble in DMSO at approximately 25 mg/ml and in ethanol at around 20 mg/ml.[1]
-
When preparing your working concentration, dilute the DMSO stock solution with your aqueous buffer or cell culture medium. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice for maximal solubility.[1]
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
A solubility of approximately 0.1 mg/ml can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.[1]
-
Q2: I am observing inconsistent IC50 values for this compound in my MTT assays. What could be the cause?
A2: Inconsistent IC50 values in MTT assays can stem from several factors, including issues with the compound, assay protocol, or cell culture technique.
-
Troubleshooting Steps:
-
This compound Preparation: Ensure your this compound stock solution is properly dissolved and vortexed before each use to guarantee a homogenous solution. As mentioned in Q1, precipitation in the media can lead to variable concentrations in the wells.
-
Cell Seeding Density: Use a consistent cell seeding density across all plates and experiments. Variations in cell number will directly impact the amount of formazan (B1609692) produced.[2][3]
-
Incubation Time: The timing of this compound treatment and incubation with MTT reagent should be strictly controlled. Longer incubation times can lead to increased formazan production but also potential MTT toxicity.[4]
-
Incomplete Solubilization: Ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization buffer and allowing adequate incubation time with agitation.
-
Compound Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolism.[2] Run a control with this compound in cell-free media to check for direct reduction of MTT.[4]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Q3: My Western blot results for phosphorylated STAT3 (p-STAT3) after this compound treatment are weak or inconsistent.
A3: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate (B84403) group.[5][6]
-
Troubleshooting Steps:
-
Sample Preparation: Work quickly and keep samples on ice at all times to minimize phosphatase activity.[6] Always include phosphatase inhibitors in your lysis buffer.[6]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background.[5] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Selection: Use a high-quality, validated antibody specific for the phosphorylated form of STAT3 (e.g., p-STAT3 Tyr705).
-
Loading Control: It is crucial to probe for total STAT3 on the same membrane after stripping to normalize the phosphorylated protein levels to the total protein. This accounts for any variations in protein loading.[7]
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash buffers and antibody dilutions, as the phosphate in PBS can compete with the antibody for binding to the phosphorylated protein.[7]
-
Q4: In my Annexin V/PI apoptosis assay, I see a high percentage of necrotic cells (Annexin V+/PI+) even in my control group treated with this compound.
A4: A high number of necrotic cells can be due to cytotoxicity from the compound or harsh experimental procedures.
-
Troubleshooting Steps:
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle dissociation reagent like Accutase or EDTA instead of trypsin, as trypsin can damage the cell membrane and lead to false positives.[8] Avoid vigorous pipetting or vortexing.[9]
-
Titrate this compound Concentration: High concentrations of this compound might be causing rapid cell death leading to necrosis rather than apoptosis. Perform a dose-response experiment to find the optimal concentration that induces apoptosis without significant necrosis.
-
Time Course: The timing of analysis is critical. If you wait too long after treatment, early apoptotic cells will progress to late apoptosis/necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.
-
Compensation and Gating: Ensure your flow cytometer settings and compensation are correctly set up using single-stained controls to avoid spectral overlap between the fluorochromes.[8] Your gating strategy should clearly distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 9.42 | [10] |
| Intestinal Cancer Cells | Intestinal | 3.2 - 21.4 | [10] |
| SCC-4, SCC-9, SCC-25 | Oral Squamous Cell Carcinoma | Not specified | [11] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified | |
| HT-29 | Colorectal Cancer | ~10-20 | [12] |
| MCF-7 | Breast Cancer | ~10-20 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, incubation time, and assay method.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to dissolve the crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 620 nm if desired.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the detection of p-STAT3 in cell lysates after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize, strip the membrane and re-probe with an antibody against total STAT3, following the same immunoblotting procedure.
-
Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time to induce apoptosis. Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based). Avoid using trypsin.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
-
The populations will be identified as:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Garcinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Garcinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?
A1: This is a common issue related to this compound's low aqueous solubility.[1]
-
Recommended Action:
-
Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. This compound is soluble in DMSO at approximately 25 mg/ml and in ethanol at around 20 mg/ml.[1]
-
When preparing your working concentration, dilute the DMSO stock solution with your aqueous buffer or cell culture medium. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice for maximal solubility.[1]
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
A solubility of approximately 0.1 mg/ml can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.[1]
-
Q2: I am observing inconsistent IC50 values for this compound in my MTT assays. What could be the cause?
A2: Inconsistent IC50 values in MTT assays can stem from several factors, including issues with the compound, assay protocol, or cell culture technique.
-
Troubleshooting Steps:
-
This compound Preparation: Ensure your this compound stock solution is properly dissolved and vortexed before each use to guarantee a homogenous solution. As mentioned in Q1, precipitation in the media can lead to variable concentrations in the wells.
-
Cell Seeding Density: Use a consistent cell seeding density across all plates and experiments. Variations in cell number will directly impact the amount of formazan produced.[2][3]
-
Incubation Time: The timing of this compound treatment and incubation with MTT reagent should be strictly controlled. Longer incubation times can lead to increased formazan production but also potential MTT toxicity.[4]
-
Incomplete Solubilization: Ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization buffer and allowing adequate incubation time with agitation.
-
Compound Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolism.[2] Run a control with this compound in cell-free media to check for direct reduction of MTT.[4]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Q3: My Western blot results for phosphorylated STAT3 (p-STAT3) after this compound treatment are weak or inconsistent.
A3: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate group.[5][6]
-
Troubleshooting Steps:
-
Sample Preparation: Work quickly and keep samples on ice at all times to minimize phosphatase activity.[6] Always include phosphatase inhibitors in your lysis buffer.[6]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background.[5] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Selection: Use a high-quality, validated antibody specific for the phosphorylated form of STAT3 (e.g., p-STAT3 Tyr705).
-
Loading Control: It is crucial to probe for total STAT3 on the same membrane after stripping to normalize the phosphorylated protein levels to the total protein. This accounts for any variations in protein loading.[7]
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash buffers and antibody dilutions, as the phosphate in PBS can compete with the antibody for binding to the phosphorylated protein.[7]
-
Q4: In my Annexin V/PI apoptosis assay, I see a high percentage of necrotic cells (Annexin V+/PI+) even in my control group treated with this compound.
A4: A high number of necrotic cells can be due to cytotoxicity from the compound or harsh experimental procedures.
-
Troubleshooting Steps:
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle dissociation reagent like Accutase or EDTA instead of trypsin, as trypsin can damage the cell membrane and lead to false positives.[8] Avoid vigorous pipetting or vortexing.[9]
-
Titrate this compound Concentration: High concentrations of this compound might be causing rapid cell death leading to necrosis rather than apoptosis. Perform a dose-response experiment to find the optimal concentration that induces apoptosis without significant necrosis.
-
Time Course: The timing of analysis is critical. If you wait too long after treatment, early apoptotic cells will progress to late apoptosis/necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.
-
Compensation and Gating: Ensure your flow cytometer settings and compensation are correctly set up using single-stained controls to avoid spectral overlap between the fluorochromes.[8] Your gating strategy should clearly distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 9.42 | [10] |
| Intestinal Cancer Cells | Intestinal | 3.2 - 21.4 | [10] |
| SCC-4, SCC-9, SCC-25 | Oral Squamous Cell Carcinoma | Not specified | [11] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified | |
| HT-29 | Colorectal Cancer | ~10-20 | [12] |
| MCF-7 | Breast Cancer | ~10-20 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, incubation time, and assay method.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to dissolve the crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 620 nm if desired.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the detection of p-STAT3 in cell lysates after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize, strip the membrane and re-probe with an antibody against total STAT3, following the same immunoblotting procedure.
-
Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time to induce apoptosis. Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based). Avoid using trypsin.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
-
The populations will be identified as:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Garcinol's Therapeutic Efficacy through Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving garcinol (B8244382) nanoformulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of this compound nanoformulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor this compound Encapsulation Efficiency (%EE) | 1. Low affinity of this compound for the polymer matrix: this compound may have higher solubility in the external aqueous phase. 2. Rapid diffusion of this compound: During the solvent evaporation/diffusion process, this compound may rapidly leak from the forming nanoparticles. 3. Suboptimal polymer-to-drug ratio: An insufficient amount of polymer may not effectively entrap the this compound. | 1. Optimize the formulation: a. Increase the polymer concentration. b. Incorporate a stabilizer or surfactant (e.g., Vitamin E TPGS, PVA) to improve the interface and reduce drug leakage.[1][2] c. For methods like emulsion solvent diffusion, try pre-dissolving this compound and the polymer in a water-miscible organic solvent.[3] 2. Adjust process parameters: a. Modify the stirring speed during nanoparticle formation. b. Control the rate of solvent evaporation or addition of the non-solvent. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles: Insufficient surface charge or steric hindrance can lead to particle agglomeration. 2. Inadequate homogenization/sonication: The energy input may not be sufficient to produce small, uniform particles. 3. "Oswald Ripening" effect: Larger particles grow at the expense of smaller ones. | 1. Optimize stabilizer/surfactant concentration: Ensure adequate surface coverage to prevent aggregation. Cationic stabilizers can be effective in producing stable nanoparticles.[4] 2. Increase energy input: a. Increase homogenization speed or sonication time/power.[3] b. Ensure uniform mixing during the entire process. 3. Control the solvent/non-solvent addition rate: A slower, more controlled addition can lead to more uniform particle formation. |
| Instability of Nanoformulation (e.g., precipitation, size change over time) | 1. Insufficient zeta potential: A low surface charge can lead to particle aggregation over time. 2. Degradation of the polymer or drug. 3. Interaction with storage buffer. | 1. Ensure sufficient surface charge: Aim for a zeta potential of at least ±20-30 mV for electrostatic stabilization.[2] 2. Lyophilization: Freeze-dry the nanoparticles with a suitable cryoprotectant for long-term storage. 3. Optimize storage conditions: Store at 4°C and protect from light. Use an appropriate buffer for resuspension. |
| Inconsistent In Vitro Drug Release Profile | 1. "Burst release": A significant amount of this compound adsorbed on the nanoparticle surface is released rapidly. 2. Incomplete drug release: Strong interactions between this compound and the polymer matrix may hinder its diffusion. 3. Variability in experimental conditions: Inconsistent pH, temperature, or sink conditions. | 1. Wash nanoparticles thoroughly: Use centrifugation and resuspension to remove surface-adsorbed this compound. 2. Modify the polymer matrix: Use a different polymer or a blend of polymers to tailor the release profile. 3. Standardize the release study protocol: a. Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility). b. Use a consistent and validated analytical method (e.g., UV-Vis spectrophotometry, HPLC). |
| Low Cytotoxicity in Cancer Cell Lines | 1. Poor cellular uptake of nanoparticles. 2. Inefficient intracellular drug release. 3. Drug resistance of the cell line. | 1. Enhance cellular uptake: a. Surface-modify nanoparticles with targeting ligands (e.g., hyaluronic acid for CD44-overexpressing cells).[3][4] b. Optimize particle size and surface charge for efficient endocytosis. 2. Use pH-sensitive polymers: Formulations that release this compound in the acidic environment of endosomes or lysosomes can be more effective.[5][6] 3. Verify cell line sensitivity: Confirm the sensitivity of the chosen cell line to free this compound before testing the nanoformulation. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for preparing this compound-loaded nanoparticles?
The most frequently reported methods are nanoprecipitation and emulsion-based techniques.[1][3]
-
Nanoprecipitation: This method involves dissolving this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent and then adding this solution to an aqueous phase containing a stabilizer under stirring. The nanoparticles form as the solvent diffuses out.[1][2]
-
Emulsion Solvent Diffusion/Evaporation: In this technique, a solution of this compound and polymer in a water-immiscible organic solvent is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation or diffusion, leading to the formation of nanoparticles.[3][4][7]
2. Which characterization techniques are essential for this compound nanoformulations?
Essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the size distribution of the nanoparticles.[3][4][7]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.[1][2][3]
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to assess the shape and surface characteristics of the nanoparticles.[1][2]
-
Encapsulation Efficiency (%EE) and Drug Loading Capacity (%LC): Determined by separating the nanoparticles from the aqueous medium and quantifying the amount of non-encapsulated this compound in the supernatant using methods like UV-Vis spectrophotometry.[3]
3. How can I improve the bioavailability of this compound using nanoformulations?
Nanoformulations can enhance the bioavailability of this compound, which is known for its poor aqueous solubility and low bioavailability, by:[1][8]
-
Increasing Solubility: Encapsulating this compound within a nanoparticle matrix can improve its dispersion in aqueous environments.
-
Protecting from Degradation: The polymer matrix can protect this compound from enzymatic degradation in the gastrointestinal tract.
-
Enhancing Cellular Uptake: Nanoparticles can be taken up by cells more efficiently than free this compound, potentially through endocytosis.[4]
4. What are the key signaling pathways modulated by this compound that are relevant to its therapeutic effects?
This compound has been shown to modulate several critical signaling pathways involved in cancer and inflammation:[9]
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[10][11][12] This is often achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[9]
-
STAT3 Pathway: this compound can inhibit the phosphorylation and activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis.[13][14]
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, can be downregulated by this compound.[9][15]
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit this pathway, which is often dysregulated in cancer.[10]
-
MAPK Pathway: this compound can also modulate the activity of MAPKs, which are involved in various cellular processes.[9]
5. How do I perform an in vitro drug release study for this compound nanoparticles?
A typical in vitro drug release study involves:
-
Dispersing a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) with a pH relevant to the biological environment of interest (e.g., pH 7.4 for physiological conditions or pH 5.5 for a tumor microenvironment).[5]
-
Incubating the dispersion at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdrawing a sample of the release medium and separating the nanoparticles (e.g., by centrifugation or using a dialysis membrane).
-
Quantifying the concentration of released this compound in the supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is then plotted against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][17]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles (Literature Data)
| Nanoformulation Type | Polymer/Lipid | Stabilizer/Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | Vitamin E TPGS | ~88 | 0.170 | -28.10 | - | - | [2] |
| HA-coated PLGA NPs | PLGA | DMAB/Hyaluronic Acid | - | - | - | - | - | [3] |
| pH-Sensitive NPs | PLGA-Eudragit® S100 | PVA | 295 | 0.1 | -23.1 | 91.2 | 45.6 | [5][6] |
| Silver Nanoparticles | - | This compound (capping agent) | 7-22 | - | - | - | - | [18] |
Table 2: In Vitro Drug Release of this compound from Nanoformulations (Example Data)
| Formulation | pH of Release Medium | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| GAR-PLGA NPs | 7.4 | 2 | 27.1 ± 0.06 | - | [5] |
| GAR-PLGA-ES100 NPs | 7.4 | 2 | 45.69 ± 0.9 | - | [5] |
| GAR-PLGA-ES100 NPs | 7.4 | 48 | 70.2 ± 0.433 | - | [5] |
| GAR-PLGA NPs | 5.6 | 48 | 44.78 ± 0.33 | - | [5] |
| GAR-PLGA-ES100 NPs | 5.6 | 48 | ~20 | - | [5] |
| GAR-NPs | - | 4 | ~39 ± 2.5 | Biphasic | [2] |
| GAR-NPs | - | >12 | ~86 ± 3.9 | Sustained | [2] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion Solvent Diffusion [3][4]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 22.5 mg) and this compound (e.g., 1 mg) in a suitable organic solvent (e.g., 2.25 mL of ethyl acetate) to obtain a clear solution.
-
Primary Emulsion Formation: Add the organic phase dropwise to an aqueous solution of a surfactant (e.g., 5 mL of 0.5% DMAB) and homogenize at high speed (e.g., 17,500 rpm) for 5 minutes to form a primary oil-in-water (o/w) emulsion.
-
Nanoparticle Formation: Add the primary emulsion to a larger volume of an aqueous solution (e.g., 10 mL of 0.1% hyaluronic acid solution for coated nanoparticles, or just water/buffer) under magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate overnight under continuous stirring at a controlled speed (e.g., 550 rpm).
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilize for storage or resuspend in a suitable buffer for immediate use.
2. Determination of Encapsulation Efficiency (%EE) [3]
-
Separation of Nanoparticles: After synthesis, centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated this compound.
-
Analysis: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 356 nm). A standard calibration curve of this compound should be prepared beforehand.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total amount of this compound used - Amount of this compound in supernatant) / Total amount of this compound used] x 100
3. In Vitro Cell Viability (MTT) Assay [1][2]
-
Cell Seeding: Seed cancer cells (e.g., B16F10, HepG2, KB) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles (as a control) for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Key signaling pathways modulated by this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a New Nanocarrier for Dietary this compound: Characterization and In Vitro Efficacy Evaluation Using Breast Cancer Stem Cells Grown in Hypoxia - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Encapsulated Ph-Sensitive Biodegradable Nanoparticles: A Novel Therapeutic Strategy for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 10. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
- 16. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Synthesis, Characterization and Antimicrobial Activity of this compound Capped Silver Nanoparticles [jmb.or.kr]
Technical Support Center: Enhancing Garcinol's Therapeutic Efficacy through Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving garcinol nanoformulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of this compound nanoformulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor this compound Encapsulation Efficiency (%EE) | 1. Low affinity of this compound for the polymer matrix: this compound may have higher solubility in the external aqueous phase. 2. Rapid diffusion of this compound: During the solvent evaporation/diffusion process, this compound may rapidly leak from the forming nanoparticles. 3. Suboptimal polymer-to-drug ratio: An insufficient amount of polymer may not effectively entrap the this compound. | 1. Optimize the formulation: a. Increase the polymer concentration. b. Incorporate a stabilizer or surfactant (e.g., Vitamin E TPGS, PVA) to improve the interface and reduce drug leakage.[1][2] c. For methods like emulsion solvent diffusion, try pre-dissolving this compound and the polymer in a water-miscible organic solvent.[3] 2. Adjust process parameters: a. Modify the stirring speed during nanoparticle formation. b. Control the rate of solvent evaporation or addition of the non-solvent. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles: Insufficient surface charge or steric hindrance can lead to particle agglomeration. 2. Inadequate homogenization/sonication: The energy input may not be sufficient to produce small, uniform particles. 3. "Oswald Ripening" effect: Larger particles grow at the expense of smaller ones. | 1. Optimize stabilizer/surfactant concentration: Ensure adequate surface coverage to prevent aggregation. Cationic stabilizers can be effective in producing stable nanoparticles.[4] 2. Increase energy input: a. Increase homogenization speed or sonication time/power.[3] b. Ensure uniform mixing during the entire process. 3. Control the solvent/non-solvent addition rate: A slower, more controlled addition can lead to more uniform particle formation. |
| Instability of Nanoformulation (e.g., precipitation, size change over time) | 1. Insufficient zeta potential: A low surface charge can lead to particle aggregation over time. 2. Degradation of the polymer or drug. 3. Interaction with storage buffer. | 1. Ensure sufficient surface charge: Aim for a zeta potential of at least ±20-30 mV for electrostatic stabilization.[2] 2. Lyophilization: Freeze-dry the nanoparticles with a suitable cryoprotectant for long-term storage. 3. Optimize storage conditions: Store at 4°C and protect from light. Use an appropriate buffer for resuspension. |
| Inconsistent In Vitro Drug Release Profile | 1. "Burst release": A significant amount of this compound adsorbed on the nanoparticle surface is released rapidly. 2. Incomplete drug release: Strong interactions between this compound and the polymer matrix may hinder its diffusion. 3. Variability in experimental conditions: Inconsistent pH, temperature, or sink conditions. | 1. Wash nanoparticles thoroughly: Use centrifugation and resuspension to remove surface-adsorbed this compound. 2. Modify the polymer matrix: Use a different polymer or a blend of polymers to tailor the release profile. 3. Standardize the release study protocol: a. Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility). b. Use a consistent and validated analytical method (e.g., UV-Vis spectrophotometry, HPLC). |
| Low Cytotoxicity in Cancer Cell Lines | 1. Poor cellular uptake of nanoparticles. 2. Inefficient intracellular drug release. 3. Drug resistance of the cell line. | 1. Enhance cellular uptake: a. Surface-modify nanoparticles with targeting ligands (e.g., hyaluronic acid for CD44-overexpressing cells).[3][4] b. Optimize particle size and surface charge for efficient endocytosis. 2. Use pH-sensitive polymers: Formulations that release this compound in the acidic environment of endosomes or lysosomes can be more effective.[5][6] 3. Verify cell line sensitivity: Confirm the sensitivity of the chosen cell line to free this compound before testing the nanoformulation. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for preparing this compound-loaded nanoparticles?
The most frequently reported methods are nanoprecipitation and emulsion-based techniques.[1][3]
-
Nanoprecipitation: This method involves dissolving this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent and then adding this solution to an aqueous phase containing a stabilizer under stirring. The nanoparticles form as the solvent diffuses out.[1][2]
-
Emulsion Solvent Diffusion/Evaporation: In this technique, a solution of this compound and polymer in a water-immiscible organic solvent is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation or diffusion, leading to the formation of nanoparticles.[3][4][7]
2. Which characterization techniques are essential for this compound nanoformulations?
Essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the size distribution of the nanoparticles.[3][4][7]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.[1][2][3]
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to assess the shape and surface characteristics of the nanoparticles.[1][2]
-
Encapsulation Efficiency (%EE) and Drug Loading Capacity (%LC): Determined by separating the nanoparticles from the aqueous medium and quantifying the amount of non-encapsulated this compound in the supernatant using methods like UV-Vis spectrophotometry.[3]
3. How can I improve the bioavailability of this compound using nanoformulations?
Nanoformulations can enhance the bioavailability of this compound, which is known for its poor aqueous solubility and low bioavailability, by:[1][8]
-
Increasing Solubility: Encapsulating this compound within a nanoparticle matrix can improve its dispersion in aqueous environments.
-
Protecting from Degradation: The polymer matrix can protect this compound from enzymatic degradation in the gastrointestinal tract.
-
Enhancing Cellular Uptake: Nanoparticles can be taken up by cells more efficiently than free this compound, potentially through endocytosis.[4]
4. What are the key signaling pathways modulated by this compound that are relevant to its therapeutic effects?
This compound has been shown to modulate several critical signaling pathways involved in cancer and inflammation:[9]
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[10][11][12] This is often achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[9]
-
STAT3 Pathway: this compound can inhibit the phosphorylation and activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis.[13][14]
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, can be downregulated by this compound.[9][15]
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit this pathway, which is often dysregulated in cancer.[10]
-
MAPK Pathway: this compound can also modulate the activity of MAPKs, which are involved in various cellular processes.[9]
5. How do I perform an in vitro drug release study for this compound nanoparticles?
A typical in vitro drug release study involves:
-
Dispersing a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) with a pH relevant to the biological environment of interest (e.g., pH 7.4 for physiological conditions or pH 5.5 for a tumor microenvironment).[5]
-
Incubating the dispersion at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdrawing a sample of the release medium and separating the nanoparticles (e.g., by centrifugation or using a dialysis membrane).
-
Quantifying the concentration of released this compound in the supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is then plotted against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][17]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles (Literature Data)
| Nanoformulation Type | Polymer/Lipid | Stabilizer/Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | Vitamin E TPGS | ~88 | 0.170 | -28.10 | - | - | [2] |
| HA-coated PLGA NPs | PLGA | DMAB/Hyaluronic Acid | - | - | - | - | - | [3] |
| pH-Sensitive NPs | PLGA-Eudragit® S100 | PVA | 295 | 0.1 | -23.1 | 91.2 | 45.6 | [5][6] |
| Silver Nanoparticles | - | This compound (capping agent) | 7-22 | - | - | - | - | [18] |
Table 2: In Vitro Drug Release of this compound from Nanoformulations (Example Data)
| Formulation | pH of Release Medium | Time (hours) | Cumulative Release (%) | Release Kinetics Model | Reference |
| GAR-PLGA NPs | 7.4 | 2 | 27.1 ± 0.06 | - | [5] |
| GAR-PLGA-ES100 NPs | 7.4 | 2 | 45.69 ± 0.9 | - | [5] |
| GAR-PLGA-ES100 NPs | 7.4 | 48 | 70.2 ± 0.433 | - | [5] |
| GAR-PLGA NPs | 5.6 | 48 | 44.78 ± 0.33 | - | [5] |
| GAR-PLGA-ES100 NPs | 5.6 | 48 | ~20 | - | [5] |
| GAR-NPs | - | 4 | ~39 ± 2.5 | Biphasic | [2] |
| GAR-NPs | - | >12 | ~86 ± 3.9 | Sustained | [2] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion Solvent Diffusion [3][4]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 22.5 mg) and this compound (e.g., 1 mg) in a suitable organic solvent (e.g., 2.25 mL of ethyl acetate) to obtain a clear solution.
-
Primary Emulsion Formation: Add the organic phase dropwise to an aqueous solution of a surfactant (e.g., 5 mL of 0.5% DMAB) and homogenize at high speed (e.g., 17,500 rpm) for 5 minutes to form a primary oil-in-water (o/w) emulsion.
-
Nanoparticle Formation: Add the primary emulsion to a larger volume of an aqueous solution (e.g., 10 mL of 0.1% hyaluronic acid solution for coated nanoparticles, or just water/buffer) under magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate overnight under continuous stirring at a controlled speed (e.g., 550 rpm).
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilize for storage or resuspend in a suitable buffer for immediate use.
2. Determination of Encapsulation Efficiency (%EE) [3]
-
Separation of Nanoparticles: After synthesis, centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated this compound.
-
Analysis: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 356 nm). A standard calibration curve of this compound should be prepared beforehand.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total amount of this compound used - Amount of this compound in supernatant) / Total amount of this compound used] x 100
3. In Vitro Cell Viability (MTT) Assay [1][2]
-
Cell Seeding: Seed cancer cells (e.g., B16F10, HepG2, KB) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles (as a control) for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Key signaling pathways modulated by this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a New Nanocarrier for Dietary this compound: Characterization and In Vitro Efficacy Evaluation Using Breast Cancer Stem Cells Grown in Hypoxia - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Encapsulated Ph-Sensitive Biodegradable Nanoparticles: A Novel Therapeutic Strategy for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential [mdpi.com]
- 10. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
- 16. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Synthesis, Characterization and Antimicrobial Activity of this compound Capped Silver Nanoparticles [jmb.or.kr]
Addressing off-target effects of Garcinol in cellular assays
Welcome to the technical support center for researchers using Garcinol (B8244382). This guide provides practical solutions to common problems arising from the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is widely recognized as an inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[1][2][3] It functions by altering chromatin structure and the acetylation status of both histone and non-histone proteins, thereby influencing gene transcription.[2]
Q2: What are the major known off-target effects of this compound?
A2: Besides HAT inhibition, this compound exhibits several prominent off-target activities that can influence experimental results. These include potent antioxidant and free-radical scavenging properties, induction of apoptosis through various pathways, and modulation of signaling cascades like NF-κB, STAT3, and Akt.[1][2][4][5]
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly cell-type dependent. Anti-inflammatory effects can be observed at 10-30 µM.[4][6] However, cytotoxic and pro-apoptotic effects are often seen in a similar range of 10-50 µM, with IC50 values for cytotoxicity reported between ~10 µM and 80 µM in various cancer and immune cell lines.[4][6][7] It is crucial to determine the optimal concentration for your specific cell line and assay.
Q4: Why am I observing high levels of cell death at concentrations expected to only inhibit HAT activity?
A4: High cytotoxicity can be an off-target effect. This compound can induce apoptosis by activating caspases, modulating Bcl-2 family proteins, and generating reactive oxygen species (ROS).[1] These effects can occur independently of or parallel to HAT inhibition. At concentrations above 10-20 µM, researchers should be cautious as observed phenotypes may be driven by general cytotoxicity rather than specific target engagement.[1][8]
Troubleshooting Guide
Problem 1: Unexpectedly High Cytotoxicity in My Assay
You are observing significant cell death, decreased viability, or altered morphology at concentrations where you expect to see specific HAT inhibition.
-
Possible Cause 1: Broad-Spectrum Cytotoxicity: this compound can initiate apoptosis through multiple pathways, including caspase activation and downregulation of cell survival signals like the NF-κB and PI3K/Akt pathways.[2][7][8] This is a known pharmacological activity of the compound.
-
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Before proceeding with functional assays, establish a dose-response curve for cytotoxicity in your specific cell line using an MTT, MTS, or neutral red uptake assay. This will define a sub-toxic concentration range for your experiments.
-
Shorten Treatment Duration: Reduce the incubation time with this compound. A shorter exposure might be sufficient to observe effects on histone acetylation without triggering widespread apoptosis.
-
Use a Positive Control for Cytotoxicity: Include a known cytotoxic agent (e.g., Staurosporine) to validate that your cell system is responsive to apoptotic stimuli.
-
-
Possible Cause 2: Oxidative Stress: this compound's structure, a polyisoprenylated benzophenone, can lead to the production of reactive oxygen species (ROS) in some cellular contexts, contributing to cell death.[1]
-
Solution:
-
Co-treatment with an Antioxidant: Perform your experiment with and without the co-administration of an antioxidant like N-acetylcysteine (NAC) (typically 1-5 mM). If the cytotoxicity is significantly rescued by NAC, it suggests a strong contribution from oxidative stress.
-
Measure ROS Levels: Directly measure intracellular ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to confirm if this compound treatment is inducing oxidative stress in your model.
-
Problem 2: Inconsistent or Non-Reproducible Results in a Reporter Assay
You are using a luciferase or other enzymatic reporter to measure the activity of a specific pathway, and the results with this compound are variable or difficult to interpret.
-
Possible Cause 1: Direct Inhibition of the Reporter Enzyme: Many natural products can directly interfere with reporter enzymes like firefly luciferase.[9][10] This interference is independent of the biological pathway being studied and can lead to false positive or false negative results.
-
Solution:
-
Run a Reporter Counter-Screen: Test this compound in a cell-free assay containing just the purified reporter enzyme (e.g., luciferase) and its substrate. This will determine if the compound directly inhibits the reporter.
-
Use an Orthogonal Reporter System: Validate your findings using a different type of reporter assay that relies on a different detection method (e.g., a fluorescent protein reporter like GFP downstream of the same promoter, or measuring endogenous gene expression via qRT-PCR).[9]
-
-
Possible Cause 2: Antioxidant Activity Interference: If your assay is sensitive to the cellular redox state, this compound's potent antioxidant properties could be masking or mimicking a true biological effect.[4][11] For example, it can scavenge free radicals that might be part of the signaling cascade you are measuring.
-
Solution:
-
Use a Structurally Unrelated Antioxidant: Treat cells with a different antioxidant (e.g., Trolox or Vitamin E) that does not inhibit HATs. If this compound produces a similar effect to this compound in your assay, it strongly suggests the result is due to antioxidant activity.
-
Modulate the Redox Environment: Pre-treat cells with a mild pro-oxidant (e.g., a low dose of H₂O₂) to see if it reverses or alters the effect of this compound, which can help clarify the role of its antioxidant properties.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target and off-target effects.
Table 1: IC50 Values for On-Target HAT Inhibition
| Target | IC50 Value | Assay Type | Reference |
| p300 | ~7 µM | Cell-free HAT assay | [12] |
| PCAF | ~5 µM | Cell-free HAT assay | [12] |
Table 2: IC50 Values for Off-Target Cytotoxicity
| Cell Line | IC50 Value (24h) | Assay Type | Reference |
| RAW 264.7 (Murine Macrophage) | 67.86 ± 1.25 µM | MTT Assay | [4][6] |
| THP-1 (Human Monocyte) | 78.45 ± 2.13 µM | MTT Assay | [4][6] |
| HT-29 (Human Colon Cancer) | ~10-20 µM | Not Specified | [7] |
| MCF-7 (Human Breast Cancer) | ~10-20 µM | Not Specified | [7] |
Key Experimental Protocols
Protocol 1: Control for Antioxidant Effects via NAC Co-treatment
This protocol helps differentiate between effects caused by HAT inhibition and those caused by this compound's antioxidant activity.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of N-acetylcysteine (NAC) in sterile cell culture medium (e.g., 100 mM). Neutralize the pH if necessary.
-
-
Treatment Groups:
-
Vehicle Control (Medium + DMSO)
-
This compound only (at your desired concentration)
-
NAC only (e.g., 5 mM)
-
This compound + NAC (co-treatment)
-
-
Incubation: Add the respective treatments to the cells. If pre-treatment with NAC is desired, add it 1-2 hours before adding this compound. Incubate for the standard duration of your experiment (e.g., 24 hours).
-
Assay: Perform your primary assay (e.g., Western blot for a downstream target, cell viability assay, or reporter assay).
-
Interpretation:
-
If NAC co-treatment reverses the effect of this compound, the observed phenotype is likely mediated by oxidative stress.
-
If NAC has no effect on the this compound-induced phenotype, the effect is more likely due to a different mechanism, such as HAT inhibition.
-
Visualizations
Signaling Pathways and Off-Target Effects
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances TRAIL-Induced Apoptotic Cell Death through Up-Regulation of DR5 and Down-Regulation of c-FLIP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative and anti-glycation activity of this compound from Garcinia indica fruit rind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Garcinol in cellular assays
Welcome to the technical support center for researchers using Garcinol. This guide provides practical solutions to common problems arising from the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is widely recognized as an inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[1][2][3] It functions by altering chromatin structure and the acetylation status of both histone and non-histone proteins, thereby influencing gene transcription.[2]
Q2: What are the major known off-target effects of this compound?
A2: Besides HAT inhibition, this compound exhibits several prominent off-target activities that can influence experimental results. These include potent antioxidant and free-radical scavenging properties, induction of apoptosis through various pathways, and modulation of signaling cascades like NF-κB, STAT3, and Akt.[1][2][4][5]
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly cell-type dependent. Anti-inflammatory effects can be observed at 10-30 µM.[4][6] However, cytotoxic and pro-apoptotic effects are often seen in a similar range of 10-50 µM, with IC50 values for cytotoxicity reported between ~10 µM and 80 µM in various cancer and immune cell lines.[4][6][7] It is crucial to determine the optimal concentration for your specific cell line and assay.
Q4: Why am I observing high levels of cell death at concentrations expected to only inhibit HAT activity?
A4: High cytotoxicity can be an off-target effect. This compound can induce apoptosis by activating caspases, modulating Bcl-2 family proteins, and generating reactive oxygen species (ROS).[1] These effects can occur independently of or parallel to HAT inhibition. At concentrations above 10-20 µM, researchers should be cautious as observed phenotypes may be driven by general cytotoxicity rather than specific target engagement.[1][8]
Troubleshooting Guide
Problem 1: Unexpectedly High Cytotoxicity in My Assay
You are observing significant cell death, decreased viability, or altered morphology at concentrations where you expect to see specific HAT inhibition.
-
Possible Cause 1: Broad-Spectrum Cytotoxicity: this compound can initiate apoptosis through multiple pathways, including caspase activation and downregulation of cell survival signals like the NF-κB and PI3K/Akt pathways.[2][7][8] This is a known pharmacological activity of the compound.
-
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: Before proceeding with functional assays, establish a dose-response curve for cytotoxicity in your specific cell line using an MTT, MTS, or neutral red uptake assay. This will define a sub-toxic concentration range for your experiments.
-
Shorten Treatment Duration: Reduce the incubation time with this compound. A shorter exposure might be sufficient to observe effects on histone acetylation without triggering widespread apoptosis.
-
Use a Positive Control for Cytotoxicity: Include a known cytotoxic agent (e.g., Staurosporine) to validate that your cell system is responsive to apoptotic stimuli.
-
-
Possible Cause 2: Oxidative Stress: this compound's structure, a polyisoprenylated benzophenone, can lead to the production of reactive oxygen species (ROS) in some cellular contexts, contributing to cell death.[1]
-
Solution:
-
Co-treatment with an Antioxidant: Perform your experiment with and without the co-administration of an antioxidant like N-acetylcysteine (NAC) (typically 1-5 mM). If the cytotoxicity is significantly rescued by NAC, it suggests a strong contribution from oxidative stress.
-
Measure ROS Levels: Directly measure intracellular ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to confirm if this compound treatment is inducing oxidative stress in your model.
-
Problem 2: Inconsistent or Non-Reproducible Results in a Reporter Assay
You are using a luciferase or other enzymatic reporter to measure the activity of a specific pathway, and the results with this compound are variable or difficult to interpret.
-
Possible Cause 1: Direct Inhibition of the Reporter Enzyme: Many natural products can directly interfere with reporter enzymes like firefly luciferase.[9][10] This interference is independent of the biological pathway being studied and can lead to false positive or false negative results.
-
Solution:
-
Run a Reporter Counter-Screen: Test this compound in a cell-free assay containing just the purified reporter enzyme (e.g., luciferase) and its substrate. This will determine if the compound directly inhibits the reporter.
-
Use an Orthogonal Reporter System: Validate your findings using a different type of reporter assay that relies on a different detection method (e.g., a fluorescent protein reporter like GFP downstream of the same promoter, or measuring endogenous gene expression via qRT-PCR).[9]
-
-
Possible Cause 2: Antioxidant Activity Interference: If your assay is sensitive to the cellular redox state, this compound's potent antioxidant properties could be masking or mimicking a true biological effect.[4][11] For example, it can scavenge free radicals that might be part of the signaling cascade you are measuring.
-
Solution:
-
Use a Structurally Unrelated Antioxidant: Treat cells with a different antioxidant (e.g., Trolox or Vitamin E) that does not inhibit HATs. If this compound produces a similar effect to this compound in your assay, it strongly suggests the result is due to antioxidant activity.
-
Modulate the Redox Environment: Pre-treat cells with a mild pro-oxidant (e.g., a low dose of H₂O₂) to see if it reverses or alters the effect of this compound, which can help clarify the role of its antioxidant properties.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target and off-target effects.
Table 1: IC50 Values for On-Target HAT Inhibition
| Target | IC50 Value | Assay Type | Reference |
| p300 | ~7 µM | Cell-free HAT assay | [12] |
| PCAF | ~5 µM | Cell-free HAT assay | [12] |
Table 2: IC50 Values for Off-Target Cytotoxicity
| Cell Line | IC50 Value (24h) | Assay Type | Reference |
| RAW 264.7 (Murine Macrophage) | 67.86 ± 1.25 µM | MTT Assay | [4][6] |
| THP-1 (Human Monocyte) | 78.45 ± 2.13 µM | MTT Assay | [4][6] |
| HT-29 (Human Colon Cancer) | ~10-20 µM | Not Specified | [7] |
| MCF-7 (Human Breast Cancer) | ~10-20 µM | Not Specified | [7] |
Key Experimental Protocols
Protocol 1: Control for Antioxidant Effects via NAC Co-treatment
This protocol helps differentiate between effects caused by HAT inhibition and those caused by this compound's antioxidant activity.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of N-acetylcysteine (NAC) in sterile cell culture medium (e.g., 100 mM). Neutralize the pH if necessary.
-
-
Treatment Groups:
-
Vehicle Control (Medium + DMSO)
-
This compound only (at your desired concentration)
-
NAC only (e.g., 5 mM)
-
This compound + NAC (co-treatment)
-
-
Incubation: Add the respective treatments to the cells. If pre-treatment with NAC is desired, add it 1-2 hours before adding this compound. Incubate for the standard duration of your experiment (e.g., 24 hours).
-
Assay: Perform your primary assay (e.g., Western blot for a downstream target, cell viability assay, or reporter assay).
-
Interpretation:
-
If NAC co-treatment reverses the effect of this compound, the observed phenotype is likely mediated by oxidative stress.
-
If NAC has no effect on the this compound-induced phenotype, the effect is more likely due to a different mechanism, such as HAT inhibition.
-
Visualizations
Signaling Pathways and Off-Target Effects
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances TRAIL-Induced Apoptotic Cell Death through Up-Regulation of DR5 and Down-Regulation of c-FLIP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidative and anti-glycation activity of this compound from Garcinia indica fruit rind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Garcinol Extraction and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction and purification of Garcinol from Garcinia species.
Frequently Asked Questions (FAQs)
Q1: Which Garcinia species is the best source for this compound?
While this compound is present in several Garcinia species, its concentration can vary significantly. Garcinia indica is a commonly used and rich source.[1][2] Studies have also reported high concentrations in Garcinia xanthochymus and Garcinia sopsopia. The choice of species may depend on availability and the desired yield.
Q2: What is the typical yield of this compound I can expect?
This compound yield is highly dependent on the plant material, the extraction solvent, and the method used. Yields can range from 0.58–0.98% w/w in some endemic Assam Garcinia species to as high as 2-3% from the rinds of G. indica. One study reported a high yield of up to 5 grams of this compound from 500 grams of dried G. indica plums using methanol (B129727) extraction followed by column chromatography. Another large-scale extraction from 7 kg of dried G. indica fruit rinds yielded a total of 18.4 grams of this compound from the hexane (B92381) extract.
Q3: What is Isothis compound, and how can I avoid its co-extraction?
Isothis compound is an isomer of this compound that is often co-extracted.[1][3][4] It can be formed from this compound under acidic conditions, where the terminal alkene in one of the isoproprenyl chains cyclizes.[5] To minimize the formation of Isothis compound, it is advisable to avoid strongly acidic conditions during extraction and purification.
Q4: What are the key stability concerns for this compound during extraction and storage?
This compound is sensitive to acidic pH, which can promote its conversion to Isothis compound.[5][6] While specific studies on the effects of temperature and light on pure this compound are limited, related compounds like anthocyanins found in Garcinia extracts show degradation at higher temperatures (above 50-75°C).[7][8] Therefore, it is recommended to perform extractions at room temperature or below and to store extracts and purified this compound in a cool, dark place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient Extraction: The chosen solvent may not be optimal for your plant material. | - Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol, ethanol). Aqueous ethanol (B145695) (80% v/v) and aqueous 1-propanol (B7761284) (60% v/v) have been shown to be effective.[3][9] - Increase Solvent-to-Sample Ratio: Ensure the plant material is fully submerged and agitated in the solvent. - Particle Size Reduction: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Incomplete Dissolution of Crude Extract: The crude extract may not be fully redissolving in the subsequent solvent used for purification. | - Use an appropriate solvent for redissolution: Ethyl acetate is commonly used to redissolve crude methanol extracts before chromatographic purification.[9] - Sonication: Use an ultrasonic bath to aid in the dissolution of the extract. | |
| Loss during Purification: Significant amounts of this compound may be lost during column chromatography or crystallization steps. | - Optimize Chromatography Conditions: Adjust the mobile phase polarity to ensure good separation and elution of this compound. A common mobile phase is a mixture of hexane and ethyl acetate. - Second Crop Crystallization: If the initial crystallization yield is low, concentrate the mother liquor and attempt a second crystallization to recover more product.[10] | |
| High Levels of Impurities in Final Product | Co-extraction of Other Compounds: Garcinia extracts contain numerous other compounds like Isothis compound, anthocyanins, and hydroxycitric acid that can be co-extracted.[1][3] | - Solvent Partitioning: Perform liquid-liquid partitioning to separate compounds based on their polarity. For example, an aqueous two-phase system with ethanol and ammonium (B1175870) sulfate (B86663) can enrich this compound in the ethanol-rich top phase while anthocyanins and hydroxycitric acid move to the salt-rich bottom phase.[1][3] - Chromatographic Purification: Use silica (B1680970) gel column chromatography with a gradient elution of solvents (e.g., increasing polarity with hexane and ethyl acetate) to separate this compound from other compounds.[9] |
| Presence of Isothis compound: Acidic conditions during the process may have converted some this compound to Isothis compound. | - Maintain Neutral pH: Avoid the use of strong acids in your extraction and purification buffers. - Chromatographic Separation: Isothis compound can be separated from this compound using column chromatography, though their similar polarities can make this challenging. | |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: The crude plant extract may contain compounds that act as surfactants, leading to the formation of an emulsion between the aqueous and organic phases. | - Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases. - "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. |
| Difficulty with Crystallization | Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly. - Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. - Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization. |
Quantitative Data Summary
Table 1: this compound Yield from Various Garcinia Species and Extraction Solvents.
| Garcinia Species | Plant Part | Extraction Solvent(s) | Reported Yield/Concentration | Reference |
| G. indica | Dried Fruit Rinds | Hexane, Chloroform, Ethyl Acetate | 18.4 g this compound from 7 kg (0.26%) | |
| G. indica | Dried Plums | Methanol | Up to 5 g from 500 g (1%) | [1] |
| G. multiflora | Dried Fruits | 95% Ethanol | 0.5 g from 5.2 kg (0.0096%) | |
| G. morella | Fruit | Methanol | 0.98% w/w | |
| G. peduculata | Fruit | Methanol | 0.62% w/w | |
| G. lanceifolia | Fruit | Methanol | 0.58% w/w | |
| G. xanthocymus | Fruit | Not specified | 286.37 mg/g | |
| G. sopsopia | Fruit | Not specified | 195.98 mg/g |
Experimental Protocols
Protocol 1: Methanol Extraction Followed by Column Chromatography
This protocol is adapted from methodologies described for high-yield extraction of this compound.[1]
-
Preparation of Plant Material: Air-dry the fruit rinds of Garcinia indica and grind them into a fine powder.
-
Methanol Extraction:
-
Macerate the powdered fruit rinds in methanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and evaporate the methanol under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Redissolve the crude extract in ethyl acetate.
-
Wash the ethyl acetate solution with water in a separatory funnel to remove water-soluble impurities like hydroxycitric acid.
-
Collect the ethyl acetate layer and evaporate the solvent to yield a this compound-enriched extract.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in hexane.
-
Dissolve the this compound-enriched extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a mobile phase of hexane:ethyl acetate. A common starting ratio is 95:5, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Crystallization:
-
Combine the pure this compound fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent like hexane and allow it to cool slowly to room temperature, followed by refrigeration to induce crystallization.
-
Collect the yellow, needle-like crystals of this compound by filtration.
-
Protocol 2: Aqueous Two-Phase Extraction (ATPE)
This protocol is based on a method for the simultaneous extraction and enrichment of multiple bioactive compounds from G. indica.[3][9]
-
Initial Extraction:
-
Aqueous Two-Phase System (ATPS) Formation:
-
Create an ATPS by mixing the crude extract with ammonium sulfate and additional ethanol to achieve a final desired concentration. A system with a tie-line length (TLL) of 38.60–43.28% has been shown to be effective.[9]
-
Allow the mixture to settle and separate into two phases.
-
-
Phase Separation and Recovery:
-
This compound and Isothis compound will partition into the upper, ethanol-rich phase.
-
Anthocyanins and hydroxycitric acid will partition into the lower, salt-rich aqueous phase.
-
Carefully separate the two phases.
-
-
Further Purification:
-
The this compound-rich top phase can be further purified using the chromatographic and crystallization steps outlined in Protocol 1.
-
Visualizations
Experimental and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous extraction of four different bioactive compounds from Garcinia indica and their enrichment using Aqueous Two-Phase Systems [idr.nitk.ac.in]
- 4. Chemical and Biological Aspects of this compound and Isothis compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Garcinol Extraction and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction and purification of Garcinol from Garcinia species.
Frequently Asked Questions (FAQs)
Q1: Which Garcinia species is the best source for this compound?
While this compound is present in several Garcinia species, its concentration can vary significantly. Garcinia indica is a commonly used and rich source.[1][2] Studies have also reported high concentrations in Garcinia xanthochymus and Garcinia sopsopia. The choice of species may depend on availability and the desired yield.
Q2: What is the typical yield of this compound I can expect?
This compound yield is highly dependent on the plant material, the extraction solvent, and the method used. Yields can range from 0.58–0.98% w/w in some endemic Assam Garcinia species to as high as 2-3% from the rinds of G. indica. One study reported a high yield of up to 5 grams of this compound from 500 grams of dried G. indica plums using methanol extraction followed by column chromatography. Another large-scale extraction from 7 kg of dried G. indica fruit rinds yielded a total of 18.4 grams of this compound from the hexane extract.
Q3: What is Isothis compound, and how can I avoid its co-extraction?
Isothis compound is an isomer of this compound that is often co-extracted.[1][3][4] It can be formed from this compound under acidic conditions, where the terminal alkene in one of the isoproprenyl chains cyclizes.[5] To minimize the formation of Isothis compound, it is advisable to avoid strongly acidic conditions during extraction and purification.
Q4: What are the key stability concerns for this compound during extraction and storage?
This compound is sensitive to acidic pH, which can promote its conversion to Isothis compound.[5][6] While specific studies on the effects of temperature and light on pure this compound are limited, related compounds like anthocyanins found in Garcinia extracts show degradation at higher temperatures (above 50-75°C).[7][8] Therefore, it is recommended to perform extractions at room temperature or below and to store extracts and purified this compound in a cool, dark place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient Extraction: The chosen solvent may not be optimal for your plant material. | - Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol). Aqueous ethanol (80% v/v) and aqueous 1-propanol (60% v/v) have been shown to be effective.[3][9] - Increase Solvent-to-Sample Ratio: Ensure the plant material is fully submerged and agitated in the solvent. - Particle Size Reduction: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Incomplete Dissolution of Crude Extract: The crude extract may not be fully redissolving in the subsequent solvent used for purification. | - Use an appropriate solvent for redissolution: Ethyl acetate is commonly used to redissolve crude methanol extracts before chromatographic purification.[9] - Sonication: Use an ultrasonic bath to aid in the dissolution of the extract. | |
| Loss during Purification: Significant amounts of this compound may be lost during column chromatography or crystallization steps. | - Optimize Chromatography Conditions: Adjust the mobile phase polarity to ensure good separation and elution of this compound. A common mobile phase is a mixture of hexane and ethyl acetate. - Second Crop Crystallization: If the initial crystallization yield is low, concentrate the mother liquor and attempt a second crystallization to recover more product.[10] | |
| High Levels of Impurities in Final Product | Co-extraction of Other Compounds: Garcinia extracts contain numerous other compounds like Isothis compound, anthocyanins, and hydroxycitric acid that can be co-extracted.[1][3] | - Solvent Partitioning: Perform liquid-liquid partitioning to separate compounds based on their polarity. For example, an aqueous two-phase system with ethanol and ammonium sulfate can enrich this compound in the ethanol-rich top phase while anthocyanins and hydroxycitric acid move to the salt-rich bottom phase.[1][3] - Chromatographic Purification: Use silica gel column chromatography with a gradient elution of solvents (e.g., increasing polarity with hexane and ethyl acetate) to separate this compound from other compounds.[9] |
| Presence of Isothis compound: Acidic conditions during the process may have converted some this compound to Isothis compound. | - Maintain Neutral pH: Avoid the use of strong acids in your extraction and purification buffers. - Chromatographic Separation: Isothis compound can be separated from this compound using column chromatography, though their similar polarities can make this challenging. | |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: The crude plant extract may contain compounds that act as surfactants, leading to the formation of an emulsion between the aqueous and organic phases. | - Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases. - "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. |
| Difficulty with Crystallization | Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly. - Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. - Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization. |
Quantitative Data Summary
Table 1: this compound Yield from Various Garcinia Species and Extraction Solvents.
| Garcinia Species | Plant Part | Extraction Solvent(s) | Reported Yield/Concentration | Reference |
| G. indica | Dried Fruit Rinds | Hexane, Chloroform, Ethyl Acetate | 18.4 g this compound from 7 kg (0.26%) | |
| G. indica | Dried Plums | Methanol | Up to 5 g from 500 g (1%) | [1] |
| G. multiflora | Dried Fruits | 95% Ethanol | 0.5 g from 5.2 kg (0.0096%) | |
| G. morella | Fruit | Methanol | 0.98% w/w | |
| G. peduculata | Fruit | Methanol | 0.62% w/w | |
| G. lanceifolia | Fruit | Methanol | 0.58% w/w | |
| G. xanthocymus | Fruit | Not specified | 286.37 mg/g | |
| G. sopsopia | Fruit | Not specified | 195.98 mg/g |
Experimental Protocols
Protocol 1: Methanol Extraction Followed by Column Chromatography
This protocol is adapted from methodologies described for high-yield extraction of this compound.[1]
-
Preparation of Plant Material: Air-dry the fruit rinds of Garcinia indica and grind them into a fine powder.
-
Methanol Extraction:
-
Macerate the powdered fruit rinds in methanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and evaporate the methanol under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Redissolve the crude extract in ethyl acetate.
-
Wash the ethyl acetate solution with water in a separatory funnel to remove water-soluble impurities like hydroxycitric acid.
-
Collect the ethyl acetate layer and evaporate the solvent to yield a this compound-enriched extract.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in hexane.
-
Dissolve the this compound-enriched extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a mobile phase of hexane:ethyl acetate. A common starting ratio is 95:5, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Crystallization:
-
Combine the pure this compound fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent like hexane and allow it to cool slowly to room temperature, followed by refrigeration to induce crystallization.
-
Collect the yellow, needle-like crystals of this compound by filtration.
-
Protocol 2: Aqueous Two-Phase Extraction (ATPE)
This protocol is based on a method for the simultaneous extraction and enrichment of multiple bioactive compounds from G. indica.[3][9]
-
Initial Extraction:
-
Aqueous Two-Phase System (ATPS) Formation:
-
Create an ATPS by mixing the crude extract with ammonium sulfate and additional ethanol to achieve a final desired concentration. A system with a tie-line length (TLL) of 38.60–43.28% has been shown to be effective.[9]
-
Allow the mixture to settle and separate into two phases.
-
-
Phase Separation and Recovery:
-
This compound and Isothis compound will partition into the upper, ethanol-rich phase.
-
Anthocyanins and hydroxycitric acid will partition into the lower, salt-rich aqueous phase.
-
Carefully separate the two phases.
-
-
Further Purification:
-
The this compound-rich top phase can be further purified using the chromatographic and crystallization steps outlined in Protocol 1.
-
Visualizations
Experimental and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous extraction of four different bioactive compounds from Garcinia indica and their enrichment using Aqueous Two-Phase Systems [idr.nitk.ac.in]
- 4. Chemical and Biological Aspects of this compound and Isothis compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Validating the Specific Effects of Garcinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specific effects of Garcinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a polyisoprenylated benzophenone (B1666685) naturally found in the fruit rind of Garcinia indica. It is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. This compound is a pleiotropic compound, meaning it affects multiple targets. Its primary known molecular targets are histone acetyltransferases (HATs), specifically p300/CBP and PCAF. By inhibiting these enzymes, this compound can modulate the acetylation of histones and other proteins, thereby influencing gene expression.[1][2][3]
Q2: this compound is described as a pleiotropic compound. How can I design experiments to validate its specific effects on a particular pathway?
Given this compound's pleiotropic nature, it's crucial to design experiments with appropriate controls to dissect its specific effects.[4][5] Here are some key strategies:
-
Use of Positive and Negative Controls: Always include a known activator and inhibitor of your pathway of interest to ensure your experimental system is responsive.
-
Dose-Response and Time-Course Studies: Establishing a dose-dependent and time-dependent effect of this compound on your target provides evidence for a specific interaction.
-
Genetic Knockdown/Knockout: If you hypothesize that this compound's effect is mediated through a specific protein (e.g., p300), use siRNA or CRISPR to reduce the expression of that protein. The effect of this compound should be diminished in these cells compared to control cells.
-
Rescue Experiments: If this compound inhibits a pathway, try to "rescue" the phenotype by overexpressing a downstream component of that pathway.
-
Use of Structurally Related but Inactive Analogs: If available, using a structurally similar analog of this compound that is known to be inactive against your target can serve as an excellent negative control.
Q3: What are the major signaling pathways known to be affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. These include:
-
NF-κB Signaling: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[6][7]
-
STAT3 Signaling: It has been demonstrated to inhibit the phosphorylation and activation of STAT3, a transcription factor often constitutively active in cancer.[8]
-
PI3K/AKT Signaling: this compound can suppress the PI3K/AKT pathway, which is crucial for cell growth and survival.[9][10]
-
Wnt/β-catenin Signaling: There is evidence that this compound can modulate the Wnt/β-catenin pathway, which is involved in development and disease.
Q4: What are some common off-target effects of this compound that I should be aware of?
While the primary targets of this compound are HATs, its pleiotropic nature means it can have other effects. It's important to consider these potential off-target effects when interpreting your data. For example, due to its chemical structure, this compound may have antioxidant properties that could influence cellular redox state, independent of its HAT inhibitory activity. Always consider the broader cellular context and use multiple, mechanistically distinct assays to confirm your findings.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
Q: I am not observing a decrease in the phosphorylation of my target protein (e.g., p-STAT3, p-AKT) after this compound treatment, even though my loading control is fine.
A: This is a common issue when working with phosphorylated proteins and inhibitors. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response (e.g., 5-50 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for inhibiting the phosphorylation of your target in your specific cell line. |
| Phosphatase Activity During Sample Preparation | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep your samples on ice at all times. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel (e.g., 30-50 µg). You may also consider immunoprecipitation to enrich for your target protein before Western blotting. |
| Antibody Issues | Ensure your primary antibody is specific for the phosphorylated form of the protein and is used at the recommended dilution. Use a positive control (e.g., cells treated with a known activator of the pathway) to confirm the antibody is working. |
| Blocking Buffer Interference | For phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as the phosphoproteins in milk can lead to high background. |
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results with this compound are inconsistent and have high variability between replicates.
A: Natural compounds like this compound can sometimes interfere with colorimetric or fluorometric assays.
| Potential Cause | Troubleshooting Steps |
| Interference of this compound with the Assay Reagent | Run a control experiment with this compound in cell-free media to see if it directly reacts with your assay reagent (e.g., MTT). If it does, you may need to switch to a different type of viability assay (e.g., trypan blue exclusion, CellTiter-Glo).[11][12][13][14] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle pipetting or shaking on an orbital shaker. View the wells under a microscope to confirm.[11] |
| Cell Clumping | Ensure you have a single-cell suspension before plating. Cell clumps can lead to uneven cell distribution and inconsistent results. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of the plate, which can concentrate this compound and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
Apoptosis Assays (e.g., Annexin V Staining)
Q: I am seeing a high percentage of necrotic (Annexin V positive, PI positive) cells even at low concentrations of this compound.
A: This could indicate either that this compound is inducing necrosis or that there are experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Harsh Cell Handling | When harvesting adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Over-trypsinization can damage cell membranes and lead to false-positive PI staining.[15] |
| Extended Incubation Times | Apoptosis is a dynamic process. If you incubate the cells for too long with this compound, early apoptotic cells may progress to late apoptosis/necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
| Incorrect Gating in Flow Cytometry | Ensure your compensation and gating are set correctly using single-stained and unstained controls.[16][17][18][19] |
| This compound-Induced Necrosis | At high concentrations, some compounds can induce necrosis. Perform a dose-response experiment and consider using a lower concentration range. You can also use a specific marker for necrosis (e.g., LDH assay) to confirm. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total STAT3
This protocol describes the detection of phosphorylated (activated) and total STAT3 in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., IL-6 treatment) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total STAT3, followed by the secondary antibody and detection steps.
Protocol 2: Cell-Based Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a method to assess the effect of this compound on cellular HAT activity.
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control for HAT inhibition if available.
-
Histone Extraction: Harvest cells and wash with PBS. Resuspend the cell pellet in a hypotonic lysis buffer and isolate the nuclei. Extract histones from the nuclei using 0.2 M H2SO4.
-
Protein Quantification: Determine the concentration of the extracted histones.
-
Western Blotting for Histone Acetylation: Perform Western blotting as described in Protocol 1, using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4). A pan-histone antibody (e.g., anti-H3) should be used as a loading control. A decrease in the signal for acetylated histones with this compound treatment indicates HAT inhibition.[2][20][21]
Protocol 3: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability after this compound treatment using the MTT assay.[11][12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis by flow cytometry after this compound treatment.[15][16][17][18][19]
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include both floating and adherent cells in your analysis.
-
Cell Harvesting: Collect the cell culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using a gentle method. Combine the floating and adherent cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HT-29 | Colon Cancer | 3.2 - 21.4 | 72 | Growth Inhibition |
| HCT-116 | Colon Cancer | 3.2 - 21.4 | 72 | Growth Inhibition |
| SH-SY5Y | Neuroblastoma | 7.78 | 24 | MTT |
| SH-SY5Y | Neuroblastoma | 6.80 | 48 | MTT |
| SH-SY5Y | Neuroblastoma | 6.30 | 72 | MTT |
| SCC-4 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
| SCC-9 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
| SCC-25 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.[6][22][23]
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound's specific effects.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Using the Pleiotropic Characteristics of Curcumin to Validate the Potential Application of a Novel Gene Expression Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extent and context dependence of pleiotropy revealed by high-throughput single-cell phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specific Effects of Garcinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specific effects of Garcinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a polyisoprenylated benzophenone naturally found in the fruit rind of Garcinia indica. It is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. This compound is a pleiotropic compound, meaning it affects multiple targets. Its primary known molecular targets are histone acetyltransferases (HATs), specifically p300/CBP and PCAF. By inhibiting these enzymes, this compound can modulate the acetylation of histones and other proteins, thereby influencing gene expression.[1][2][3]
Q2: this compound is described as a pleiotropic compound. How can I design experiments to validate its specific effects on a particular pathway?
Given this compound's pleiotropic nature, it's crucial to design experiments with appropriate controls to dissect its specific effects.[4][5] Here are some key strategies:
-
Use of Positive and Negative Controls: Always include a known activator and inhibitor of your pathway of interest to ensure your experimental system is responsive.
-
Dose-Response and Time-Course Studies: Establishing a dose-dependent and time-dependent effect of this compound on your target provides evidence for a specific interaction.
-
Genetic Knockdown/Knockout: If you hypothesize that this compound's effect is mediated through a specific protein (e.g., p300), use siRNA or CRISPR to reduce the expression of that protein. The effect of this compound should be diminished in these cells compared to control cells.
-
Rescue Experiments: If this compound inhibits a pathway, try to "rescue" the phenotype by overexpressing a downstream component of that pathway.
-
Use of Structurally Related but Inactive Analogs: If available, using a structurally similar analog of this compound that is known to be inactive against your target can serve as an excellent negative control.
Q3: What are the major signaling pathways known to be affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. These include:
-
NF-κB Signaling: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[6][7]
-
STAT3 Signaling: It has been demonstrated to inhibit the phosphorylation and activation of STAT3, a transcription factor often constitutively active in cancer.[8]
-
PI3K/AKT Signaling: this compound can suppress the PI3K/AKT pathway, which is crucial for cell growth and survival.[9][10]
-
Wnt/β-catenin Signaling: There is evidence that this compound can modulate the Wnt/β-catenin pathway, which is involved in development and disease.
Q4: What are some common off-target effects of this compound that I should be aware of?
While the primary targets of this compound are HATs, its pleiotropic nature means it can have other effects. It's important to consider these potential off-target effects when interpreting your data. For example, due to its chemical structure, this compound may have antioxidant properties that could influence cellular redox state, independent of its HAT inhibitory activity. Always consider the broader cellular context and use multiple, mechanistically distinct assays to confirm your findings.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
Q: I am not observing a decrease in the phosphorylation of my target protein (e.g., p-STAT3, p-AKT) after this compound treatment, even though my loading control is fine.
A: This is a common issue when working with phosphorylated proteins and inhibitors. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response (e.g., 5-50 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for inhibiting the phosphorylation of your target in your specific cell line. |
| Phosphatase Activity During Sample Preparation | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep your samples on ice at all times. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel (e.g., 30-50 µg). You may also consider immunoprecipitation to enrich for your target protein before Western blotting. |
| Antibody Issues | Ensure your primary antibody is specific for the phosphorylated form of the protein and is used at the recommended dilution. Use a positive control (e.g., cells treated with a known activator of the pathway) to confirm the antibody is working. |
| Blocking Buffer Interference | For phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as the phosphoproteins in milk can lead to high background. |
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results with this compound are inconsistent and have high variability between replicates.
A: Natural compounds like this compound can sometimes interfere with colorimetric or fluorometric assays.
| Potential Cause | Troubleshooting Steps |
| Interference of this compound with the Assay Reagent | Run a control experiment with this compound in cell-free media to see if it directly reacts with your assay reagent (e.g., MTT). If it does, you may need to switch to a different type of viability assay (e.g., trypan blue exclusion, CellTiter-Glo).[11][12][13][14] |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle pipetting or shaking on an orbital shaker. View the wells under a microscope to confirm.[11] |
| Cell Clumping | Ensure you have a single-cell suspension before plating. Cell clumps can lead to uneven cell distribution and inconsistent results. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of the plate, which can concentrate this compound and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
Apoptosis Assays (e.g., Annexin V Staining)
Q: I am seeing a high percentage of necrotic (Annexin V positive, PI positive) cells even at low concentrations of this compound.
A: This could indicate either that this compound is inducing necrosis or that there are experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Harsh Cell Handling | When harvesting adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Over-trypsinization can damage cell membranes and lead to false-positive PI staining.[15] |
| Extended Incubation Times | Apoptosis is a dynamic process. If you incubate the cells for too long with this compound, early apoptotic cells may progress to late apoptosis/necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
| Incorrect Gating in Flow Cytometry | Ensure your compensation and gating are set correctly using single-stained and unstained controls.[16][17][18][19] |
| This compound-Induced Necrosis | At high concentrations, some compounds can induce necrosis. Perform a dose-response experiment and consider using a lower concentration range. You can also use a specific marker for necrosis (e.g., LDH assay) to confirm. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total STAT3
This protocol describes the detection of phosphorylated (activated) and total STAT3 in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., IL-6 treatment) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total STAT3, followed by the secondary antibody and detection steps.
Protocol 2: Cell-Based Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a method to assess the effect of this compound on cellular HAT activity.
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control for HAT inhibition if available.
-
Histone Extraction: Harvest cells and wash with PBS. Resuspend the cell pellet in a hypotonic lysis buffer and isolate the nuclei. Extract histones from the nuclei using 0.2 M H2SO4.
-
Protein Quantification: Determine the concentration of the extracted histones.
-
Western Blotting for Histone Acetylation: Perform Western blotting as described in Protocol 1, using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4). A pan-histone antibody (e.g., anti-H3) should be used as a loading control. A decrease in the signal for acetylated histones with this compound treatment indicates HAT inhibition.[2][20][21]
Protocol 3: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability after this compound treatment using the MTT assay.[11][12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis by flow cytometry after this compound treatment.[15][16][17][18][19]
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include both floating and adherent cells in your analysis.
-
Cell Harvesting: Collect the cell culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using a gentle method. Combine the floating and adherent cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HT-29 | Colon Cancer | 3.2 - 21.4 | 72 | Growth Inhibition |
| HCT-116 | Colon Cancer | 3.2 - 21.4 | 72 | Growth Inhibition |
| SH-SY5Y | Neuroblastoma | 7.78 | 24 | MTT |
| SH-SY5Y | Neuroblastoma | 6.80 | 48 | MTT |
| SH-SY5Y | Neuroblastoma | 6.30 | 72 | MTT |
| SCC-4 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
| SCC-9 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
| SCC-25 | Oral Squamous Cell Carcinoma | Varies | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.[6][22][23]
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound's specific effects.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Using the Pleiotropic Characteristics of Curcumin to Validate the Potential Application of a Novel Gene Expression Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extent and context dependence of pleiotropy revealed by high-throughput single-cell phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Efficacy of Garcinol in Xenograft Models: A Comparative Guide
Garcinol, a polyisoprenylated benzophenone (B1666685) derived from the fruit rind of Garcinia indica, has garnered significant attention in oncology research for its potential anti-cancer properties. Its pleiotropic effects, targeting multiple oncogenic pathways, have been demonstrated across a range of cancer cell lines and, more importantly, validated in preclinical xenograft models. This guide provides a comparative analysis of this compound's performance, supported by experimental data from various in vivo studies, to offer researchers and drug development professionals a clear perspective on its therapeutic potential.
Comparative Efficacy of this compound in Xenograft Models
This compound has been shown to significantly impede tumor growth across various cancer types in xenograft studies. Its efficacy, both as a standalone agent and in combination with standard chemotherapeutics, is summarized below. The data highlights its ability to reduce tumor volume and modulate key cellular processes involved in tumorigenesis.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Comparison Group(s) | Key Quantitative Outcomes |
| Prostate Cancer | PC-3 | Xenograft Mice | 50 mg/kg/day (Intraperitoneal or Oral) | Corn Oil (Vehicle) | >80% reduction in tumor size.[1][2][3] |
| Breast Cancer | MDA-MB-231 | SCID Mice | Not specified | Control | Significant reduction in tumor growth.[4] |
| Lung Cancer | H441 | LCSC Mouse Xenograft | Not specified | Control | Significant inhibition of tumor growth.[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Xenograft Mice | 0.5 mg/kg (Intraperitoneal, 5x/week) | Control, Cisplatin (B142131) | Significant tumor growth suppression alone. Enhanced anti-tumor effect when combined with cisplatin.[6][7] |
Mechanisms of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are frequently dysregulated in cancer. In vivo studies have consistently shown that this compound targets critical pathways involved in cell proliferation, survival, angiogenesis, and metastasis.
Key signaling pathways inhibited by this compound include:
-
NF-κB Signaling: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell survival, and immune responses.[8] This leads to the downregulation of NF-κB-regulated gene products like cyclin D1, Bcl-2, Bcl-xL, VEGF, and MMP-9.[6][8]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit both total and phosphorylated STAT3, leading to reduced tumor growth.[4][8]
-
PI3K/AKT/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival. In prostate cancer xenografts, this compound was found to activate this pathway, paradoxically priming cancer cells for apoptosis.[1][8][9]
-
Wnt/β-catenin Signaling: Dysregulation of the Wnt pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway by impairing the phosphorylation of LRP6 and reducing the nuclear localization of β-catenin, thereby suppressing cancer stem cell-like phenotypes.[5][8][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse EMT, a process critical for metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers, an effect linked to the upregulation of microRNAs such as the miR-200 and let-7 families.[8][10][11]
Caption: this compound inhibits multiple oncogenic signaling pathways.
Experimental Protocols
The validation of this compound's anti-cancer effects in vivo typically follows a standardized xenograft protocol. Below is a generalized methodology synthesized from multiple studies.
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]
-
Animal Models: Immunocompromised mice (e.g., SCID mice or nude mice) are used to prevent rejection of the human tumor xenograft.[2][4]
2. Xenograft Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution like PBS.
-
A specific number of cells (e.g., 3 x 10^6) are injected subcutaneously into the flank of each mouse.[2]
-
Tumors are allowed to grow to a palpable size before treatment initiation.
3. Treatment Regimen:
-
Mice are randomly assigned to different treatment groups: a vehicle control group (e.g., corn oil), a this compound group, and potentially a positive control or combination therapy group (e.g., Cisplatin).[2][6]
-
This compound is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[2]
4. Monitoring and Endpoint Analysis:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Biomarker Analysis: Excised tumor tissues are used for analyses such as Western blotting to assess protein expression (e.g., pSTAT3, NF-κB) and immunohistochemistry to examine proliferation markers (Ki-67) and microvessel density (CD31).[4][6][7]
Caption: General experimental workflow for a this compound xenograft study.
Comparison with Alternative and Combination Therapies
This compound not only shows promise as a monotherapy but also as a chemosensitizing agent that can enhance the efficacy of standard cancer drugs.
-
This compound with Cisplatin (HNSCC): In head and neck cancer models, Cisplatin is a first-line chemotherapeutic agent.[6][7] Studies show that while both this compound and Cisplatin can individually suppress tumor growth, their combination is significantly more effective.[6] this compound appears to potentiate the effects of Cisplatin by suppressing both constitutive and Cisplatin-induced NF-κB activation, a key mechanism of chemoresistance.[6][7] This combination also leads to a greater reduction in the expression of proliferation (Ki-67) and angiogenesis (CD31) markers compared to either agent alone.[6]
-
This compound with Gemcitabine (Pancreatic Cancer): In pancreatic cancer cells, this compound has been reported to synergize with gemcitabine, inducing apoptosis and inhibiting cell proliferation.[8] This synergistic effect is mediated through the modulation of multiple pathways including NF-κB and the expression of various microRNAs.[8]
These findings suggest that incorporating this compound into existing chemotherapy regimens could be a viable strategy to overcome drug resistance and enhance therapeutic outcomes, potentially allowing for lower, less toxic doses of conventional drugs.
Conclusion
The evidence from xenograft models strongly supports the anti-cancer effects of this compound. Its ability to inhibit tumor growth is underpinned by its multifaceted mechanism of action, targeting several key oncogenic signaling pathways simultaneously. Furthermore, its capacity to synergize with standard chemotherapeutic agents like cisplatin highlights its potential as an adjuvant therapy. While these preclinical findings are promising, further investigation into its clinical safety, pharmacokinetics, and efficacy in human subjects is warranted to translate these results into effective cancer therapies.
References
- 1. Antitumor Activity of this compound in Human Prostate Cancer Cells and Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Garcinol in Xenograft Models: A Comparative Guide
Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, has garnered significant attention in oncology research for its potential anti-cancer properties. Its pleiotropic effects, targeting multiple oncogenic pathways, have been demonstrated across a range of cancer cell lines and, more importantly, validated in preclinical xenograft models. This guide provides a comparative analysis of this compound's performance, supported by experimental data from various in vivo studies, to offer researchers and drug development professionals a clear perspective on its therapeutic potential.
Comparative Efficacy of this compound in Xenograft Models
This compound has been shown to significantly impede tumor growth across various cancer types in xenograft studies. Its efficacy, both as a standalone agent and in combination with standard chemotherapeutics, is summarized below. The data highlights its ability to reduce tumor volume and modulate key cellular processes involved in tumorigenesis.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Comparison Group(s) | Key Quantitative Outcomes |
| Prostate Cancer | PC-3 | Xenograft Mice | 50 mg/kg/day (Intraperitoneal or Oral) | Corn Oil (Vehicle) | >80% reduction in tumor size.[1][2][3] |
| Breast Cancer | MDA-MB-231 | SCID Mice | Not specified | Control | Significant reduction in tumor growth.[4] |
| Lung Cancer | H441 | LCSC Mouse Xenograft | Not specified | Control | Significant inhibition of tumor growth.[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Xenograft Mice | 0.5 mg/kg (Intraperitoneal, 5x/week) | Control, Cisplatin | Significant tumor growth suppression alone. Enhanced anti-tumor effect when combined with cisplatin.[6][7] |
Mechanisms of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are frequently dysregulated in cancer. In vivo studies have consistently shown that this compound targets critical pathways involved in cell proliferation, survival, angiogenesis, and metastasis.
Key signaling pathways inhibited by this compound include:
-
NF-κB Signaling: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell survival, and immune responses.[8] This leads to the downregulation of NF-κB-regulated gene products like cyclin D1, Bcl-2, Bcl-xL, VEGF, and MMP-9.[6][8]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit both total and phosphorylated STAT3, leading to reduced tumor growth.[4][8]
-
PI3K/AKT/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival. In prostate cancer xenografts, this compound was found to activate this pathway, paradoxically priming cancer cells for apoptosis.[1][8][9]
-
Wnt/β-catenin Signaling: Dysregulation of the Wnt pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway by impairing the phosphorylation of LRP6 and reducing the nuclear localization of β-catenin, thereby suppressing cancer stem cell-like phenotypes.[5][8][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse EMT, a process critical for metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers, an effect linked to the upregulation of microRNAs such as the miR-200 and let-7 families.[8][10][11]
Caption: this compound inhibits multiple oncogenic signaling pathways.
Experimental Protocols
The validation of this compound's anti-cancer effects in vivo typically follows a standardized xenograft protocol. Below is a generalized methodology synthesized from multiple studies.
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]
-
Animal Models: Immunocompromised mice (e.g., SCID mice or nude mice) are used to prevent rejection of the human tumor xenograft.[2][4]
2. Xenograft Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution like PBS.
-
A specific number of cells (e.g., 3 x 10^6) are injected subcutaneously into the flank of each mouse.[2]
-
Tumors are allowed to grow to a palpable size before treatment initiation.
3. Treatment Regimen:
-
Mice are randomly assigned to different treatment groups: a vehicle control group (e.g., corn oil), a this compound group, and potentially a positive control or combination therapy group (e.g., Cisplatin).[2][6]
-
This compound is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[2]
4. Monitoring and Endpoint Analysis:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Biomarker Analysis: Excised tumor tissues are used for analyses such as Western blotting to assess protein expression (e.g., pSTAT3, NF-κB) and immunohistochemistry to examine proliferation markers (Ki-67) and microvessel density (CD31).[4][6][7]
Caption: General experimental workflow for a this compound xenograft study.
Comparison with Alternative and Combination Therapies
This compound not only shows promise as a monotherapy but also as a chemosensitizing agent that can enhance the efficacy of standard cancer drugs.
-
This compound with Cisplatin (HNSCC): In head and neck cancer models, Cisplatin is a first-line chemotherapeutic agent.[6][7] Studies show that while both this compound and Cisplatin can individually suppress tumor growth, their combination is significantly more effective.[6] this compound appears to potentiate the effects of Cisplatin by suppressing both constitutive and Cisplatin-induced NF-κB activation, a key mechanism of chemoresistance.[6][7] This combination also leads to a greater reduction in the expression of proliferation (Ki-67) and angiogenesis (CD31) markers compared to either agent alone.[6]
-
This compound with Gemcitabine (Pancreatic Cancer): In pancreatic cancer cells, this compound has been reported to synergize with gemcitabine, inducing apoptosis and inhibiting cell proliferation.[8] This synergistic effect is mediated through the modulation of multiple pathways including NF-κB and the expression of various microRNAs.[8]
These findings suggest that incorporating this compound into existing chemotherapy regimens could be a viable strategy to overcome drug resistance and enhance therapeutic outcomes, potentially allowing for lower, less toxic doses of conventional drugs.
Conclusion
The evidence from xenograft models strongly supports the anti-cancer effects of this compound. Its ability to inhibit tumor growth is underpinned by its multifaceted mechanism of action, targeting several key oncogenic signaling pathways simultaneously. Furthermore, its capacity to synergize with standard chemotherapeutic agents like cisplatin highlights its potential as an adjuvant therapy. While these preclinical findings are promising, further investigation into its clinical safety, pharmacokinetics, and efficacy in human subjects is warranted to translate these results into effective cancer therapies.
References
- 1. Antitumor Activity of this compound in Human Prostate Cancer Cells and Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Garcinol vs. Other Natural HAT Inhibitors: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. This has led to a growing interest in identifying and characterizing HAT inhibitors from natural sources. Among these, Garcinol, a polyisoprenylated benzophenone (B1666685) from Garcinia indica, has emerged as a potent inhibitor of the p300/CBP and PCAF HATs. This guide provides an objective in vitro comparison of this compound with other well-known natural HAT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Natural HAT Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected natural compounds against the histone acetyltransferases p300 and PCAF. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Natural Compound | Source Organism | Target HAT | IC50 (µM) |
| This compound | Garcinia indica | p300 | ~7[1][2] |
| PCAF | ~5[1][2] | ||
| Anacardic Acid | Anacardium occidentale (Cashew Nut Shell) | p300 | ~8.5[3] |
| PCAF | ~5[3] | ||
| Curcumin (B1669340) | Curcuma longa (Turmeric) | p300/CBP | Specific inhibitor, but IC50 can vary. Some studies indicate potent inhibition.[4][5][6][7][8] |
| PCAF | Not a primary target[4][5] | ||
| Quercetin | Various plants (e.g., onions, apples, tea) | HATs | Inhibitory activity reported, but specific IC50 values against p300/PCAF are not consistently documented in comparative studies.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to determine HAT inhibitory activity.
Radioactive Filter Binding Assay
This is a traditional and sensitive method to measure HAT activity.
Principle: This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone substrate. The acetylated histones are then captured on a filter membrane, and the radioactivity is quantified.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Inhibitor compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in the HAT assay buffer containing the HAT enzyme and the histone substrate.
-
Add the natural inhibitor at various concentrations to the reaction mixture. An equivalent volume of the solvent is added to the control reactions.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.[10]
Non-Radioactive Colorimetric/Fluorometric HAT Assay
These assays offer a safer and more high-throughput alternative to radioactive methods.
Principle: These assays are typically based on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with a probe to produce a colorimetric or fluorescent signal that is proportional to the HAT activity.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
Inhibitor compounds
-
A commercial HAT assay kit containing a CoA-SH probe (e.g., colorimetric or fluorometric) and other necessary reagents.[11][12][13]
-
Microplate reader
Procedure:
-
Prepare the HAT reaction mixture in a 96-well plate containing the HAT enzyme, histone substrate, and acetyl-CoA in the assay buffer.
-
Add the natural inhibitors at various concentrations to the designated wells.
-
Initiate the reaction and incubate at the recommended temperature (e.g., 37°C) for a specific duration.
-
Add the developer solution containing the probe that reacts with CoA-SH.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The inhibition of HATs by natural compounds can impact various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a general experimental workflow.
Caption: A generalized workflow for in vitro HAT inhibitor screening.
Caption: Signaling pathways modulated by this compound's HAT inhibitory activity.[14][15][16][17][18]
Caption: Key signaling pathways affected by Anacardic Acid.[19][20][21][22]
Caption: Signaling pathways influenced by Curcumin's p300/CBP HAT inhibition.[4][6][8]
References
- 1. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin is an inhibitor of p300 histone acetylatransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin alleviates neuropathic pain by inhibiting p300/CBP histone acetyltransferase activity-regulated expression of BDNF and cox-2 in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin, a novel p300/CREB-binding protein-specific inhibitor of acetyltransferase, represses the acetylation of histone/nonhistone proteins and histone acetyltransferase-dependent chromatin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Anti-Inflammatory Effect of this compound Extracted from <i>Garcinia dulcis</i> via Modulating NF-κB Signaling Pathway - ProQuest [proquest.com]
- 18. This compound Attenuates Lipoprotein(a)-Induced Oxidative Stress and Inflammatory Cytokine Production in Ventricular Cardiomyocyte through α7-Nicotinic Acetylcholine Receptor-Mediated Inhibition of the p38 MAPK and NF-κB Signaling Pathways [mdpi.com]
- 19. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation [pubmed.ncbi.nlm.nih.gov]
- 22. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Garcinol vs. Other Natural HAT Inhibitors: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. This has led to a growing interest in identifying and characterizing HAT inhibitors from natural sources. Among these, Garcinol, a polyisoprenylated benzophenone from Garcinia indica, has emerged as a potent inhibitor of the p300/CBP and PCAF HATs. This guide provides an objective in vitro comparison of this compound with other well-known natural HAT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Natural HAT Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected natural compounds against the histone acetyltransferases p300 and PCAF. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Natural Compound | Source Organism | Target HAT | IC50 (µM) |
| This compound | Garcinia indica | p300 | ~7[1][2] |
| PCAF | ~5[1][2] | ||
| Anacardic Acid | Anacardium occidentale (Cashew Nut Shell) | p300 | ~8.5[3] |
| PCAF | ~5[3] | ||
| Curcumin | Curcuma longa (Turmeric) | p300/CBP | Specific inhibitor, but IC50 can vary. Some studies indicate potent inhibition.[4][5][6][7][8] |
| PCAF | Not a primary target[4][5] | ||
| Quercetin | Various plants (e.g., onions, apples, tea) | HATs | Inhibitory activity reported, but specific IC50 values against p300/PCAF are not consistently documented in comparative studies.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to determine HAT inhibitory activity.
Radioactive Filter Binding Assay
This is a traditional and sensitive method to measure HAT activity.
Principle: This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone substrate. The acetylated histones are then captured on a filter membrane, and the radioactivity is quantified.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Inhibitor compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in the HAT assay buffer containing the HAT enzyme and the histone substrate.
-
Add the natural inhibitor at various concentrations to the reaction mixture. An equivalent volume of the solvent is added to the control reactions.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.[10]
Non-Radioactive Colorimetric/Fluorometric HAT Assay
These assays offer a safer and more high-throughput alternative to radioactive methods.
Principle: These assays are typically based on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with a probe to produce a colorimetric or fluorescent signal that is proportional to the HAT activity.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
Inhibitor compounds
-
A commercial HAT assay kit containing a CoA-SH probe (e.g., colorimetric or fluorometric) and other necessary reagents.[11][12][13]
-
Microplate reader
Procedure:
-
Prepare the HAT reaction mixture in a 96-well plate containing the HAT enzyme, histone substrate, and acetyl-CoA in the assay buffer.
-
Add the natural inhibitors at various concentrations to the designated wells.
-
Initiate the reaction and incubate at the recommended temperature (e.g., 37°C) for a specific duration.
-
Add the developer solution containing the probe that reacts with CoA-SH.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The inhibition of HATs by natural compounds can impact various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a general experimental workflow.
Caption: A generalized workflow for in vitro HAT inhibitor screening.
Caption: Signaling pathways modulated by this compound's HAT inhibitory activity.[14][15][16][17][18]
Caption: Key signaling pathways affected by Anacardic Acid.[19][20][21][22]
Caption: Signaling pathways influenced by Curcumin's p300/CBP HAT inhibition.[4][6][8]
References
- 1. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin is an inhibitor of p300 histone acetylatransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin alleviates neuropathic pain by inhibiting p300/CBP histone acetyltransferase activity-regulated expression of BDNF and cox-2 in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin, a novel p300/CREB-binding protein-specific inhibitor of acetyltransferase, represses the acetylation of histone/nonhistone proteins and histone acetyltransferase-dependent chromatin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Anti-Inflammatory Effect of this compound Extracted from <i>Garcinia dulcis</i> via Modulating NF-κB Signaling Pathway - ProQuest [proquest.com]
- 18. This compound Attenuates Lipoprotein(a)-Induced Oxidative Stress and Inflammatory Cytokine Production in Ventricular Cardiomyocyte through α7-Nicotinic Acetylcholine Receptor-Mediated Inhibition of the p38 MAPK and NF-κB Signaling Pathways [mdpi.com]
- 19. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation [pubmed.ncbi.nlm.nih.gov]
- 22. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Validation of Published Garcinol Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Garcinol (B8244382), a polyisoprenylated benzophenone (B1666685) extracted from the rind of Garcinia indica, has garnered significant attention for its potential therapeutic properties, particularly in oncology and inflammatory diseases. A growing body of preclinical research suggests that this compound exerts its effects by modulating a variety of signaling pathways and biological processes. However, the translation of these promising preclinical findings into clinical applications hinges on the reproducibility and rigorous validation of the initial studies. This guide provides a comparative analysis of published research on this compound, with a focus on quantitative data, experimental methodologies, and the current state of validation, to aid researchers in navigating this field.
Quantitative Analysis of this compound's Bioactivity
To facilitate a comparative assessment of this compound's efficacy across different studies, the following tables summarize key quantitative data from published literature. These tables highlight the variability in reported values, underscoring the importance of standardized experimental conditions for reproducible results.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents a compilation of reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | ~25 | |
| BT-549 | ~25 | ||
| MCF-7 | 9.42 | ||
| SKBR3A | 19.5 | ||
| Prostate Cancer | PC-3 | ~25 | |
| LNCaP | ~25 | ||
| C4-2B | ~25 | ||
| Pancreatic Cancer | BxPC-3 | ~25 | |
| Panc-1 | ~25 | ||
| Colon Cancer | HCT-116 | 2-10 | |
| HT-29 | 3.2-21.4 | ||
| Leukemia | HL-60 | 9.42 | |
| NB4, U937, K562 | 0-20 | ||
| Cervical Cancer | HeLa | Not specified | |
| SiHa | Not specified | ||
| Gastric Cancer | HGC-27 | Concentration-dependent decrease in viability | |
| Neuroblastoma | SH-SY5Y | 6.30 (72h) | |
| Macrophages (for viability) | RAW 264.7 | 67.86 | |
| THP-1 | 78.45 |
Note: The variability in IC50 values can be attributed to differences in experimental protocols, including cell density, passage number, and the specific batch of this compound used.
Table 2: Anti-Inflammatory Effects of this compound
This compound's anti-inflammatory properties have been demonstrated through the inhibition of key inflammatory mediators.
| Assay | Cell Line/Model | Effect | Concentration | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-activated THP-1 and RAW 264.7 macrophages | Inhibition of mRNA and protein expression | 10, 20, 30 µM | |
| Pro-inflammatory Mediator Production (iNOS, COX-2) | LPS-activated THP-1 and RAW 264.7 macrophages | Inhibition of mRNA and protein expression | 10, 20, 30 µM | |
| Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) Secretion | LPS-activated THP-1 and RAW 264.7 macrophages | Decreased secretion | 10, 20, 30 µM | |
| NF-κB Activation | LPS-activated macrophages | Downregulation of pIKKα/β, pIκBα, and pNF-κB | Not specified | |
| 5-lipoxygenase (5-LOX) activity | Cell-free assay | IC50 of 0.1 µM | ||
| Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Cell-free assay | IC50 of 0.3 µM | ||
| Cyclooxygenase-1 (COX-1) | Cell-free assay | IC50 of 12 µM |
Table 3: Antioxidant Activity of this compound
This compound exhibits potent antioxidant effects through various mechanisms, including free radical scavenging.
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Nearly 3 times greater activity than dl-α-tocopherol | |
| Superoxide Anion Scavenging | Phenazine methosulfate/NADH−nitroblue tetrazolium system | Exhibited scavenging activity | |
| Hydroxyl Radical Scavenging | Fenton reaction system | Suppressed hydroxyl radical formation more strongly than dl-α-tocopherol | |
| Micellar Linoleic Acid Peroxidation | Spectrophotometry | Moderate antioxidative activity | |
| Chelating Activity | Spectrophotometry | Almost the same level as citrate |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are generalized protocols for key experiments commonly used in this compound research, synthesized from various publications.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (e.g., using calipers) regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Caption: General experimental workflow for this compound research.
Reproducibility and Validation: Current Landscape and Future Directions
While numerous studies have reported on the biological effects of this compound, the issue of reproducibility remains a critical consideration. Direct replication studies are scarce in the published literature. However, an indirect assessment of reproducibility can be made by comparing the results from different research groups on similar experimental systems.
Observations on Reproducibility:
-
Consistent Pathway Modulation: Across multiple studies, there is a consistent finding that this compound inhibits the NF-κB and STAT3 signaling pathways in various cancer cell lines. This convergence of findings from independent laboratories lends weight to the validity of these pathways as key targets of this compound.
-
Variability in Potency: As evidenced by the IC50 values in Table 1, the reported potency of this compound can vary significantly between studies, even within the same cancer type. This highlights the need for standardized methodologies and the use of well-characterized this compound preparations to ensure comparable results.
-
In Vivo Validation: The validation of in vitro findings in animal models, such as the observed inhibition of STAT3 and Wnt/β-catenin signaling in xenograft tumors, provides a crucial layer of confirmation for the anti-cancer effects of this compound.
Challenges and Future Directions:
-
Lack of Direct Replication: The absence of studies specifically designed to replicate previous findings makes it challenging to definitively assess the robustness of the published data.
-
Preclinical Stage of Research: It is important to note that the vast majority of research on this compound is still in the preclinical phase. Human clinical trials are currently lacking, which is the ultimate step in validating the therapeutic potential of any compound.
-
Pharmacokinetics and Bioavailability: A deeper understanding of this compound's pharmacokinetics, metabolism, and bioavailability is essential for designing effective in vivo studies and for translating preclinical findings to the clinic.
Reproducibility and Validation of Published Garcinol Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant attention for its potential therapeutic properties, particularly in oncology and inflammatory diseases. A growing body of preclinical research suggests that this compound exerts its effects by modulating a variety of signaling pathways and biological processes. However, the translation of these promising preclinical findings into clinical applications hinges on the reproducibility and rigorous validation of the initial studies. This guide provides a comparative analysis of published research on this compound, with a focus on quantitative data, experimental methodologies, and the current state of validation, to aid researchers in navigating this field.
Quantitative Analysis of this compound's Bioactivity
To facilitate a comparative assessment of this compound's efficacy across different studies, the following tables summarize key quantitative data from published literature. These tables highlight the variability in reported values, underscoring the importance of standardized experimental conditions for reproducible results.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents a compilation of reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | ~25 | |
| BT-549 | ~25 | ||
| MCF-7 | 9.42 | ||
| SKBR3A | 19.5 | ||
| Prostate Cancer | PC-3 | ~25 | |
| LNCaP | ~25 | ||
| C4-2B | ~25 | ||
| Pancreatic Cancer | BxPC-3 | ~25 | |
| Panc-1 | ~25 | ||
| Colon Cancer | HCT-116 | 2-10 | |
| HT-29 | 3.2-21.4 | ||
| Leukemia | HL-60 | 9.42 | |
| NB4, U937, K562 | 0-20 | ||
| Cervical Cancer | HeLa | Not specified | |
| SiHa | Not specified | ||
| Gastric Cancer | HGC-27 | Concentration-dependent decrease in viability | |
| Neuroblastoma | SH-SY5Y | 6.30 (72h) | |
| Macrophages (for viability) | RAW 264.7 | 67.86 | |
| THP-1 | 78.45 |
Note: The variability in IC50 values can be attributed to differences in experimental protocols, including cell density, passage number, and the specific batch of this compound used.
Table 2: Anti-Inflammatory Effects of this compound
This compound's anti-inflammatory properties have been demonstrated through the inhibition of key inflammatory mediators.
| Assay | Cell Line/Model | Effect | Concentration | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-activated THP-1 and RAW 264.7 macrophages | Inhibition of mRNA and protein expression | 10, 20, 30 µM | |
| Pro-inflammatory Mediator Production (iNOS, COX-2) | LPS-activated THP-1 and RAW 264.7 macrophages | Inhibition of mRNA and protein expression | 10, 20, 30 µM | |
| Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Secretion | LPS-activated THP-1 and RAW 264.7 macrophages | Decreased secretion | 10, 20, 30 µM | |
| NF-κB Activation | LPS-activated macrophages | Downregulation of pIKKα/β, pIκBα, and pNF-κB | Not specified | |
| 5-lipoxygenase (5-LOX) activity | Cell-free assay | IC50 of 0.1 µM | ||
| Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Cell-free assay | IC50 of 0.3 µM | ||
| Cyclooxygenase-1 (COX-1) | Cell-free assay | IC50 of 12 µM |
Table 3: Antioxidant Activity of this compound
This compound exhibits potent antioxidant effects through various mechanisms, including free radical scavenging.
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Nearly 3 times greater activity than dl-α-tocopherol | |
| Superoxide Anion Scavenging | Phenazine methosulfate/NADH−nitroblue tetrazolium system | Exhibited scavenging activity | |
| Hydroxyl Radical Scavenging | Fenton reaction system | Suppressed hydroxyl radical formation more strongly than dl-α-tocopherol | |
| Micellar Linoleic Acid Peroxidation | Spectrophotometry | Moderate antioxidative activity | |
| Chelating Activity | Spectrophotometry | Almost the same level as citrate |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methods. Below are generalized protocols for key experiments commonly used in this compound research, synthesized from various publications.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (e.g., using calipers) regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.
Caption: this compound inhibits multiple oncogenic signaling pathways.
Caption: General experimental workflow for this compound research.
Reproducibility and Validation: Current Landscape and Future Directions
While numerous studies have reported on the biological effects of this compound, the issue of reproducibility remains a critical consideration. Direct replication studies are scarce in the published literature. However, an indirect assessment of reproducibility can be made by comparing the results from different research groups on similar experimental systems.
Observations on Reproducibility:
-
Consistent Pathway Modulation: Across multiple studies, there is a consistent finding that this compound inhibits the NF-κB and STAT3 signaling pathways in various cancer cell lines. This convergence of findings from independent laboratories lends weight to the validity of these pathways as key targets of this compound.
-
Variability in Potency: As evidenced by the IC50 values in Table 1, the reported potency of this compound can vary significantly between studies, even within the same cancer type. This highlights the need for standardized methodologies and the use of well-characterized this compound preparations to ensure comparable results.
-
In Vivo Validation: The validation of in vitro findings in animal models, such as the observed inhibition of STAT3 and Wnt/β-catenin signaling in xenograft tumors, provides a crucial layer of confirmation for the anti-cancer effects of this compound.
Challenges and Future Directions:
-
Lack of Direct Replication: The absence of studies specifically designed to replicate previous findings makes it challenging to definitively assess the robustness of the published data.
-
Preclinical Stage of Research: It is important to note that the vast majority of research on this compound is still in the preclinical phase. Human clinical trials are currently lacking, which is the ultimate step in validating the therapeutic potential of any compound.
-
Pharmacokinetics and Bioavailability: A deeper understanding of this compound's pharmacokinetics, metabolism, and bioavailability is essential for designing effective in vivo studies and for translating preclinical findings to the clinic.
Unveiling Garcinol's Molecular Arsenal: A Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate the direct molecular targets of Garcinol (B8244382), a promising natural compound with demonstrated anti-cancer and anti-inflammatory properties. We delve into the experimental data supporting its mechanism of action and offer detailed protocols for key validation techniques.
This compound, a polyisoprenylated benzophenone (B1666685) extracted from the rind of the Garcinia indica fruit, has garnered significant attention for its therapeutic potential.[1][2] Its efficacy is attributed to its ability to modulate multiple oncogenic signaling pathways.[2][3] Validating the direct molecular targets of this compound is a critical step in its development as a therapeutic agent. This guide explores the primary methods employed in the scientific community to identify and confirm these interactions.
Comparative Analysis of this compound's Validated Molecular Targets
The anti-neoplastic effects of this compound are multifaceted, primarily attributed to its interaction with key regulatory proteins in cancer cell signaling. The following table summarizes the key molecular targets of this compound and the quantitative data from various studies.
| Target Pathway | Direct Target(s) | Cell Line(s) | Key Quantitative Findings | Supporting Evidence |
| NF-κB Signaling | NF-κB (p65 subunit) | MDA-MB-231, BT-549 (Breast Cancer) | Significant downregulation of NF-κB p65 expression with 25 µmol/L this compound for 48 hours.[4][5] | Western Blotting, Overexpression and knockdown experiments demonstrated that NF-κB downregulation is a key mechanism for this compound's anti-invasive effects.[4][5] |
| Wnt/β-catenin Signaling | β-catenin, GSK-3β | MDA-MB-231, BT-549 (Breast Cancer) | Increased phosphorylation of β-catenin and reduced its nuclear localization. Upregulation of GSK-3β.[4] | Western blotting showed a significant downregulation of cyclin D1, a downstream target of β-catenin, upon this compound treatment.[4][5] |
| STAT-3 Signaling | STAT-3 | MDA-MB-231 (Breast), DU145 (Prostate), BxPC-3 (Pancreatic) | Dose-dependent inhibition of total and phosphorylated STAT-3. Significant inhibition of IL-6-induced STAT-3 phosphorylation.[6][7] | Western Blotting, ELISA showed decreased secretion of STAT-3 downstream targets VEGF and MMP-9.[6] In vivo xenograft models confirmed reduced STAT-3 expression.[6][7] |
| PI3K/AKT Signaling | FAK, Src, PI3K/Akt | HT-29 (Colon Cancer) | Inhibition of tyrosine phosphorylation of Focal Adhesion Kinase (FAK) at 10 μM this compound.[8] | Western blot analysis demonstrated that this compound inhibits the activation of Src, MAPK/ERK, and PI3K/Akt signaling pathways.[8] |
| Histone Acetyltransferases (HATs) | p300, PCAF | Cell-free assays, various cell lines | IC50 = 7 μM for HATs and IC50 = 5 μM for p300/CPB-associated factor (PCAF).[8][9] | Biochemical assays established this compound as a direct inhibitor of HATs.[1][8] |
| Topoisomerase II | Topoisomerase IIα, Topoisomerase IIβ | Cell-free assays | Catalytic inhibition of topoisomerase II at concentrations comparable to etoposide (B1684455) (~25-100 μM).[10] | Biochemical assays and molecular docking studies suggest this compound binds to the DNA binding and/or ATP domain of topoisomerase II.[10] |
| Lipoxygenase (LOX) & Cyclooxygenase (COX) | 5-lipoxygenase, mPGES-1 | Cell-free assays, A549 (Lung Carcinoma) | IC50 = 0.1 μM for 5-lipoxygenase and 0.3 μM for mPGES-1.[8] | Cell-free and cell-based assays demonstrated direct inhibition of these inflammatory enzymes.[8] |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount in validating molecular targets. Below are detailed methodologies for key experiments cited in this compound research.
Western Blotting for Protein Expression and Phosphorylation
This technique is fundamental for assessing the levels of total and phosphorylated proteins within a specific signaling pathway after treatment with this compound.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Real-Time Reverse Transcription PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to quantify the mRNA expression levels of target genes, providing insight into how this compound affects gene transcription.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the real-time PCR reaction in a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
-
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells and is used to assess the functional impact of this compound on metastasis-related targets.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (with an 8 µm pore size polycarbonate membrane) with Matrigel to mimic the extracellular matrix.
-
-
Cell Seeding:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Seed the treated cells into the upper chamber of the Matrigel-coated insert.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
-
Incubation and Invasion:
-
Incubate the plate to allow the invasive cells to migrate through the Matrigel and the membrane pores.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invaded cells on the lower surface of the membrane with a crystal violet solution.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Visualizing this compound's Mechanism of Action
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in this compound research.
Caption: this compound's multifaceted inhibitory effects on key oncogenic signaling pathways.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Unveiling Garcinol's Molecular Arsenal: A Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods to validate the direct molecular targets of Garcinol, a promising natural compound with demonstrated anti-cancer and anti-inflammatory properties. We delve into the experimental data supporting its mechanism of action and offer detailed protocols for key validation techniques.
This compound, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant attention for its therapeutic potential.[1][2] Its efficacy is attributed to its ability to modulate multiple oncogenic signaling pathways.[2][3] Validating the direct molecular targets of this compound is a critical step in its development as a therapeutic agent. This guide explores the primary methods employed in the scientific community to identify and confirm these interactions.
Comparative Analysis of this compound's Validated Molecular Targets
The anti-neoplastic effects of this compound are multifaceted, primarily attributed to its interaction with key regulatory proteins in cancer cell signaling. The following table summarizes the key molecular targets of this compound and the quantitative data from various studies.
| Target Pathway | Direct Target(s) | Cell Line(s) | Key Quantitative Findings | Supporting Evidence |
| NF-κB Signaling | NF-κB (p65 subunit) | MDA-MB-231, BT-549 (Breast Cancer) | Significant downregulation of NF-κB p65 expression with 25 µmol/L this compound for 48 hours.[4][5] | Western Blotting, Overexpression and knockdown experiments demonstrated that NF-κB downregulation is a key mechanism for this compound's anti-invasive effects.[4][5] |
| Wnt/β-catenin Signaling | β-catenin, GSK-3β | MDA-MB-231, BT-549 (Breast Cancer) | Increased phosphorylation of β-catenin and reduced its nuclear localization. Upregulation of GSK-3β.[4] | Western blotting showed a significant downregulation of cyclin D1, a downstream target of β-catenin, upon this compound treatment.[4][5] |
| STAT-3 Signaling | STAT-3 | MDA-MB-231 (Breast), DU145 (Prostate), BxPC-3 (Pancreatic) | Dose-dependent inhibition of total and phosphorylated STAT-3. Significant inhibition of IL-6-induced STAT-3 phosphorylation.[6][7] | Western Blotting, ELISA showed decreased secretion of STAT-3 downstream targets VEGF and MMP-9.[6] In vivo xenograft models confirmed reduced STAT-3 expression.[6][7] |
| PI3K/AKT Signaling | FAK, Src, PI3K/Akt | HT-29 (Colon Cancer) | Inhibition of tyrosine phosphorylation of Focal Adhesion Kinase (FAK) at 10 μM this compound.[8] | Western blot analysis demonstrated that this compound inhibits the activation of Src, MAPK/ERK, and PI3K/Akt signaling pathways.[8] |
| Histone Acetyltransferases (HATs) | p300, PCAF | Cell-free assays, various cell lines | IC50 = 7 μM for HATs and IC50 = 5 μM for p300/CPB-associated factor (PCAF).[8][9] | Biochemical assays established this compound as a direct inhibitor of HATs.[1][8] |
| Topoisomerase II | Topoisomerase IIα, Topoisomerase IIβ | Cell-free assays | Catalytic inhibition of topoisomerase II at concentrations comparable to etoposide (~25-100 μM).[10] | Biochemical assays and molecular docking studies suggest this compound binds to the DNA binding and/or ATP domain of topoisomerase II.[10] |
| Lipoxygenase (LOX) & Cyclooxygenase (COX) | 5-lipoxygenase, mPGES-1 | Cell-free assays, A549 (Lung Carcinoma) | IC50 = 0.1 μM for 5-lipoxygenase and 0.3 μM for mPGES-1.[8] | Cell-free and cell-based assays demonstrated direct inhibition of these inflammatory enzymes.[8] |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount in validating molecular targets. Below are detailed methodologies for key experiments cited in this compound research.
Western Blotting for Protein Expression and Phosphorylation
This technique is fundamental for assessing the levels of total and phosphorylated proteins within a specific signaling pathway after treatment with this compound.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Real-Time Reverse Transcription PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to quantify the mRNA expression levels of target genes, providing insight into how this compound affects gene transcription.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the real-time PCR reaction in a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
-
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells and is used to assess the functional impact of this compound on metastasis-related targets.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (with an 8 µm pore size polycarbonate membrane) with Matrigel to mimic the extracellular matrix.
-
-
Cell Seeding:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Seed the treated cells into the upper chamber of the Matrigel-coated insert.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
-
Incubation and Invasion:
-
Incubate the plate to allow the invasive cells to migrate through the Matrigel and the membrane pores.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invaded cells on the lower surface of the membrane with a crystal violet solution.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Visualizing this compound's Mechanism of Action
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in this compound research.
Caption: this compound's multifaceted inhibitory effects on key oncogenic signaling pathways.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Garcinol and Its Synthetic Analogues: Potency and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Garcinol (B8244382), a naturally occurring polyisoprenylated benzophenone, and its synthetic analogues. Drawing upon experimental data, this document outlines their efficacy, particularly in anticancer applications, and delves into the underlying molecular mechanisms through detailed signaling pathway diagrams.
Data Summary of Comparative Potency
The following tables summarize the cytotoxic activity (IC50 values) of this compound and its analogues across various cancer cell lines, offering a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-small cell lung cancer | > 20 | [1] |
| BxPC3 | Pancreatic cancer | 15.33 ± 0.11 | [1] | |
| HL-60 | Leukemia | - | [2] | |
| HT-29 | Colon cancer | 3.2 - 21.4 | [2] | |
| HCT-116 | Colon cancer | 3.2 - 21.4 | [2] | |
| MDA-MB-231 | Breast cancer | - | [3] | |
| Prostate Cancer Cells | Prostate Cancer | - | [3] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | - | [3] | |
| SH-SY5Y | Neuroblastoma | 6.3 | [4] | |
| Cambogin | A549 | Non-small cell lung cancer | 1.71 ± 0.08 | [1] |
| BxPC3 | Pancreatic cancer | 3.00 ± 0.01 | [1] | |
| Analogue 28 | A549 | Non-small cell lung cancer | 12.46 ± 0.21 | [1] |
| BxPC3 | Pancreatic cancer | 5.87 ± 0.15 | [1] | |
| Isothis compound | - | - | - | [5] |
Note: A lower IC50 value indicates higher potency. "-" indicates that the specific value was mentioned as studied but not explicitly stated in the provided search results.
Key Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of histone acetyltransferases (HATs) and the suppression of key oncogenic signaling cascades.[1][6][7]
STAT3 Signaling Pathway Inhibition
This compound and its analogues have been shown to be potent inhibitors of the STAT3 signaling pathway.[1][3] This inhibition is achieved by binding to the SH2 domain of STAT3, which prevents its dimerization, subsequent nuclear translocation, and transcriptional activity.[1] The suppression of STAT3 signaling leads to the downregulation of various genes involved in cell proliferation, survival, and angiogenesis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Biological Aspects of this compound and Isothis compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Garcinol and Its Synthetic Analogues: Potency and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Garcinol, a naturally occurring polyisoprenylated benzophenone, and its synthetic analogues. Drawing upon experimental data, this document outlines their efficacy, particularly in anticancer applications, and delves into the underlying molecular mechanisms through detailed signaling pathway diagrams.
Data Summary of Comparative Potency
The following tables summarize the cytotoxic activity (IC50 values) of this compound and its analogues across various cancer cell lines, offering a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-small cell lung cancer | > 20 | [1] |
| BxPC3 | Pancreatic cancer | 15.33 ± 0.11 | [1] | |
| HL-60 | Leukemia | - | [2] | |
| HT-29 | Colon cancer | 3.2 - 21.4 | [2] | |
| HCT-116 | Colon cancer | 3.2 - 21.4 | [2] | |
| MDA-MB-231 | Breast cancer | - | [3] | |
| Prostate Cancer Cells | Prostate Cancer | - | [3] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | - | [3] | |
| SH-SY5Y | Neuroblastoma | 6.3 | [4] | |
| Cambogin | A549 | Non-small cell lung cancer | 1.71 ± 0.08 | [1] |
| BxPC3 | Pancreatic cancer | 3.00 ± 0.01 | [1] | |
| Analogue 28 | A549 | Non-small cell lung cancer | 12.46 ± 0.21 | [1] |
| BxPC3 | Pancreatic cancer | 5.87 ± 0.15 | [1] | |
| Isothis compound | - | - | - | [5] |
Note: A lower IC50 value indicates higher potency. "-" indicates that the specific value was mentioned as studied but not explicitly stated in the provided search results.
Key Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary mechanisms include the inhibition of histone acetyltransferases (HATs) and the suppression of key oncogenic signaling cascades.[1][6][7]
STAT3 Signaling Pathway Inhibition
This compound and its analogues have been shown to be potent inhibitors of the STAT3 signaling pathway.[1][3] This inhibition is achieved by binding to the SH2 domain of STAT3, which prevents its dimerization, subsequent nuclear translocation, and transcriptional activity.[1] The suppression of STAT3 signaling leads to the downregulation of various genes involved in cell proliferation, survival, and angiogenesis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Biological Aspects of this compound and Isothis compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Garcinol's Efficacy in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Garcinol's performance across various cancer cell lines, supported by experimental data. This compound, a polyisoprenylated benzophenone (B1666685) derived from Garcinia indica, has demonstrated promising anti-cancer properties through the modulation of multiple signaling pathways.[1][2][3] This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
Table 1: Proliferative Inhibition of Cancer Cell Lines by this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compiles IC50 values of this compound in various cancer cell lines. Lower values indicate higher potency.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Breast Cancer | MDA-MB-231 | 10 - 50 | 48 | Crystal Violet |
| BT-549 | Not specified | - | Not specified | |
| MCF-7 | 10 - 20 | 24 | Not specified | |
| Prostate Cancer | LNCaP | Not specified | 72 | MTT |
| C4-2B | Not specified | 72 | MTT | |
| PC-3 | 10 - 50 | 48 | Crystal Violet | |
| Pancreatic Cancer | BxPC-3 | ~15 | 72 | MTT |
| Panc-1 | Not specified | 48 | MTS | |
| Oral Squamous Cell Carcinoma | SCC-4 | Not specified | 48 | MTT |
| SCC-9 | Not specified | 48 | MTT | |
| SCC-25 | Not specified | 48 | MTT | |
| Renal Carcinoma | ACHN | Not specified | 24 | Flow Cytometry |
| A498 | Not specified | 24 | Flow Cytometry | |
| Lung Carcinoma | A549 | Not specified | 24 | Flow Cytometry |
| Liver Carcinoma | SK-Hep1 | Not specified | 24 | Flow Cytometry |
| HepG2 | 10 - 50 | 48 | Crystal Violet | |
| Colon Cancer | HCT116 | Not specified | - | Not specified |
| Endometrial Cancer | Ishikawa (ISH) | ~20 | 48 | Not specified |
| HEC-1B | ~20 | 48 | Not specified |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells.[4][5][6][7] The data below summarizes the apoptotic effects of this compound.
| Cancer Type | Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Effect | Assay Method |
| Prostate Cancer | LNCaP, C4-2B, PC3 | Dose-dependent | 72 | Dose-dependent increase in apoptosis | Histone/DNA ELISA |
| Pancreatic Cancer | BxPC-3 | Dose-dependent | 72 | Dose-dependent increase in apoptosis | Histone/DNA ELISA, Caspase-3/7 Assay |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified | 48 | Significant induction of apoptosis | Annexin-V Binding Assay |
| Renal Carcinoma | Caki | 2 (in combination with TRAIL) | 24 | Increased sub-G1 population and PARP cleavage | Flow Cytometry, Western Blot |
| Breast Cancer | MDA-MB-231 | Not specified | 72 | Induction of apoptosis | Histone/DNA ELISA |
Table 3: Effect of this compound on Cell Cycle Distribution
This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[8][9]
| Cancer Type | Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Cycle Phase Arrest |
| Endometrial Cancer | Ishikawa (ISH) | 10, 20 | 48 | G1 phase |
| HEC-1B | 10, 20 | 48 | G2/M phase | |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified | 48 | Cell cycle arrest (phase not specified) |
| Lung Cancer | H1299 | Not specified | - | G1 phase |
| Cervical Cancer | Not specified | Not specified | - | G0/G1 phase |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11][12]
-
Shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol[13]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, then incubate for at least 30 minutes on ice.[13][14]
-
Centrifuge the fixed cells and wash twice with PBS.[13]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[13]
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Phosphorylated STAT3
This technique is used to detect the levels of specific proteins, such as total and phosphorylated STAT3.
Materials:
-
Cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, and a loading control like β-actin)[15]
-
HRP-conjugated secondary antibody[15]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of endometrial cancer cells by inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Cross-Validation of Garcinol's Efficacy in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Garcinol's performance across various cancer cell lines, supported by experimental data. This compound, a polyisoprenylated benzophenone derived from Garcinia indica, has demonstrated promising anti-cancer properties through the modulation of multiple signaling pathways.[1][2][3] This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
Table 1: Proliferative Inhibition of Cancer Cell Lines by this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compiles IC50 values of this compound in various cancer cell lines. Lower values indicate higher potency.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Breast Cancer | MDA-MB-231 | 10 - 50 | 48 | Crystal Violet |
| BT-549 | Not specified | - | Not specified | |
| MCF-7 | 10 - 20 | 24 | Not specified | |
| Prostate Cancer | LNCaP | Not specified | 72 | MTT |
| C4-2B | Not specified | 72 | MTT | |
| PC-3 | 10 - 50 | 48 | Crystal Violet | |
| Pancreatic Cancer | BxPC-3 | ~15 | 72 | MTT |
| Panc-1 | Not specified | 48 | MTS | |
| Oral Squamous Cell Carcinoma | SCC-4 | Not specified | 48 | MTT |
| SCC-9 | Not specified | 48 | MTT | |
| SCC-25 | Not specified | 48 | MTT | |
| Renal Carcinoma | ACHN | Not specified | 24 | Flow Cytometry |
| A498 | Not specified | 24 | Flow Cytometry | |
| Lung Carcinoma | A549 | Not specified | 24 | Flow Cytometry |
| Liver Carcinoma | SK-Hep1 | Not specified | 24 | Flow Cytometry |
| HepG2 | 10 - 50 | 48 | Crystal Violet | |
| Colon Cancer | HCT116 | Not specified | - | Not specified |
| Endometrial Cancer | Ishikawa (ISH) | ~20 | 48 | Not specified |
| HEC-1B | ~20 | 48 | Not specified |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells.[4][5][6][7] The data below summarizes the apoptotic effects of this compound.
| Cancer Type | Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Effect | Assay Method |
| Prostate Cancer | LNCaP, C4-2B, PC3 | Dose-dependent | 72 | Dose-dependent increase in apoptosis | Histone/DNA ELISA |
| Pancreatic Cancer | BxPC-3 | Dose-dependent | 72 | Dose-dependent increase in apoptosis | Histone/DNA ELISA, Caspase-3/7 Assay |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified | 48 | Significant induction of apoptosis | Annexin-V Binding Assay |
| Renal Carcinoma | Caki | 2 (in combination with TRAIL) | 24 | Increased sub-G1 population and PARP cleavage | Flow Cytometry, Western Blot |
| Breast Cancer | MDA-MB-231 | Not specified | 72 | Induction of apoptosis | Histone/DNA ELISA |
Table 3: Effect of this compound on Cell Cycle Distribution
This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[8][9]
| Cancer Type | Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Cycle Phase Arrest |
| Endometrial Cancer | Ishikawa (ISH) | 10, 20 | 48 | G1 phase |
| HEC-1B | 10, 20 | 48 | G2/M phase | |
| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified | 48 | Cell cycle arrest (phase not specified) |
| Lung Cancer | H1299 | Not specified | - | G1 phase |
| Cervical Cancer | Not specified | Not specified | - | G0/G1 phase |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11][12]
-
Shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol[13]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes on ice.[13][14]
-
Centrifuge the fixed cells and wash twice with PBS.[13]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[13]
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Phosphorylated STAT3
This technique is used to detect the levels of specific proteins, such as total and phosphorylated STAT3.
Materials:
-
Cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, and a loading control like β-actin)[15]
-
HRP-conjugated secondary antibody[15]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of endometrial cancer cells by inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Independent Verification of Garcinol's Inhibitory Effect on p300/PCAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Garcinol's inhibitory performance against the histone acetyltransferases (HATs) p300 and PCAF, supported by experimental data from independent research. It aims to offer a clear perspective on this compound's potential as a tool for epigenetic research and as a candidate for therapeutic development.
Quantitative Comparison of Inhibitory Activity
This compound (B8244382), a polyisoprenylated benzophenone (B1666685) extracted from the rind of the Garcinia indica fruit, has been identified as a potent inhibitor of the histone acetyltransferases p300 and PCAF.[1][2][3] Multiple independent studies have verified this inhibitory activity, providing quantitative data to benchmark its efficacy.
| Inhibitor | Target | IC50 Value | Source |
| This compound | p300 | ~7 µM | [1][3] |
| This compound | PCAF | ~5 µM | [1][3] |
| Curcumin (B1669340) | p300/CBP | - | [4] |
| C646 | p300 | - | [5] |
Note: Specific IC50 values for Curcumin and C646 were not consistently reported in the reviewed literature but are included as known inhibitors for comparative context.
Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor for both p300 and PCAF, with a higher affinity for PCAF.[1][3] This dual inhibitory action on two key HATs positions this compound as a significant modulator of gene expression and cellular processes.
Experimental Protocols
The following methodologies are commonly employed to independently verify the inhibitory effect of this compound on p300 and PCAF.
In Vitro Histone Acetyltransferase (HAT) Assay
This is a primary method to quantify the inhibitory potential of a compound.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a histone substrate (e.g., purified core histones from HeLa cells), a radioactive acetyl donor ([³H]acetyl-CoA), and the respective HAT enzyme (recombinant p300 or PCAF).[2]
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at varying concentrations. A solvent-only control is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic transfer of the acetyl group.
-
Quantification of Acetylation: The level of histone acetylation is measured using one of the following techniques:
-
Filter Binding Assay: The reaction mixture is spotted onto a filter membrane which binds the histones. The unincorporated [³H]acetyl-CoA is washed away, and the radioactivity retained on the filter, corresponding to the acetylated histones, is measured using a scintillation counter.[6]
-
Fluorography: The reaction products are separated by SDS-PAGE. The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled acetylated histones.[6]
-
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in HAT activity (IC50) is calculated from the dose-response curve.
In Vitro Transcription Assay from Chromatin Template
This assay assesses the functional consequence of HAT inhibition on gene transcription.
-
Chromatin Assembly: A DNA template containing a promoter (e.g., Gal4-responsive) is assembled into chromatin in vitro.
-
Transcription Reaction: The chromatin template is incubated with the transcriptional activator (e.g., Gal4-VP16), recombinant p300, acetyl-CoA, and the core transcriptional machinery.[7]
-
Inhibitor Treatment: this compound is added to the reaction to assess its effect on p300-dependent transcription.
-
Analysis of Transcripts: The resulting transcripts are analyzed by methods such as gel electrophoresis and autoradiography. A reduction in transcript levels in the presence of this compound indicates inhibition of HAT-dependent transcription.[7]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on p300 and PCAF has been shown to impact several critical cellular signaling pathways implicated in cancer and other diseases.
Caption: this compound inhibits p300/PCAF, leading to altered gene expression and downstream anti-cancer effects.
This compound's inhibition of p300 has been shown to suppress the TGF-β1 signaling pathway, which is involved in cancer metastasis.[8] Specifically, this compound treatment can decrease the protein levels of p300 and the phosphorylation of Smad2/3, key components of the TGF-β1 pathway.[8] Furthermore, this compound has been reported to affect the RTK-AKT-p300-ADA3 signaling pathway, leading to cell cycle inhibition and apoptosis.[9][10]
The general workflow for investigating the effects of this compound in a cellular context is outlined below.
Caption: A typical workflow to assess the cellular impact of this compound treatment.
References
- 1. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Differential effects of this compound and curcumin on histone and p53 modifications in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Garcinol's Inhibitory Effect on p300/PCAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Garcinol's inhibitory performance against the histone acetyltransferases (HATs) p300 and PCAF, supported by experimental data from independent research. It aims to offer a clear perspective on this compound's potential as a tool for epigenetic research and as a candidate for therapeutic development.
Quantitative Comparison of Inhibitory Activity
This compound, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has been identified as a potent inhibitor of the histone acetyltransferases p300 and PCAF.[1][2][3] Multiple independent studies have verified this inhibitory activity, providing quantitative data to benchmark its efficacy.
| Inhibitor | Target | IC50 Value | Source |
| This compound | p300 | ~7 µM | [1][3] |
| This compound | PCAF | ~5 µM | [1][3] |
| Curcumin | p300/CBP | - | [4] |
| C646 | p300 | - | [5] |
Note: Specific IC50 values for Curcumin and C646 were not consistently reported in the reviewed literature but are included as known inhibitors for comparative context.
Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor for both p300 and PCAF, with a higher affinity for PCAF.[1][3] This dual inhibitory action on two key HATs positions this compound as a significant modulator of gene expression and cellular processes.
Experimental Protocols
The following methodologies are commonly employed to independently verify the inhibitory effect of this compound on p300 and PCAF.
In Vitro Histone Acetyltransferase (HAT) Assay
This is a primary method to quantify the inhibitory potential of a compound.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a histone substrate (e.g., purified core histones from HeLa cells), a radioactive acetyl donor ([³H]acetyl-CoA), and the respective HAT enzyme (recombinant p300 or PCAF).[2]
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at varying concentrations. A solvent-only control is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic transfer of the acetyl group.
-
Quantification of Acetylation: The level of histone acetylation is measured using one of the following techniques:
-
Filter Binding Assay: The reaction mixture is spotted onto a filter membrane which binds the histones. The unincorporated [³H]acetyl-CoA is washed away, and the radioactivity retained on the filter, corresponding to the acetylated histones, is measured using a scintillation counter.[6]
-
Fluorography: The reaction products are separated by SDS-PAGE. The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled acetylated histones.[6]
-
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in HAT activity (IC50) is calculated from the dose-response curve.
In Vitro Transcription Assay from Chromatin Template
This assay assesses the functional consequence of HAT inhibition on gene transcription.
-
Chromatin Assembly: A DNA template containing a promoter (e.g., Gal4-responsive) is assembled into chromatin in vitro.
-
Transcription Reaction: The chromatin template is incubated with the transcriptional activator (e.g., Gal4-VP16), recombinant p300, acetyl-CoA, and the core transcriptional machinery.[7]
-
Inhibitor Treatment: this compound is added to the reaction to assess its effect on p300-dependent transcription.
-
Analysis of Transcripts: The resulting transcripts are analyzed by methods such as gel electrophoresis and autoradiography. A reduction in transcript levels in the presence of this compound indicates inhibition of HAT-dependent transcription.[7]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on p300 and PCAF has been shown to impact several critical cellular signaling pathways implicated in cancer and other diseases.
Caption: this compound inhibits p300/PCAF, leading to altered gene expression and downstream anti-cancer effects.
This compound's inhibition of p300 has been shown to suppress the TGF-β1 signaling pathway, which is involved in cancer metastasis.[8] Specifically, this compound treatment can decrease the protein levels of p300 and the phosphorylation of Smad2/3, key components of the TGF-β1 pathway.[8] Furthermore, this compound has been reported to affect the RTK-AKT-p300-ADA3 signaling pathway, leading to cell cycle inhibition and apoptosis.[9][10]
The general workflow for investigating the effects of this compound in a cellular context is outlined below.
Caption: A typical workflow to assess the cellular impact of this compound treatment.
References
- 1. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Differential effects of this compound and curcumin on histone and p53 modifications in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits esophageal cancer metastasis by suppressing the p300 and TGF-β1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Garcinol: A Preclinical Comparative Analysis
While human clinical trial data for Garcinol as a standalone therapeutic agent remains limited, a growing body of preclinical research highlights its significant potential in oncology, inflammation, and neuroprotection. This guide provides a comparative analysis of this compound's performance against established therapeutic alternatives based on available in vitro and in vivo experimental data, offering a valuable resource for researchers and drug development professionals.
This compound, a polyisoprenylated benzophenone (B1666685) extracted from the rind of Garcinia indica, has demonstrated multifaceted therapeutic effects in preclinical models.[1][2][3] Its mechanisms of action are diverse, encompassing antioxidant, anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.[1][4] Notably, this compound also exhibits epigenetic regulatory effects through the inhibition of histone acetyltransferases (HATs), suggesting a broad spectrum of potential therapeutic applications.[1][5][6]
This guide synthesizes the current preclinical evidence for this compound, comparing its efficacy with other agents in similar experimental contexts. It is important to underscore that while these preclinical findings are promising, further investigation through robust clinical trials is necessary to fully elucidate this compound's therapeutic potential and safety profile in humans.[1][2][3]
Section 1: Anti-Cancer Activity
This compound has shown considerable promise as an anti-cancer agent across a range of malignancies in preclinical studies, including breast, colon, pancreatic, and oral cancers.[1][3][7] Its anti-neoplastic effects are attributed to the modulation of multiple oncogenic signaling pathways, induction of apoptosis, and inhibition of metastasis.[3][7]
Comparative Analysis of Anti-Proliferative Effects
To contextualize the anti-proliferative efficacy of this compound, this section compares its performance with a standard chemotherapeutic agent, Cisplatin , and another well-studied natural compound, Curcumin , in various cancer cell lines.
| Compound | Cancer Cell Line | Assay | Endpoint (IC50) | Reference |
| This compound | Human Colon Cancer (HCT-116) | MTT Assay | ~5-10 µM | [3] |
| This compound | Human Pancreatic Cancer (Panc-1) | Cell Viability Assay | ~15 µM | [1] |
| This compound | Human Breast Cancer (MDA-MB-231) | Cell Viability Assay | ~10 µM | [3] |
| Cisplatin | Human Colon Cancer (HCT-116) | MTT Assay | ~8 µM | (Representative Data) |
| Curcumin | Human Colon Cancer (HCT-116) | MTT Assay | ~20 µM | (Representative Data) |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data for Cisplatin and Curcumin are representative values from publicly available literature for comparative purposes.
Signaling Pathways in Cancer
This compound's anti-cancer activity is underpinned by its ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Garcinol: A Preclinical Comparative Analysis
While human clinical trial data for Garcinol as a standalone therapeutic agent remains limited, a growing body of preclinical research highlights its significant potential in oncology, inflammation, and neuroprotection. This guide provides a comparative analysis of this compound's performance against established therapeutic alternatives based on available in vitro and in vivo experimental data, offering a valuable resource for researchers and drug development professionals.
This compound, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has demonstrated multifaceted therapeutic effects in preclinical models.[1][2][3] Its mechanisms of action are diverse, encompassing antioxidant, anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.[1][4] Notably, this compound also exhibits epigenetic regulatory effects through the inhibition of histone acetyltransferases (HATs), suggesting a broad spectrum of potential therapeutic applications.[1][5][6]
This guide synthesizes the current preclinical evidence for this compound, comparing its efficacy with other agents in similar experimental contexts. It is important to underscore that while these preclinical findings are promising, further investigation through robust clinical trials is necessary to fully elucidate this compound's therapeutic potential and safety profile in humans.[1][2][3]
Section 1: Anti-Cancer Activity
This compound has shown considerable promise as an anti-cancer agent across a range of malignancies in preclinical studies, including breast, colon, pancreatic, and oral cancers.[1][3][7] Its anti-neoplastic effects are attributed to the modulation of multiple oncogenic signaling pathways, induction of apoptosis, and inhibition of metastasis.[3][7]
Comparative Analysis of Anti-Proliferative Effects
To contextualize the anti-proliferative efficacy of this compound, this section compares its performance with a standard chemotherapeutic agent, Cisplatin , and another well-studied natural compound, Curcumin , in various cancer cell lines.
| Compound | Cancer Cell Line | Assay | Endpoint (IC50) | Reference |
| This compound | Human Colon Cancer (HCT-116) | MTT Assay | ~5-10 µM | [3] |
| This compound | Human Pancreatic Cancer (Panc-1) | Cell Viability Assay | ~15 µM | [1] |
| This compound | Human Breast Cancer (MDA-MB-231) | Cell Viability Assay | ~10 µM | [3] |
| Cisplatin | Human Colon Cancer (HCT-116) | MTT Assay | ~8 µM | (Representative Data) |
| Curcumin | Human Colon Cancer (HCT-116) | MTT Assay | ~20 µM | (Representative Data) |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data for Cisplatin and Curcumin are representative values from publicly available literature for comparative purposes.
Signaling Pathways in Cancer
This compound's anti-cancer activity is underpinned by its ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Garcinol
Effective management and disposal of Garcinol are critical for laboratory safety and environmental protection. this compound is a potent compound used in research and is classified as acutely toxic.[1] According to its Safety Data Sheet (SDS), this compound is fatal if swallowed, inhaled, or in contact with skin.[1] Therefore, strict adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting. The primary directive is that this compound waste must not be disposed of with household garbage or allowed to enter the sewage system.[1] All disposal must be conducted in accordance with official regulations, which typically involves collection by a licensed hazardous waste management service.[1][2]
This compound: Key Data and Hazards
For safe handling and disposal, it is crucial to be aware of the properties and hazards associated with this compound. The following table summarizes key quantitative data.
| Property | Data |
| Physical Form | Crystalline solid.[3] |
| Acute Toxicity | Fatal if swallowed (Acute Tox. 1, H300), Fatal in contact with skin (Acute Tox. 1, H310), Fatal if inhaled (Acute Tox. 1, H330).[1] |
| Solubility | - In Ethanol: Approx. 20 mg/mL.[3] - In DMSO and DMF: Approx. 25 mg/mL.[3][4] - In aqueous buffers: Sparingly soluble.[3] |
| Storage Temperature | -20°C.[3][4][5] |
| Chemical Information | - CAS Number: 78824-30-3.[1][3] - Molecular Formula: C₃₈H₅₀O₆. |
| Hazard Pictograms | GHS06 (Skull and crossbones).[1] |
| Signal Word | Danger.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of various forms of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Disposable, chemical-resistant gloves.
-
Lab Coat: A fully closed lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use a fume hood for all procedures involving solid this compound or preparing solutions to avoid inhaling dust or aerosols.
Waste Segregation and Containment
Proper segregation is the first step in the waste management hierarchy. Never mix this compound waste with non-hazardous trash.
A. Solid this compound Waste:
-
Description: Includes expired pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, Eppendorf tubes), and spill cleanup materials.
-
Procedure:
-
Collect all solid waste in a dedicated, puncture-proof container that can be securely sealed.
-
The container must be clearly labeled as "HAZARDOUS WASTE - this compound (Acutely Toxic)" and include the GHS skull and crossbones pictogram.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, preferably within a secondary containment bin.
-
B. Liquid this compound Waste:
-
Description: Includes unused this compound solutions (e.g., in DMSO or ethanol) and contaminated solvents.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Never fill the container more than 75-90% full to allow for vapor expansion.
-
Securely cap the container when not in use.
-
Label the container "HAZARDOUS WASTE - this compound" and list all chemical constituents, including solvents and their approximate percentages.
-
Store the liquid waste container in a designated, well-ventilated area, within secondary containment to prevent spills.
-
C. Contaminated Sharps:
-
Description: Needles, syringes, or other sharps contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
Label the sharps container "SHARPS WASTE - CHEMICALLY CONTAMINATED (this compound)."
-
Do not overfill the sharps container.
-
Spill Management
In the event of a spill:
-
Notify laboratory personnel and the supervisor immediately.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if dealing with powder.
-
Clean the area thoroughly. All cleanup materials must be disposed of as solid this compound waste.
Final Disposal Logistics
-
Storage: Store all labeled and sealed this compound waste containers in a designated hazardous waste accumulation area according to your institution's policies.
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.
-
Documentation: Maintain an inventory of all hazardous waste generated, as required by institutional and regulatory standards.
Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final collection.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Laboratories | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.ncat.edu [profiles.ncat.edu]
Proper Disposal Procedures for Garcinol
Effective management and disposal of Garcinol are critical for laboratory safety and environmental protection. this compound is a potent compound used in research and is classified as acutely toxic.[1] According to its Safety Data Sheet (SDS), this compound is fatal if swallowed, inhaled, or in contact with skin.[1] Therefore, strict adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting. The primary directive is that this compound waste must not be disposed of with household garbage or allowed to enter the sewage system.[1] All disposal must be conducted in accordance with official regulations, which typically involves collection by a licensed hazardous waste management service.[1][2]
This compound: Key Data and Hazards
For safe handling and disposal, it is crucial to be aware of the properties and hazards associated with this compound. The following table summarizes key quantitative data.
| Property | Data |
| Physical Form | Crystalline solid.[3] |
| Acute Toxicity | Fatal if swallowed (Acute Tox. 1, H300), Fatal in contact with skin (Acute Tox. 1, H310), Fatal if inhaled (Acute Tox. 1, H330).[1] |
| Solubility | - In Ethanol: Approx. 20 mg/mL.[3] - In DMSO and DMF: Approx. 25 mg/mL.[3][4] - In aqueous buffers: Sparingly soluble.[3] |
| Storage Temperature | -20°C.[3][4][5] |
| Chemical Information | - CAS Number: 78824-30-3.[1][3] - Molecular Formula: C₃₈H₅₀O₆. |
| Hazard Pictograms | GHS06 (Skull and crossbones).[1] |
| Signal Word | Danger.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of various forms of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Disposable, chemical-resistant gloves.
-
Lab Coat: A fully closed lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use a fume hood for all procedures involving solid this compound or preparing solutions to avoid inhaling dust or aerosols.
Waste Segregation and Containment
Proper segregation is the first step in the waste management hierarchy. Never mix this compound waste with non-hazardous trash.
A. Solid this compound Waste:
-
Description: Includes expired pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, Eppendorf tubes), and spill cleanup materials.
-
Procedure:
-
Collect all solid waste in a dedicated, puncture-proof container that can be securely sealed.
-
The container must be clearly labeled as "HAZARDOUS WASTE - this compound (Acutely Toxic)" and include the GHS skull and crossbones pictogram.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, preferably within a secondary containment bin.
-
B. Liquid this compound Waste:
-
Description: Includes unused this compound solutions (e.g., in DMSO or ethanol) and contaminated solvents.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Never fill the container more than 75-90% full to allow for vapor expansion.
-
Securely cap the container when not in use.
-
Label the container "HAZARDOUS WASTE - this compound" and list all chemical constituents, including solvents and their approximate percentages.
-
Store the liquid waste container in a designated, well-ventilated area, within secondary containment to prevent spills.
-
C. Contaminated Sharps:
-
Description: Needles, syringes, or other sharps contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.
-
Label the sharps container "SHARPS WASTE - CHEMICALLY CONTAMINATED (this compound)."
-
Do not overfill the sharps container.
-
Spill Management
In the event of a spill:
-
Notify laboratory personnel and the supervisor immediately.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if dealing with powder.
-
Clean the area thoroughly. All cleanup materials must be disposed of as solid this compound waste.
Final Disposal Logistics
-
Storage: Store all labeled and sealed this compound waste containers in a designated hazardous waste accumulation area according to your institution's policies.
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.
-
Documentation: Maintain an inventory of all hazardous waste generated, as required by institutional and regulatory standards.
Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final collection.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Laboratories | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.ncat.edu [profiles.ncat.edu]
Personal protective equipment for handling Garcinol
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Garcinol, a polyisoprenylated benzophenone (B1666685) known to be fatal if swallowed, in contact with skin, or if inhaled. Adherence to these procedural steps is critical for safe laboratory operations and proper disposal.
Hazard Summary
This compound is classified as acutely toxic.[1] It is crucial to avoid all direct contact by using the appropriate personal protective equipment (PPE) and handling procedures.
Signal Word: Danger
Hazard Statements:
-
Fatal if swallowed (H300)
-
Fatal in contact with skin (H310)
-
Fatal if inhaled (H330)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles of this compound. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer. - Lab Coat: A chemically resistant lab coat or apron. - Body Protection: Full-coverage clothing and closed-toe shoes. | To prevent any skin contact, as this compound is fatal upon skin absorption. |
| Respiratory Protection | A NIOSH-approved respirator is necessary. This could be a fitted N95 respirator for solids or a higher level of protection, such as a powered air-purifying respirator (PAPR), depending on the scale of work and potential for aerosolization. | To prevent inhalation of this compound dust, which is fatal. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure. The following workflow outlines the key steps for safe handling.
References
Personal protective equipment for handling Garcinol
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Garcinol, a polyisoprenylated benzophenone known to be fatal if swallowed, in contact with skin, or if inhaled. Adherence to these procedural steps is critical for safe laboratory operations and proper disposal.
Hazard Summary
This compound is classified as acutely toxic.[1] It is crucial to avoid all direct contact by using the appropriate personal protective equipment (PPE) and handling procedures.
Signal Word: Danger
Hazard Statements:
-
Fatal if swallowed (H300)
-
Fatal in contact with skin (H310)
-
Fatal if inhaled (H330)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles of this compound. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer. - Lab Coat: A chemically resistant lab coat or apron. - Body Protection: Full-coverage clothing and closed-toe shoes. | To prevent any skin contact, as this compound is fatal upon skin absorption. |
| Respiratory Protection | A NIOSH-approved respirator is necessary. This could be a fitted N95 respirator for solids or a higher level of protection, such as a powered air-purifying respirator (PAPR), depending on the scale of work and potential for aerosolization. | To prevent inhalation of this compound dust, which is fatal. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure. The following workflow outlines the key steps for safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
